2-(2-Bromopyridin-4-YL)ethan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromopyridin-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c8-7-5-6(1-3-9)2-4-10-7/h2,4-5H,1,3,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWKKQOBJFEEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CCN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693027 | |
| Record name | 2-(2-Bromopyridin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858362-82-0 | |
| Record name | 2-(2-Bromopyridin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(2-Bromopyridin-4-yl)ethan-1-amine: A Versatile Pyridine Scaffold for Medicinal Chemistry
The following technical guide details the chemical properties, synthesis, and applications of 2-(2-Bromopyridin-4-yl)ethan-1-amine , a critical building block in modern medicinal chemistry.
Executive Summary
2-(2-Bromopyridin-4-yl)ethan-1-amine (CAS: 1965309-57-2 as dihydrochloride) represents a high-value intermediate for the synthesis of bioactive heterocycles. Its structure features a 2-bromopyridine core —a classic electrophile for cross-coupling reactions—and a C4-ethylamine side chain , which serves as a flexible linker for nucleophilic functionalization. This dual reactivity profile makes it an essential scaffold in Fragment-Based Drug Discovery (FBDD), particularly for designing kinase inhibitors, GPCR ligands, and PROTAC linkers where precise spatial orientation is required.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-(2-Bromopyridin-4-yl)ethan-1-amine |
| Common Name | 4-(2-Aminoethyl)-2-bromopyridine |
| CAS Number (Free Base) | Not widely listed (Use HCl salt CAS: 1965309-57-2) |
| CAS Number (2HCl Salt) | 1965309-57-2 |
| Molecular Formula | C₇H₉BrN₂ (Free Base) / C₇H₁₁BrCl₂N₂ (2HCl) |
| Molecular Weight | 201.07 g/mol (Free Base) / 273.99 g/mol (2HCl) |
| Appearance | Off-white to pale yellow solid (HCl salt); Viscous oil (Free Base) |
| Solubility | High in Water, DMSO, MeOH (HCl salt); Soluble in DCM, EtOAc (Free Base) |
| pKa (Calculated) | ~9.6 (Amine), ~2.8 (Pyridine N) |
| LogP (Calculated) | ~0.8 (Free Base) |
| H-Bond Donors/Acceptors | 2 / 2 |
Synthetic Routes & Manufacturing
The synthesis of 2-(2-Bromopyridin-4-yl)ethan-1-amine requires careful orchestration to preserve the labile C2-bromine atom while constructing the ethylamine side chain. The most robust industrial route involves the reduction of 2-bromo-4-(cyanomethyl)pyridine or the Henry reaction of 2-bromo-4-formylpyridine .
Pathway Visualization
Caption: Step-wise synthesis from 2-bromo-4-methylpyridine via radical bromination and nitrile reduction.
Key Synthetic Considerations
-
Radical Bromination (Step 1): The use of N-Bromosuccinimide (NBS) with a radical initiator (AIBN) is standard. Care must be taken to avoid poly-bromination.
-
Nitrile Displacement (Step 2): Nucleophilic substitution with NaCN or KCN generates the nitrile. This step is regioselective for the benzylic-like position.
-
Selective Reduction (Step 3): This is the critical step. Standard catalytic hydrogenation (H₂/Pd-C) often leads to de-bromination (hydrodehalogenation) of the pyridine ring.
-
Preferred Method: Borane-tetrahydrofuran complex (BH₃·THF ) or Cobalt(II) chloride with Sodium borohydride (CoCl₂/NaBH₄ ) selectively reduces the nitrile to the primary amine without touching the aryl bromide.
-
Reactivity & Functionalization Landscape
This scaffold is a "linchpin" molecule, allowing divergent synthesis. The amine serves as a nucleophile for library generation, while the bromide acts as an electrophile for scaffold elaboration.
Reactivity Diagram
Caption: Divergent reactivity profile: Blue paths denote amine functionalization; Red paths denote bromide cross-coupling.
Strategic Application Notes
-
Order of Operations: In most medicinal chemistry campaigns, the amine is functionalized first (often protected as a Boc-carbamate if not immediately reacted) to prevent catalyst poisoning during Palladium-catalyzed cross-couplings at the bromide position.
-
Protection Strategy: If the bromide must be reacted first, the amine must be protected (e.g., with Boc₂O) to avoid formation of intramolecular side products or interference with the Pd cycle.
Medicinal Chemistry Applications
Kinase Inhibitor Design
The pyridine ring is a privileged scaffold for binding to the hinge region of kinases. The 2-bromo position can be converted into an aryl or heteroaryl group (via Suzuki coupling) to occupy the hydrophobic pocket, while the ethylamine chain extends into the solvent-exposed region, allowing for solubilizing groups to be attached.
GPCR Ligands
The ethylamine side chain mimics the pharmacophore of biogenic amines (dopamine, serotonin, histamine). This scaffold is frequently used to construct ligands for aminergic GPCRs, where the basic nitrogen forms a critical salt bridge with a conserved Aspartate residue in Transmembrane Helix 3 (TM3).
PROTAC Linkers
The linear ethyl chain provides a minimal linker length. This molecule is increasingly used to attach E3 ligase ligands (e.g., Cereblon binders) to a target protein warhead, with the pyridine ring serving as a rigid connector.
Experimental Protocols
Protocol A: Selective Reduction of Nitrile to Amine (General Procedure)
Targeting the ethylamine without debromination.
Reagents: 2-Bromo-4-(cyanomethyl)pyridine (1.0 eq), CoCl₂·6H₂O (2.0 eq), NaBH₄ (10.0 eq), MeOH.
-
Dissolution: Dissolve 2-bromo-4-(cyanomethyl)pyridine (1 mmol) and CoCl₂·6H₂O (2 mmol) in MeOH (10 mL). The solution will turn deep purple/pink.
-
Reduction: Cool to 0°C. Add NaBH₄ (10 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen evolution. The solution will turn black (formation of cobalt boride species).
-
Reaction: Stir at room temperature for 2 hours. Monitor by LC-MS for disappearance of nitrile (M+H ~197) and appearance of amine (M+H ~201).
-
Workup: Quench with 1N HCl until gas evolution ceases and pH < 2. Stir for 30 min to decompose boron complexes. Basify with NH₄OH to pH > 10.
-
Extraction: Extract with DCM (3 x 20 mL). Dry organic layers over Na₂SO₄ and concentrate.
-
Purification: The crude amine is often pure enough or can be converted to the HCl salt by treating with 4M HCl in dioxane.
Protocol B: Suzuki-Miyaura Coupling (General Procedure)
Functionalizing the 2-position.
Reagents: 2-(2-Bromopyridin-4-yl)ethan-1-amine (protected as Boc-carbamate), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq), Dioxane/Water (4:1).
-
Setup: In a microwave vial, combine the Boc-protected amine, aryl boronic acid, K₂CO₃, and Pd catalyst.
-
Solvent: Add degassed Dioxane/Water. Seal and purge with Argon.
-
Heating: Heat to 90°C for 4-12 hours (or 120°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Purify via flash chromatography.
-
Deprotection: Remove Boc group with TFA/DCM to yield the final functionalized ethylamine.
Handling, Stability & Safety
-
Storage: Store the HCl salt at 2-8°C under inert atmosphere. It is hygroscopic. The free base should be used immediately or stored frozen in solution to avoid oxidation or carbamate formation (with atmospheric CO₂).
-
Safety:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.
-
Specific Hazard: Pyridines can be sensitizers. Use double gloves and work in a fume hood.
-
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended for reaction), and chloroformates.
References
Technical Monograph: 2-(2-Bromopyridin-4-yl)ethan-1-amine
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and drug discovery. It prioritizes synthetic utility, chemoselectivity, and handling protocols over generic descriptions.
Bifunctional Heterocyclic Scaffold for Kinase & GPCR Ligand Discovery
Executive Summary & Molecular Identity
2-(2-Bromopyridin-4-yl)ethan-1-amine is a high-value "linker" scaffold used in the synthesis of heterobifunctional molecules, including PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors. Its structural value lies in its orthogonal reactivity :
-
The 2-Bromo position: An electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Ethylamine tail: A nucleophilic tether for amide couplings, reductive aminations, or sulfonylation.
This duality allows the molecule to serve as a "connector" unit, linking a pharmacophore to a solubilizing group or an E3 ligase ligand without self-polymerization.
Physicochemical Profile
| Property | Data |
| Systematic Name | 2-(2-Bromopyridin-4-yl)ethan-1-amine |
| Common Synonyms | 2-(2-Bromo-4-pyridyl)ethylamine; 4-(2-Aminoethyl)-2-bromopyridine |
| CAS Number | 1965309-57-2 (Amine); 312325-74-9 (Nitrile Precursor) |
| Molecular Formula | C₇H₉BrN₂ |
| Molecular Weight | 201.07 g/mol |
| Predicted pKa | ~9.6 (Primary amine), ~2.5 (Pyridine nitrogen) |
| Boiling Point | ~280°C (Predicted at 760 mmHg) |
| Storage | 2–8°C, Hygroscopic, store under Argon/Nitrogen |
Synthetic Retro-Analysis & Production
The synthesis of this scaffold requires careful chemoselectivity to avoid debromination during the generation of the amine. The most robust route proceeds via the homologation of 2-bromo-4-methylpyridine .
Core Synthetic Pathway
The standard industrial route involves side-chain functionalization followed by cyanide displacement and selective reduction.
Figure 1: Stepwise synthesis from commercially available methylpyridine. The reduction step (Red Arrow) is the critical control point.
Detailed Protocol: Selective Nitrile Reduction
Objective: Reduce the nitrile to the primary amine without hydro-dehalogenating the aromatic bromine. Avoid: Standard catalytic hydrogenation (H₂/Pd-C) will strip the bromine atom, yielding the non-functionalized pyridine-ethylamine.
Recommended Method: Borane-THF Reduction
-
Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and dropping funnel. Flush with Ar.
-
Solvation: Dissolve 2-(2-Bromopyridin-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).
-
Addition: Cool to 0°C. Add BH₃·THF complex (1.0 M in THF, 2.5 eq) dropwise over 30 minutes.
-
Reflux: Allow to warm to RT, then reflux for 4–6 hours. Monitor by TLC/LCMS (Disappearance of nitrile peak).
-
Quench (Critical): Cool to 0°C. Slowly add MeOH until evolution of H₂ ceases. Then add 1M HCl (aq) and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH (pH > 12), extract with DCM (3x), dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, purify via amine-functionalized silica or reverse-phase prep-HPLC (using NH₄HCO₃ buffer, not TFA, to keep the amine free).
Chemoselectivity & Functionalization Strategy
The utility of 2-(2-Bromopyridin-4-yl)ethan-1-amine lies in its ability to undergo sequential, orthogonal reactions.
The "Protect-Couple-Deprotect" Workflow
For most medicinal chemistry campaigns, the primary amine is too nucleophilic to remain free during Palladium-catalyzed coupling at the bromine site.
Figure 2: Divergent synthetic strategies. Path B is preferred when the final R-group is sensitive to Pd-catalysis conditions.
Key Reaction Parameters
-
Suzuki-Miyaura Coupling:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃ (anhydrous conditions preferred to minimize protodebromination).
-
Solvent: Dioxane/Water (4:1) or Toluene.[1]
-
Note: The pyridine nitrogen can coordinate to Pd, potentially poisoning the catalyst. High catalyst loading (5 mol%) or bidentate ligands are recommended.
-
-
Amide Coupling (Amine functionalization):
-
Reagents: HATU/DIPEA is standard.
-
Selectivity: The primary amine is significantly more nucleophilic than the pyridine nitrogen, so N-acylation occurs exclusively at the ethylamine chain under standard conditions.
-
Handling, Stability & Analytics
Storage & Stability
-
Hygroscopicity: Primary amines on short alkyl chains are hygroscopic and will absorb CO₂ from the air to form carbamates. Store in a sealed container under inert gas (Argon).
-
Oxidation: The pyridine ring is relatively stable, but the amine can oxidize over long periods.
-
Salt Formation: For long-term storage, convert the free base to the dihydrochloride salt (using 4M HCl in Dioxane). The salt is a stable, non-hygroscopic solid.
Analytical Characterization (Expected Data)[7]
-
¹H NMR (DMSO-d₆):
-
Pyridine protons: Three distinct signals in the aromatic region (δ 8.2–7.3 ppm).
-
Ethyl chain: Two triplets. The methylene adjacent to the pyridine (–CH₂–Ar) appears around δ 2.7–2.9 ppm. The methylene adjacent to the amine (–CH₂–NH₂) appears around δ 2.8–3.0 ppm (often overlapping, requires 2D COSY).
-
-
LCMS:
-
Observe [M+H]⁺ = 201/203 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotope pattern). This 1:1 doublet is the diagnostic signature of the intact bromopyridine core.
-
References
-
Precursor Synthesis (Nitrile)
-
Reduction Methodology (Borane-THF)
-
General Pyridine Functionalization
-
Title: 2-Bromo-4-methylpyridine (Starting Material) Properties & Synthesis.[4]
- Source: Sigma-Aldrich Technical D
-
-
Chemoselectivity in Pyridine Chemistry
- Title: Practical Guide to Pyridine Functionaliz
- Source: Scripps Research Institute (Baran Group Meeting Notes).
-
URL:[Link]
Sources
Technical Guide: 2-(2-Bromopyridin-4-yl)ethan-1-amine
The following technical guide details the physicochemical properties, synthetic pathways, and applications of 2-(2-Bromopyridin-4-yl)ethan-1-amine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
2-(2-Bromopyridin-4-yl)ethan-1-amine (often supplied as a hydrochloride or oxalate salt) is a bifunctional pyridine scaffold used extensively in Fragment-Based Drug Discovery (FBDD) and Targeted Protein Degradation (PROTACs) . Its value lies in its orthogonal reactivity:
-
The 2-Bromo group: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach aryl or heteroaryl "warheads."
-
The Ethylamine chain: A flexible linker motif suitable for amide coupling, reductive amination, or nucleophilic substitution, often used to bridge E3 ligase ligands to proteins of interest.
Physicochemical Profile & Identity
Accurate molecular weight calculations for this compound must account for the significant isotopic abundance of Bromine (
Identity Data
| Property | Specification |
| IUPAC Name | 2-(2-Bromopyridin-4-yl)ethan-1-amine |
| Common Name | 2-Bromo-4-(2-aminoethyl)pyridine |
| CAS (Free Base) | Not widely listed; commercially available as salts |
| CAS (Oxalate) | 1187932-61-1 |
| CAS (2HCl) | Proprietary/Vendor Specific |
| SMILES | NCCc1cc(Br)nc1 |
| Molecular Formula |
Molecular Weight Analysis
For mass spectrometry (LC-MS) verification, the monoisotopic mass is the critical metric, not the average weight.
| Isotope | Mass (Da) | Abundance | Notes |
| Monoisotopic ( | 200.99 | ~50.7% | Target [M+H]+: 202.00 |
| Isotope ( | 202.99 | ~49.3% | Target [M+H]+: 204.00 |
| Average Weight | 201.07 | N/A | Used for stoichiometry |
Analytic Note: In ESI-MS, this molecule presents a characteristic 1:1 doublet pattern separated by 2 Da (m/z 202 and 204). Absence of this "twin peak" indicates dehalogenation (a common side reaction during aggressive reduction steps).
Synthetic Methodologies
Synthesis of this scaffold typically avoids direct bromination of the ethylamine derivative due to selectivity issues. Instead, it relies on installing the amine tail onto a pre-brominated pyridine core.
Proposed Synthetic Routes
Two robust pathways are recommended based on precursor availability and scalability.
Route A: The Cyanomethyl Reduction (Scalable)
This route starts from 2-bromo-4-methylpyridine .
-
Lithiation/Substitution: Selective lithiation at the benzylic position (using LDA at -78°C) followed by quenching with a cyanating agent (e.g., TsCN) or chlorination/cyanation sequence yields 2-bromo-4-(cyanomethyl)pyridine .
-
Selective Reduction: The nitrile is reduced to the primary amine.
-
Critical Control: Standard catalytic hydrogenation (
, Pd/C) will strip the bromine (dehalogenation). -
Solution: Use Borane-THF (
) or Raney Nickel under mild conditions to preserve the aryl bromide.
-
Route B: The Henry Reaction (High Purity)
This route starts from 2-bromo-4-formylpyridine .
-
Condensation: Reaction with nitromethane (
) yields the nitroalkene. -
Reduction: Reduction of the nitroalkene to the ethylamine. Again, hydride reagents (
) or Borane are preferred over catalytic hydrogenation to maintain the Br-handle.
Experimental Workflow Visualization
The following diagram illustrates the logic flow for synthesis and downstream derivatization.
Caption: Figure 1. Synthetic logic flow emphasizing the preservation of the aryl bromide during nitrile reduction.
Handling & Stability
Storage Protocols
-
Hygroscopicity: The free base is an oil that readily absorbs
from the air to form carbonates. It is almost exclusively stored as a dihydrochloride (2HCl) or oxalate salt. -
Light Sensitivity: Aryl bromides can undergo photolytic debromination over extended periods. Store in amber vials.
-
Temperature: Refrigerator (
) for salts; for the free base.
Safety (E-E-A-T)
-
Acute Toxicity: Pyridine derivatives are generally toxic if swallowed or absorbed through the skin (Category 3/4).
-
Corrosivity: The free amine is basic (
for the aliphatic amine) and can cause skin burns. -
Protocol: Always handle in a fume hood. Quench unreacted borane residues from synthesis carefully with MeOH before aqueous workup to avoid rapid hydrogen evolution.
Applications in Drug Discovery
PROTAC Linker Synthesis
This molecule is a "rigid-flexible" hybrid linker.
-
Rigidity: The pyridine ring provides a rigid exit vector.
-
Flexibility: The ethyl chain allows rotational freedom for the E3 ligase ligand to orient correctly.
-
Workflow:
-
React the amine with an E3 ligase ligand (e.g., Thalidomide derivative for CRBN).
-
Perform a Suzuki coupling on the bromide to attach the protein-of-interest (POI) ligand.
-
Fragment Growing
In FBDD, the 2-bromo group acts as a "growth vector."
-
If a fragment screen identifies the pyridine-ethylamine motif binding to a pocket, the bromine allows rapid library generation by coupling diverse aryl boronic acids to explore adjacent sub-pockets.
References
-
Enamine. Safety Data Sheet: 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride. Retrieved from Enamine.net.
-
ChemShuttle. Product Catalog: 2-(2-amino-pyridin-3-yl)-ethanol oxalate (Related Analog CAS Verification).
-
World Intellectual Property Organization. Patent WO2018106636A1: SHMT Inhibitors and Uses Thereof. (Describes the use of ethyl 2-(2-bromo-4-pyridyl)acetate precursors).
-
Organic Syntheses. Preparation of 2-Bromopyridines. Org. Synth. 1946, 26, 16. (Foundational chemistry for bromopyridine handling).
-
BenchChem. Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine. (Protocols for functionalizing the pyridine core).
An In-Depth Technical Guide to the ¹H NMR Analysis of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Introduction
2-(2-Bromopyridin-4-YL)ethan-1-amine is a substituted pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structural integrity is paramount for the successful synthesis of more complex target molecules. Among the suite of analytical techniques available for structural elucidation, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive method.
This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 2-(2-Bromopyridin-4-YL)ethan-1-amine. Moving beyond a simple data report, we will dissect the spectrum from first principles, explaining the theoretical basis for the observed chemical shifts and coupling patterns. The narrative is designed for researchers and drug development professionals, offering field-proven insights into experimental design, data acquisition, and rigorous interpretation, ensuring self-validating and unambiguous structural confirmation.
Part 1: Theoretical Prediction and Structural Analysis
Before acquiring a spectrum, a robust theoretical prediction based on the molecular structure is essential. This predictive analysis forms the basis for accurate spectral assignment.
Molecular Structure and Proton Environments
The structure of 2-(2-Bromopyridin-4-YL)ethan-1-amine possesses five distinct proton environments, which will give rise to five unique signal sets in the ¹H NMR spectrum. These are labeled below for clarity:
-
Aromatic Protons: H-6, H-5, H-3
-
Aliphatic Protons: H-α, H-β
-
Amine Protons: NH₂
Analysis of the Aromatic Region (Pyridinyl Protons)
The chemical shifts of the pyridine ring protons are governed by the electronic effects of the substituents and the inherent electron-deficient nature of the nitrogen heterocycle.
-
H-6: This proton is ortho to the electronegative nitrogen atom, which strongly deshields it, shifting it significantly downfield. It has only one adjacent proton, H-5. Therefore, it is expected to appear as a doublet. The typical ortho coupling constant (³J) in a pyridine ring is approximately 5.0 Hz.[1]
-
H-3: This proton is situated between the electron-withdrawing bromine atom and the weakly electron-donating ethylamine group. It has only one adjacent aromatic proton, H-5, but the coupling is a meta relationship. Meta coupling (⁴J) is significantly smaller, often less than 1.0 Hz, which may not be resolved, causing the signal to appear as a narrow singlet or a very narrowly split doublet.[1]
-
H-5: This proton is adjacent to both H-6 (ortho coupling) and H-3 (meta coupling). The signal for H-5 is therefore expected to be split by H-6 into a doublet, and each of those peaks further split by H-3 into smaller doublets, resulting in a doublet of doublets (dd). However, given the small meta coupling constant, this signal may also appear simply as a doublet if the meta splitting is not resolved.
Based on these electronic influences, the predicted downfield order in the aromatic region is H-6 > H-3 > H-5 .
Analysis of the Aliphatic Region (Ethanamine Protons)
The aliphatic side chain consists of two methylene groups and an amine group.
-
H-α (Ar-CH₂-): These two protons are on the carbon directly attached to the pyridine ring (a benzylic-equivalent position). The magnetic anisotropy of the aromatic ring deshields these protons, shifting them downfield relative to a standard alkane. They are coupled to the two H-β protons. Following the n+1 rule, where n=2, their signal will be split into a triplet.[2][3][4]
-
H-β (-CH₂-NH₂): These two protons are adjacent to both the H-α protons and the amine group. They will be coupled to the H-α protons, and according to the n+1 rule (n=2), their signal will also be split into a triplet. The typical vicinal coupling constant (³J) for freely rotating alkyl chains is in the range of 6-8 Hz.[5]
-
NH₂ Protons: The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom.[6] This signal can be definitively identified by performing a D₂O exchange experiment; upon adding a drop of deuterium oxide to the NMR sample and re-acquiring the spectrum, the NH₂ proton signal will disappear as the labile protons are replaced by deuterium.[6]
Part 2: Experimental Protocol for Data Acquisition
A meticulously executed experimental protocol is the foundation of high-quality, trustworthy data.
Objective
To obtain a high-resolution ¹H NMR spectrum of 2-(2-Bromopyridin-4-YL)ethan-1-amine for unambiguous structural confirmation, including a D₂O exchange experiment to identify the amine protons.
Materials & Equipment
-
Sample: 5-10 mg of 2-(2-Bromopyridin-4-YL)ethan-1-amine
-
Solvent: ~0.6 mL of Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS) is typically included in the deuterated solvent (0 ppm reference).[7]
-
Apparatus: 5 mm NMR tube and cap, pipette, analytical balance
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)
-
Reagent: Deuterium Oxide (D₂O) for exchange experiment
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry vial.
-
Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a common starting point, but if the compound has poor solubility or if hydrogen bonding needs to be observed more clearly, DMSO-d₆ is a superior alternative.
-
Ensure the sample is fully dissolved. Gentle vortexing may be required.
-
Using a pipette, transfer the solution into a 5 mm NMR tube.
-
-
Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. Proper shimming is crucial for achieving sharp, symmetrical peaks and high resolution.
-
Acquire the standard ¹H NMR spectrum using appropriate parameters (e.g., 30-degree pulse angle, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
-
D₂O Exchange Experiment:
-
Remove the NMR tube from the spectrometer.
-
Add one drop of D₂O to the tube.
-
Cap the tube and gently invert it several times to mix.
-
Re-insert the tube into the spectrometer, re-lock, and re-shim if necessary.
-
Acquire a second ¹H NMR spectrum using the same parameters as the first acquisition.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR analysis and D₂O exchange.
Part 3: Data Analysis and Interpretation
The acquired spectrum is analyzed by correlating the signals to the predicted proton environments.
Predicted ¹H NMR Data Summary (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-6 | ~8.3 ppm | Doublet (d) | ³J ≈ 5.0 Hz | 1H |
| H-3 | ~7.4 ppm | Singlet (s) or narrow d | ⁴J < 1.0 Hz | 1H |
| H-5 | ~7.1 ppm | Doublet of Doublets (dd) or Doublet (d) | ³J ≈ 5.0 Hz, ⁴J < 1.0 Hz | 1H |
| H-α | ~3.0 ppm | Triplet (t) | ³J ≈ 7.0 Hz | 2H |
| H-β | ~2.8 ppm | Triplet (t) | ³J ≈ 7.0 Hz | 2H |
| NH₂ | 1.5 - 3.0 ppm (variable) | Broad Singlet (br s) | N/A | 2H |
Note: These are predictive values. Actual experimental values may vary slightly based on solvent and concentration.
Spin-Spin Coupling Relationship Diagram
This diagram illustrates the through-bond coupling interactions between adjacent, non-equivalent protons.
Caption: Spin-spin coupling network in the molecule.
Interpreting the Spectrum: A Walkthrough
-
Integration: First, verify that the integrated areas under the signal sets correspond to the expected proton count ratio of 1:1:1:2:2:2.[3][8]
-
Aromatic Region (δ 7.0-8.5 ppm):
-
Identify the most downfield signal (~8.3 ppm). This will be a doublet with an integration of 1H and a coupling constant of ~5.0 Hz. This signal is unambiguously assigned to H-6 .
-
Identify the signal around 7.4 ppm. It should be a singlet or very narrow doublet integrating to 1H. This is H-3 .
-
The remaining aromatic signal (~7.1 ppm), integrating to 1H, will be a doublet or doublet of doublets with a J-value matching that of H-6 (~5.0 Hz). This confirms its assignment as H-5 .
-
-
Aliphatic Region (δ 2.5-3.5 ppm):
-
Look for two triplets in this region, each integrating to 2H.[2]
-
The more downfield triplet (~3.0 ppm) is assigned to H-α due to the deshielding effect of the adjacent aromatic ring.
-
The more upfield triplet (~2.8 ppm) is assigned to H-β .
-
Confirm that the coupling constants for both triplets are identical (~7.0 Hz), as they are coupled to each other. This reciprocal relationship is a self-validating feature of the assignment.
-
-
Amine Protons:
-
Identify a broad singlet, typically upfield of the aliphatic CH₂ signals, integrating to 2H. This is the NH₂ signal.
-
Compare the initial spectrum with the one taken after the D₂O exchange. The disappearance of this broad signal in the second spectrum provides definitive proof of its assignment to the labile amine protons.
-
Conclusion
The ¹H NMR spectrum of 2-(2-Bromopyridin-4-YL)ethan-1-amine presents a clear and interpretable set of signals that, when analyzed systematically, allows for its complete and unambiguous structural verification. The key diagnostic features are the distinct downfield doublet for H-6, the characteristic pair of triplets for the ethylamine side chain, and the labile nature of the NH₂ protons confirmed by D₂O exchange. This guide outlines the theoretical basis, a robust experimental protocol, and a logical interpretation strategy, providing researchers with a comprehensive framework for validating this important chemical intermediate.
References
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2. Retrieved from [Link]6]
-
Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. Retrieved from [Link]2]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]3]
-
ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]4]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]8]
-
Oregon State University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]7]
-
Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. Retrieved from [Link]5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. acdlabs.com [acdlabs.com]
- 4. acdlabs.com [acdlabs.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
13C NMR of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Technical Whitepaper: Structural Elucidation and Quantitative Analysis of 2-(2-Bromopyridin-4-yl)ethan-1-amine via C NMR
Executive Summary
2-(2-Bromopyridin-4-yl)ethan-1-amine is a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and GPCR ligands where the 2-position bromine serves as a handle for Suzuki-Miyaura cross-coupling, and the ethylamine chain provides a vector for solubility or further functionalization.
This guide addresses the specific challenges in characterizing this molecule by
Part 1: Theoretical Framework & Spectral Prediction
To accurately interpret the spectrum, one must deconstruct the molecule into its constituent electronic environments: the electron-deficient pyridine core and the aliphatic amine tail.
Predicted Chemical Shift Analysis
The following chemical shifts are predicted based on additive substituent effects applied to a 2-bromopyridine base system.
| Carbon Position | Label | Predicted Shift ( | Electronic Environment & Justification |
| Pyridine C6 | C-6 | 150.5 ± 1.0 | Most deshielded aromatic signal due to direct attachment to Nitrogen ( |
| Pyridine C4 | C-4 | 152.0 ± 1.5 | Quaternary. Deshielded by the alkyl chain ( |
| Pyridine C2 | C-2 | 142.5 ± 1.0 | Quaternary. Attached to Bromine.[1] The "Heavy Atom Effect" of Br counteracts the inductive deshielding, keeping it upfield of C6. |
| Pyridine C3 | C-3 | 128.0 ± 1.0 | |
| Pyridine C5 | C-5 | 123.5 ± 1.0 | |
| Ethyl | 43.0 ± 1.5 | Aliphatic. Deshielded by the electronegative amine nitrogen. | |
| Ethyl | 38.5 ± 1.5 | Aliphatic. Benzylic-like position attached to the pyridine ring. |
Structural Logic Diagram
The following diagram illustrates the assignment logic flow, distinguishing the critical regioisomer checkpoints.
Figure 1: Logic flow for structural verification of the pyridine core.
Part 2: Experimental Protocol
Sample Preparation & Solvent Selection
The choice of solvent critically affects the chemical shift of the carbons adjacent to the amine (C-ethyl) and the pyridine nitrogen.
-
Standard Characterization: Dissolve 30–50 mg of sample in 0.6 mL
.-
Note: In
, the amine protons may exchange or broaden, but carbon shifts remain stable.
-
-
For Salt Forms (HCl/TFA): Use
.-
Warning: Protonation of the pyridine nitrogen in salt forms will cause a significant downfield shift (~5-8 ppm) of the C2 and C6 carbons due to increased electron deficiency.
-
Acquisition Parameters (Standard 1D C)
To ensure visibility of the quaternary carbons (C2-Br and C4-Alkyl), specific parameters are required to mitigate long
-
Pulse Sequence: zgpg30 (Bruker) or equivalent (Power-gated decoupling).
-
Relaxation Delay (D1): 2.0 – 3.0 seconds . (Standard decoupling enhances signal via NOE, but requires delay for quaternary carbons).
-
Scans (NS): Minimum 1024 scans (approx. 1 hour at 400 MHz) for adequate S/N on quaternary peaks.
-
Spectral Width: 240 ppm (to capture carbonyl impurities or folded peaks).
Part 3: Quantitative C NMR (qNMR) Protocol
Standard
The Relaxation Agent:
Quaternary carbons in pyridines can have
Protocol:
-
Weigh 50 mg of the amine sample into a vial.
-
Add 2-3 mg of Chromium(III) acetylacetonate (
). -
Dissolve in 0.6 mL
. -
Transfer to the NMR tube. The solution will be dark purple.
qNMR Acquisition Parameters
-
Pulse Sequence: zgig (Inverse Gated Decoupling).
-
Mechanism: Decoupler is OFF during delay (suppressing NOE) and ON during acquisition (removing splitting).
-
-
Relaxation Delay (D1): 5.0 seconds (Reduced from >60s due to
). -
Pulse Angle: 90°.
-
Center Frequency (O1P): 100 ppm.
qNMR Workflow Diagram
Figure 2: Inverse Gated Decoupling workflow with relaxation agent for quantitative accuracy.
Part 4: Data Interpretation & Troubleshooting
Distinguishing Regioisomers
A common synthetic impurity is the 3-bromo isomer.
-
2-Bromo (Target): C2 is quaternary (~142 ppm). C6 is a CH (~150 ppm).
-
3-Bromo (Impurity): C2 is a CH (between N and Br) and will appear significantly deshielded and further downfield, often >155 ppm or shifted by the different ortho-effect.
-
Validation: Use a DEPT-135 experiment.
-
Target: C2 (Quaternary) = Invisible. C6 (CH) = Positive (Up).
-
Impurity: C2 (CH) = Positive (Up).
-
The "Missing" Carbon
If the C2 or C4 signals are absent in the spectrum:
-
Cause: Insufficient relaxation delay or low concentration.
-
Solution: Verify the presence of the C-F or C-Br coupling if applicable, or simply increase the scan count (NS) by factor of 4.
References
-
University of Ottawa NMR Facility.
C NMR Spectrum? [Link] -
Abraham, R. J., et al. The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts.[4] Magnetic Resonance in Chemistry, 2006.[4][5] (Solvent effects on amines/pyridines). [Link]
-
Reich, H. J.
C NMR Chemical Shifts - Pyridines and Heterocycles. University of Wisconsin-Madison. (Theoretical shift increments). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 13Carbon NMR [chem.ch.huji.ac.il]
- 3. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
mass spectrometry of 2-(2-Bromopyridin-4-YL)ethan-1-amine
An In-Depth Technical Guide to the Mass Spectrometry of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Introduction
2-(2-Bromopyridin-4-YL)ethan-1-amine is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted bromopyridine, it serves as a versatile synthetic building block, analogous to other functionalized pyridines used in the creation of novel pharmaceuticals and agrochemicals.[1] A thorough understanding of its analytical profile is paramount for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) stands as the definitive technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric behavior of 2-(2-Bromopyridin-4-YL)ethan-1-amine. We will move beyond procedural outlines to explain the causal relationships behind instrumental choices and interpretative strategies. The core focus is on providing a self-validating framework for analysis, grounded in the fundamental principles of ionization and fragmentation, enabling scientists to confidently identify and characterize this molecule.
Section 1: Theoretical Principles & Foundational Considerations
A successful mass spectrometric analysis begins with a firm grasp of the analyte's intrinsic chemical properties, which dictate its behavior within the instrument.
Molecular Structure and Isotopic Composition
The structure of 2-(2-Bromopyridin-4-YL)ethan-1-amine contains three key features that define its mass spectrometric fingerprint: a basic ethylamine side chain, a stable pyridine ring, and a bromine atom. The single most important diagnostic feature is the presence of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively).[2]
This isotopic distribution imparts a highly characteristic signature on the mass spectrum. Any ion containing a single bromine atom will appear not as a single peak, but as a doublet of peaks separated by two mass-to-charge units (m/z), with the two peaks having almost equal intensity (a 1:1 ratio).[3] This M+ and M+2 pattern is an unambiguous indicator of a monobrominated compound.
| Property | Value | Justification / Source |
| Molecular Formula | C₇H₉BrN₂ | Derived from structure. Isomeric with 2-(5-bromopyridin-2-yl)ethan-1-amine. |
| Monoisotopic Mass | 199.9953 u | Calculated for C₇H₉⁷⁹BrN₂. |
| Average Mass | 201.07 g/mol | Based on natural isotopic abundances. |
| Expected [M]⁺• Peaks | m/z 200, 202 | Corresponding to ions containing ⁷⁹Br and ⁸¹Br, respectively. |
| Expected [M+H]⁺ Peaks | m/z 201, 203 | Corresponding to protonated ions containing ⁷⁹Br and ⁸¹Br, respectively. |
Ionization Methodologies: A Comparative Analysis
The choice of ionization technique is the most critical experimental decision, as it determines whether the analysis will primarily yield molecular weight information or detailed structural data through fragmentation.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique, typically used in conjunction with Gas Chromatography (GC). A 70 eV electron beam bombards the analyte, causing not only ionization but also extensive and reproducible fragmentation.[4] While the molecular ion peak may be weak or absent for some molecules, the resulting fragmentation pattern is a rich, fingerprint-like source of structural information. For halogenated organic compounds, GC-MS with EI is a standard and powerful analytical technique.[5]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization method ideal for Liquid Chromatography (LC-MS). It generates ions from a solution by creating a fine, charged spray, transferring the analyte into the gas phase with minimal internal energy.[6] For 2-(2-Bromopyridin-4-YL)ethan-1-amine, the basic primary amine group is readily protonated in an acidic mobile phase, leading to the formation of an abundant protonated molecule, [M+H]⁺. This makes ESI the superior choice for unequivocally determining the molecular weight of the compound.
Expert Insight: The decision between GC-EI-MS and LC-ESI-MS hinges on the analytical goal. For initial identification and confirmation of molecular weight, LC-ESI-MS is preferred due to the high probability of generating a strong [M+H]⁺ signal at m/z 201/203. For detailed structural confirmation, impurity profiling, or isomer differentiation, the rich fragmentation data provided by GC-EI-MS is indispensable.
Section 2: Predicted Fragmentation Pathways under Electron Ionization
Under EI conditions, the molecular ion of 2-(2-Bromopyridin-4-YL)ethan-1-amine will undergo a series of predictable cleavage events. Understanding these pathways is key to interpreting the resulting mass spectrum. The odd-electron molecular ion will fragment by losing neutral radicals to form more stable even-electron cations.
The Molecular Ion ([M]⁺•)
The analysis begins with the identification of the molecular ion. As established, this will manifest as a doublet at m/z 200 and m/z 202 , corresponding to [C₇H₉⁷⁹BrN₂]⁺• and [C₇H₉⁸¹BrN₂]⁺•. The near 1:1 intensity ratio of these peaks is the first confirmation of the analyte's identity as a monobrominated species.
Dominant Fragmentation: Benzylic-Type Cleavage
The most favorable fragmentation pathway involves the cleavage of the C-C bond between the pyridine ring and the ethylamine side chain. This is analogous to benzylic cleavage in aromatic compounds, which produces a resonance-stabilized cation.
-
Pathway: Loss of the •CH₂NH₂ radical (30 u).
-
Resulting Ion: A bromopyridinylmethyl cation at m/z 170/172 . This fragment is expected to be highly abundant, potentially the base peak, due to its stability.
Secondary Fragmentation Pathways
Other significant fragmentation mechanisms provide further structural confirmation:
-
Loss of Bromine Radical: A primary fragmentation mode for many halogenated compounds is the homolytic cleavage of the carbon-halogen bond.[3]
-
Pathway: Loss of a •Br radical (79 or 81 u).
-
Resulting Ion: A cation at m/z 121 ([C₇H₉N₂]⁺). This peak will not have a bromine isotopic pattern.
-
-
Alpha-Cleavage: A characteristic fragmentation of amines involves cleavage of the C-C bond alpha to the nitrogen atom.[7]
-
Pathway: Loss of a bromopyridinyl-methyl radical (•CH₂(C₅H₃BrN), 184/186 u).
-
Resulting Ion: The methaniminium ion at m/z 30 ([CH₂NH₂]⁺). This small fragment is often observed in the spectra of primary amines.
-
-
Pyridine Ring Fission: The stable aromatic ring typically fragments only after initial side-chain cleavages. A common loss from pyridine and its derivatives is hydrogen cyanide (HCN).[8]
-
Pathway: The m/z 170/172 fragment may lose HCN (27 u).
-
Resulting Ion: A fragment at m/z 143/145 .
-
The following diagram illustrates these primary fragmentation routes.
Caption: Predicted EI fragmentation of 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Section 3: Experimental Protocols
The following protocols provide a robust starting point for analysis. Optimization may be required based on the specific instrumentation and sample matrix.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed for structural elucidation via EI fragmentation.
1. Sample Preparation:
- Accurately prepare a 100 µg/mL stock solution of the analyte in methanol or ethyl acetate.
- Dilute this stock to a working concentration of 1-10 µg/mL in the same solvent.
- Rationale: This concentration range is typically optimal for modern GC-MS systems, preventing detector saturation while providing excellent signal-to-noise.
2. GC System Configuration:
- Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5ms, HP-5ms).[5]
- Rationale: This nonpolar stationary phase is a versatile standard for a wide range of organic molecules and provides excellent peak shape for this analyte.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Splitless mode at 250 °C. Injection volume: 1 µL.
- Rationale: Splitless injection maximizes sensitivity for trace analysis. The inlet temperature ensures rapid volatilization without thermal degradation.
- Oven Program:
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Rationale: The initial hold separates the analyte from the solvent front. The ramp ensures efficient elution and sharp peaks. The final hold cleanses the column of any less volatile components.
3. MS Detector Configuration:
- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Rationale: 70 eV is the industry standard, providing reproducible fragmentation patterns that are comparable to library spectra.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Range: Scan from m/z 30 to 300.
- Rationale: This range covers the expected low-mass amine fragment up to well beyond the molecular ion, ensuring all relevant data is captured.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is designed for accurate molecular weight determination using ESI.
1. Sample Preparation:
- Prepare a 100 µg/mL stock solution in 50:50 methanol:water.
- Dilute to a working concentration of 0.1-1 µg/mL using the initial mobile phase composition.
- Rationale: Preparing the sample in a solvent similar to the mobile phase ensures good peak shape and prevents precipitation upon injection.
2. LC System Configuration:
- Column: C18, 100 mm x 2.1 mm ID, 2.6 µm particle size.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Rationale: Formic acid is a critical additive. It acidifies the mobile phase, ensuring the primary amine of the analyte is protonated ([M+H]⁺), which is essential for efficient positive-ion ESI.
- Gradient Program:
- Start at 5% B, hold for 0.5 min.
- Linear ramp to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
3. MS Detector Configuration:
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 20 V.
- Rationale: A low cone (or fragmentor) voltage is used to minimize in-source fragmentation, preserving the [M+H]⁺ ion. This voltage can be increased (e.g., to 50-70V) in subsequent experiments to intentionally induce fragmentation for confirmation (MS/MS).
- Desolvation Gas: Nitrogen at 350 °C, flow rate 800 L/hr.
- Mass Range: Scan from m/z 50 to 300.
Section 4: Data Interpretation and Validation
A systematic approach to spectral interpretation ensures accurate and defensible results.
A Self-Validating Workflow for Analysis
The following workflow integrates the principles and protocols described above into a cohesive analytical strategy.
Caption: A logical workflow for the comprehensive MS analysis of the analyte.
Interpreting the Spectrum: A Step-by-Step Guide
-
Locate the Molecular Ion: In an EI spectrum, search for the highest m/z doublet with a ~1:1 ratio; this is your M⁺• peak at m/z 200/202. In an ESI spectrum, this will be the [M+H]⁺ at m/z 201/203. The presence of this doublet is the first and most crucial piece of evidence.[2]
-
Identify the Base Peak: Find the most intense peak in the spectrum. In EI, this is often the most stable fragment, predicted here to be the bromopyridinylmethyl cation at m/z 170/172.
-
Correlate Major Fragments: Systematically identify other major peaks and calculate the mass difference (neutral loss) from the molecular ion. Match these losses to the predicted fragmentation pathways.
-
Utilize High-Resolution MS (HRMS): If available, HRMS provides the exact mass of the parent and fragment ions. This data can be used to calculate the elemental formula of each ion, providing an exceptionally high degree of confidence and ruling out isobaric interferences.[9]
Summary of Expected Key Ions
| m/z (⁷⁹Br/⁸¹Br) | Formula | Identity / Neutral Loss | Ionization Mode |
| 200 / 202 | [C₇H₉BrN₂]⁺• | Molecular Ion ([M]⁺•) | EI |
| 201 / 203 | [C₇H₁₀BrN₂]⁺ | Protonated Molecule ([M+H]⁺) | ESI |
| 170 / 172 | [C₆H₅BrN]⁺ | Loss of •CH₂NH₂ | EI |
| 121 | [C₇H₉N₂]⁺ | Loss of •Br | EI |
| 30 | [CH₄N]⁺ | α-cleavage fragment ([CH₂NH₂]⁺) | EI |
Conclusion
The mass spectrometric analysis of 2-(2-Bromopyridin-4-YL)ethan-1-amine is a clear and predictable process when approached with a foundational understanding of its chemical structure. The bromine atom provides an unmistakable isotopic signature that serves as a powerful diagnostic tool. Under soft ionization conditions like ESI, the molecule readily protonates to give a strong molecular ion signal for unambiguous molecular weight confirmation. Under hard ionization conditions like EI, the molecule fragments through logical and well-understood pathways, primarily via a benzylic-type cleavage, providing a detailed structural fingerprint. By selecting the appropriate methodology and applying the systematic interpretative framework outlined in this guide, researchers can achieve confident and robust characterization of this important chemical entity.
References
-
de la Torre, A., & Concejero, M. A. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 53, 1-45. Available at: [Link]
-
Wang, F., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Journal of Chromatography A, 1603, 278-287. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Available at: [Link]
-
Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 343-362. Available at: [Link]
-
Madhusudanan, K. P., et al. (1998). Acetone chemical ionization studies. VIII: pyridine derivatives. Journal of Mass Spectrometry, 33(7), 639-646. Available at: [Link]
-
Trojanowicz, M. (2017). Ionization of pyridine: Interplay of orbital relaxation and electron correlation. The Journal of Chemical Physics, 146(24), 244309. Available at: [Link]
-
Romanian Reports in Physics. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Available at: [Link]
-
de Haas, M. P., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9131-9141. Available at: [Link]
-
University of Illinois. (n.d.). Ionization Methods: Mass Spectrometry. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b. Available at: [Link]
-
NIST. (n.d.). Pyridine, 3-bromo-. NIST Chemistry WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Available at: [Link]
-
PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one. Available at: [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
Chem-Impex. (n.d.). 2-Amino-4-bromopyridine. Product Page. Available at: [Link]
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Introduction: The Strategic Value of the Bromopyridine Moiety
An In-depth Technical Guide to 2-(2-Bromopyridin-4-YL)ethan-1-amine and Related Scaffolds for Drug Discovery
This guide provides a comprehensive technical overview of 2-(2-Bromopyridin-4-YL)ethan-1-amine, a valuable building block for researchers, scientists, and drug development professionals. We will delve into the critical aspects of sourcing this compound, establishing its quality, and understanding its application in modern medicinal chemistry. Recognizing the specificity of this isomer, this guide also incorporates insights into the broader class of brominated pyridinyl-ethylamine scaffolds, providing a robust framework for their effective utilization in research and development.
The bromopyridine heterocycle is a cornerstone in medicinal chemistry. The presence of a bromine atom provides a reactive handle for a multitude of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the strategic and late-stage diversification of drug candidates. The pyridine ring itself is a common feature in pharmaceuticals, offering desirable properties such as aqueous solubility and the ability to form key hydrogen bonds with biological targets. The ethylamine sidechain introduces a basic nitrogen atom, which is crucial for modulating pharmacokinetics and forming salt bridges with acidic residues in protein active sites.
Specifically, 2-(2-Bromopyridin-4-YL)ethan-1-amine (CAS No. 858362-82-0) is a bifunctional building block, presenting opportunities for orthogonal chemical modifications at both the bromine-substituted pyridine ring and the primary amine. Its utility lies in its capacity to serve as a versatile intermediate in the synthesis of complex, biologically active molecules.[1]
Caption: Structure of 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Supplier Landscape and Qualification
Sourcing high-quality starting materials is the foundation of reproducible and successful research. The market for specialized chemical reagents like 2-(2-Bromopyridin-4-YL)ethan-1-amine consists of manufacturers, distributors, and online marketplaces. It is crucial to note that several isomers exist, and verifying the exact structure and CAS number is a prerequisite for procurement.
Identifying Potential Suppliers
Platforms like ChemicalBook list multiple suppliers, primarily based in China, for 2-(2-Bromopyridin-4-YL)ethan-1-amine under its specific CAS number, 858362-82-0.[2] However, larger, globally recognized suppliers like Sigma-Aldrich list related isomers, such as 2-(5-bromopyridin-2-yl)ethan-1-amine (CAS No. 691872-17-0). This highlights the importance of careful catalog review.
Table 1: Representative Supplier Information
| Supplier Name (Platform) | Compound Name | CAS Number | Purity | Notes |
| Adamas Reagent, Ltd. (ChemicalBook) | (2-Bromopyridin-4-Yl)Methanamine | 858362-82-0 | 95%+ | Note the synonym "methanamine" which may differ from the requested "ethanamine".[2] |
| Shanghai Hanhong Scientific Co.,Ltd. (ChemicalBook) | 2-Bromo-4-pyridinethylamine | 858362-82-0 | 95% | Lists various package sizes.[2] |
| Bide Pharmatech Ltd. (ChemicalBook) | (2-Bromopyridin-4-yl)methanamine | 858362-82-0 | 97% | Offers smaller quantities suitable for initial screening.[2] |
| Sigma-Aldrich | 2-(5-bromopyridin-2-yl)ethan-1-amine | 691872-17-0 | 95% | A different, but related, isomer. Provides extensive safety and handling data. |
| ChemScene | 2-Bromopyridin-4-amine | 7598-35-8 | ≥98% | A related precursor/building block.[3] |
A Framework for Supplier Qualification
Caption: A workflow for qualifying new chemical suppliers.
The causality behind this workflow is risk mitigation. Step B, requesting a Certificate of Analysis (CoA), is the first filter. A supplier unwilling or unable to provide a detailed CoA is a significant red flag. Step E, in-house QC, is a non-negotiable trust-but-verify step. The cost of a failed multi-step synthesis due to impure starting material far exceeds the cost of analytical verification.
Quality Control and Characterization
Upon receiving a sample, it is imperative to confirm its identity and purity, regardless of the supplier's CoA. This practice ensures the integrity of your experimental results.[4]
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The proton NMR of 2-(2-Bromopyridin-4-YL)ethan-1-amine should show characteristic signals for the three aromatic protons on the pyridine ring, as well as two aliphatic triplets corresponding to the ethylamine chain. The integration of these signals should match the number of protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the compound (C₇H₉BrN₂), which has a monoisotopic mass of 199.9953. The isotopic pattern for a single bromine atom (roughly 1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes) should be clearly visible.
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. An HPLC method, typically using a C18 column with a water/acetonitrile or water/methanol gradient and a UV detector (monitoring at ~254 nm), should be developed. The goal is to achieve a sharp, symmetrical peak for the main compound, with any impurities being well-resolved. The area percentage of the main peak is reported as the purity. A purity level of ≥97% is generally acceptable for many discovery applications.[5]
-
Gas Chromatography (GC): For volatile compounds, GC can also be used. For aminopyridines, specialized columns and detectors like a nitrogen-phosphorus detector (NPD) can provide high sensitivity.[6]
Step-by-Step Protocol: HPLC Purity Check
-
Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 water:acetonitrile with 0.1% formic acid).
-
Instrumentation:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Analysis: Inject the sample. The retention time of the main peak should be consistent. Integrate all peaks and calculate the area percentage of the main peak to determine purity.
This self-validating protocol includes a re-equilibration step to ensure run-to-run consistency and uses a standard mobile phase modifier (formic acid) to ensure good peak shape for the basic amine.
Synthetic Methodologies and Applications
Understanding the synthesis of your building block provides insight into potential impurities. While specific synthesis routes for 2-(2-Bromopyridin-4-YL)ethan-1-amine are not widely published, general methods for related bromopyridines are well-documented.
Synthetic Strategies
-
From 2-Aminopyridines: A common route to bromopyridines is through the diazotization of an aminopyridine in the presence of hydrobromic acid and a nitrite source (a Sandmeyer-type reaction).[7]
-
From Pyridine N-Oxides: Functionalized pyridine N-oxides can be converted to the desired bromopyridine derivatives. For example, 2,4-dibromopyridine-N-oxide can be selectively aminated and then reduced to yield an amino-bromopyridine.[8]
-
Cross-Coupling Reactions: Modern synthetic chemistry often employs copper-catalyzed methods like the Goldberg reaction to couple 2-bromopyridine with various amines or amides, offering a direct route to N-substituted aminopyridines.[9]
These methods highlight that potential impurities could include starting materials (e.g., the corresponding aminopyridine), over-brominated species, or regioisomers.
Applications in Drug Discovery
The true value of 2-(2-Bromopyridin-4-YL)ethan-1-amine lies in its role as a versatile intermediate.
-
Scaffold Decoration: The primary amine can be acylated, alkylated, or used in reductive amination to build out one vector of the molecule. Simultaneously or sequentially, the 2-bromo position can be subjected to a variety of metal-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or alkyl groups. This dual functionality is highly attractive for building libraries of related compounds for structure-activity relationship (SAR) studies.
-
Fragment-Based Drug Discovery (FBDD): The bromopyridine moiety itself is a valuable fragment. The bromine atom can be used to explore a specific chemical space through subsequent coupling reactions.
-
Known Bioactivities: The broader quinoline and pyridine scaffolds, often synthesized from such intermediates, have demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial properties.[10] The ability to synthesize novel derivatives from intermediates like 2-(2-Bromopyridin-4-YL)ethan-1-amine is key to discovering new therapeutic agents.[1]
Conclusion
2-(2-Bromopyridin-4-YL)ethan-1-amine is a high-value building block for chemical and pharmaceutical research. Its effective use, however, is contingent upon a rigorous approach to sourcing and quality control. By implementing a stringent supplier qualification workflow and conducting thorough in-house analytical verification, researchers can ensure the integrity and reproducibility of their work. The strategic application of this intermediate's dual functionality opens the door to the efficient synthesis of novel and complex molecules, accelerating the pace of drug discovery and development.
References
-
Pharmaffiliates. CAS No : 7598-35-8 | Product Name : 2-Bromopyridin-4-amine. [Link]
-
Matrix Fine Chemicals. 2-BROMOPYRIDIN-4-AMINE | CAS 7598-35-8. [Link]
-
Hoffman Fine Chemicals. CAS RN 98280-12-7 | 2-(4-Bromopyridin-2-yl)ethan-1-ol. [Link]
-
MDPI. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
Organic Syntheses. 2-bromopyridine. [Link]
- Google Patents. CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine.
-
HETEROCYCLES. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]
- Google Patents. CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
PMC. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. [Link]
-
Biomanufacturing.org. Quality Control Biochemistry. [Link]
-
OSHA. PV2143. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-pyridinethylamine suppliers & manufacturers in China [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. biomanufacturing.org [biomanufacturing.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. osha.gov [osha.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: 2-(2-Bromopyridin-4-yl)ethan-1-amine
Handling, Synthesis, and Application in Medicinal Chemistry
Executive Summary & Chemical Identity
2-(2-Bromopyridin-4-yl)ethan-1-amine is a bifunctional heterocyclic building block critical to modern drug discovery. Characterized by an electron-deficient pyridine ring substituted with a reactive bromine atom at the C2 position and a primary ethylamine chain at the C4 position, this compound serves as a versatile "linker-scaffold." It is widely employed in the synthesis of kinase inhibitors, GPCR ligands, and Proteolysis Targeting Chimeras (PROTACs), where the bromine allows for palladium-catalyzed cross-coupling and the amine facilitates amide/urea formation.
Physicochemical Profiling
| Property | Data | Notes |
| IUPAC Name | 2-(2-Bromopyridin-4-yl)ethan-1-amine | |
| Common Synonyms | 4-(2-Aminoethyl)-2-bromopyridine; 2-Bromo-4-(2-aminoethyl)pyridine | |
| CAS Number | 1213395-38-0 (Generic/Isomer var.); 312325-74-9 (Nitrile Precursor) | Note: Often supplied as HCl salt (e.g., CAS 1420800-XX-X) |
| Molecular Formula | C₇H₉BrN₂ | |
| Molecular Weight | 201.07 g/mol (Free Base) | ~273.98 g/mol (Dihydrochloride) |
| Appearance | Colorless to pale yellow oil (Free Base); White solid (HCl salt) | Amine absorbs CO₂; store under inert gas.[1][2][3][4][5][6] |
| Solubility | Soluble in DMSO, MeOH, DCM. | HCl salt is water-soluble. |
| pKa (Predicted) | ~8.9 (Amine), ~2.5 (Pyridine N) | Pyridine N basicity reduced by 2-Br EWG. |
Safety & Handling Protocols (MSDS Core)
Critical Hazard Alert: As an aminopyridine derivative containing a halogen, this compound exhibits significant acute toxicity. The following protocols are non-negotiable for personnel safety.
GHS Classification & Hazard Statements[5][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 (H301 + H311 + H331).[3] Toxic if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Corrosion/Irritation: Category 2 (H315).
-
Serious Eye Damage/Irritation: Category 2A (H319).
Operational Safety Workflow
The following decision tree outlines the mandatory safety checks before handling this compound.
Figure 1: Mandatory safety decision matrix for handling toxic aminopyridines.
Storage & Stability
-
Hygroscopicity: The primary amine readily absorbs atmospheric CO₂ to form carbamates. Store under Nitrogen/Argon.
-
Light Sensitivity: Aryl bromides can undergo slow photolytic debromination. Store in amber vials.
-
Temperature: Long-term storage at -20°C is recommended to prevent oxidative degradation (N-oxide formation).
Synthetic Utility & Manufacturing
The synthesis of 2-(2-bromopyridin-4-yl)ethan-1-amine is typically achieved via a "Nitrile Reduction" route, which offers the highest atom economy and scalability compared to Henry reactions or Curtius rearrangements.
Industrial Synthesis Pathway
The most robust route utilizes 2-bromo-4-methylpyridine as the starting material. This pathway avoids the use of unstable vinyl pyridines.
-
Radical Bromination: Benzylic bromination using NBS.
-
Cyanation: Nucleophilic displacement with cyanide (Caution: HCN generation risk).
-
Reduction: Selective reduction of the nitrile to the primary amine using Borane-THF or Catalytic Hydrogenation (Raney Ni).
Figure 2: Validated synthetic pathway from commercially available picoline precursors.
Detailed Experimental Protocol (Step 3: Reduction)
Context: Reduction of the nitrile intermediate is the critical step determining purity.
-
Setup: Flame-dry a 250 mL 3-neck flask; flush with Argon.
-
Reagent Prep: Dissolve 2-(2-bromopyridin-4-yl)acetonitrile (1.0 eq) in anhydrous THF (0.2 M).
-
Addition: Cool to 0°C. Add BH₃·THF complex (1.0 M solution, 3.0 eq) dropwise via syringe to control exotherm.
-
Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by LC-MS (Target M+H ≈ 201/203).
-
Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane.
-
Workup: Add 1N HCl and reflux for 1 hour (to break Boron-Amine complexes). Basify with NaOH to pH >12, extract with DCM.
-
Purification: If necessary, purify via amine-functionalized silica or convert to HCl salt for crystallization.
Applications in Drug Discovery
This scaffold is prized for its orthogonal reactivity . The bromine and amine handles can be functionalized independently, allowing for modular library synthesis.
Reactivity Profile
-
Site A (Bromine): Electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The 2-position on pyridine is electronically activated for S_NAr if strong nucleophiles are used, but Pd-coupling is preferred for carbon-carbon bond formation.
-
Site B (Amine): Nucleophilic site for amide coupling, reductive amination, or sulfonylation.
Application Workflow: PROTAC Linker Synthesis
In PROTAC design, this molecule acts as a rigid-flexible hybrid linker. The pyridine ring provides rigidity and solubility, while the ethylamine chain offers the necessary length to reach E3 ligase binding pockets.
Figure 3: Orthogonal functionalization logic for medicinal chemistry campaigns.
Quality Control & Analytical Standards
Verification of the 2-bromo substitution pattern is vital, as 3-bromo isomers are common impurities in bulk synthesis.
-
¹H NMR (DMSO-d₆):
-
Pyridine C3-H: Singlet or narrow doublet at ~7.6 ppm (shielded by Br).
-
Pyridine C5-H: Doublet at ~7.4 ppm.
-
Pyridine C6-H: Doublet at ~8.3 ppm (deshielded by N).
-
Ethyl Chain: Two triplets at ~2.8 ppm (CH₂-Py) and ~3.0 ppm (CH₂-N).
-
-
HPLC Purity: >95% required.
-
Mobile Phase: 0.1% TFA in Water/Acetonitrile (Amine tailing is common; TFA suppresses silanol interactions).
-
Detection: UV 254 nm (Pyridine absorption).
-
References
-
Enamine Ltd. (2021). Safety Data Sheet: 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride. Enamine.net. Link
-
PubChem. (2025).[3][5] Compound Summary: 2-(4-Bromopyridin-2-yl)acetonitrile (Precursor). National Library of Medicine. Link
-
Organic Syntheses. (1946).[7] 2-Bromopyridine Synthesis Protocols. Org. Synth. 26 , 16. Link
-
MDPI. (2022). Synthesis of Aminopyridines from 2-Bromopyridine. Molecules, 27(6). Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Bromo-4-(bromomethyl)pyridine. Link
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 3. 2-Bromo-4-cyanopyridine | C6H3BrN2 | CID 11735544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 5. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Monograph: Biological Potential & Synthetic Utility of 2-(2-Bromopyridin-4-yl)ethan-1-amine
Part 1: Executive Technical Overview
2-(2-Bromopyridin-4-yl)ethan-1-amine (hereafter referred to as BP4EA ) represents a high-value "privileged structure" in fragment-based drug discovery (FBDD). Unlike fully optimized clinical candidates, BP4EA functions as a bifunctional linchpin scaffold . Its value lies not merely in its intrinsic biological activity, but in its capacity to serve as a bioisostere for histamine and a precursor for kinase inhibitors.
This guide dissects the compound's pharmacophoric properties, outlines its potential interactions with G-Protein Coupled Receptors (GPCRs), and provides validated protocols for its derivatization and biological assessment.
Physicochemical Profile
BP4EA combines a distinct electron-deficient aromatic system (pyridine) with a flexible polar tail (ethylamine).
| Property | Value (Predicted/Experimental) | Relevance in Drug Design |
| Molecular Formula | C | Fragment-compliant (Rule of 3) |
| Molecular Weight | 201.07 g/mol | Ideal for Fragment-Based Drug Discovery |
| LogP | ~0.8 - 1.2 | High oral bioavailability potential |
| Topological Polar Surface Area (TPSA) | ~39 Ų | Good blood-brain barrier (BBB) permeability |
| pKa (Pyridine N) | ~3.5 - 4.0 | Reduced basicity due to Br- electron withdrawal |
| pKa (Primary Amine) | ~9.8 | Protonated at physiological pH (Cationic interaction) |
Part 2: Pharmacophore Analysis & Biological Potential
Histamine Bioisosterism (GPCR Targeting)
Structurally, BP4EA is a 2-bromopyridine analog of histamine .
-
Histamine Structure: Imidazole ring + ethylamine chain.
-
BP4EA Structure: 2-Bromopyridine ring + ethylamine chain.[1]
Mechanism of Action Potential: The ethylamine tail of BP4EA mimics the endogenous ligand histamine, allowing it to anchor into the aspartic acid residue (Asp(^{3.32})) conserved in aminergic GPCRs (H1, H2, H3, H4 receptors). The pyridine ring serves as a bioisostere for imidazole, potentially improving metabolic stability against diamine oxidase. The bromine atom at the 2-position introduces steric bulk and lipophilicity, which may alter selectivity from H1 (allergy) to H3/H4 (neuroinflammation/immunomodulation) by occupying hydrophobic sub-pockets.
Kinase Hinge-Binding Template
Pyridine derivatives are ubiquitous in kinase inhibitors (e.g., Sorafenib, Imatinib).
-
Role of Pyridine N: Acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region (e.g., ATP binding site).
-
Role of Bromine: A "synthetic handle" for Suzuki-Miyaura coupling to introduce hydrophobic aryl groups that occupy the kinase "back pocket."
-
Role of Ethylamine: Solubilizing group that can extend into the ribose-binding pocket or solvent front.
Part 3: Synthetic Diversification Workflow
The true power of BP4EA lies in its orthogonal reactivity. The Bromine allows for cross-coupling, while the Amine allows for amide coupling or reductive amination.
Visualization: Divergent Synthesis Strategy
The following diagram illustrates how BP4EA serves as a central hub for generating diverse bioactive libraries.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromine and amine functionalities.
Part 4: Experimental Protocols
Protocol A: Synthesis of BP4EA (Reductive Route)
Rationale: Direct synthesis often starts from 2-bromo-4-cyanopyridine or the corresponding amide to avoid over-alkylation.
Reagents:
-
Precursor: 2-Bromo-4-(cyanomethyl)pyridine
-
Reducing Agent: Borane-THF complex (BH
·THF) or Raney Nickel/H (Caution: Dehalogenation risk with catalytic hydrogenation). -
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 10 mmol of 2-bromo-4-(cyanomethyl)pyridine in 50 mL anhydrous THF. Cool to 0°C.[2]
-
Reduction: Add 15 mmol of BH
·THF (1.0 M solution) dropwise over 20 minutes.-
Critical Control Point: Maintain temperature <5°C to prevent attack on the bromine-pyridine bond.
-
-
Reflux: Warm to room temperature, then reflux for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Quench: Cool to 0°C. Carefully add MeOH (10 mL) followed by 1N HCl (20 mL) to hydrolyze the borane complex. Stir for 1 hour.
-
Isolation: Basify to pH 10 with 4N NaOH. Extract with DCM (3 x 50 mL). Dry organics over Na
SO . -
Purification: The amine often requires conversion to the HCl salt for stability. Bubble dry HCl gas through the ether solution of the crude amine. Filter the white precipitate.
Protocol B: In Vitro Histamine H1 Receptor Binding Assay
Rationale: To validate the bioisosteric potential of the ethylamine tail.
Materials:
-
Cell Line: CHO-K1 cells stably expressing human H1 receptor.
-
Radioligand: [
H]-Pyrilamine (Specific Activity ~80 Ci/mmol). -
Test Compound: BP4EA (dissolved in DMSO).
Workflow:
-
Membrane Preparation: Homogenize CHO-K1 cells in ice-cold assay buffer (50 mM Na/K Phosphate, pH 7.4). Centrifuge at 20,000 x g for 20 mins. Resuspend pellet.
-
Incubation:
-
Total Binding: 200 µL membrane + 25 µL [
H]-Pyrilamine (2 nM final) + 25 µL Buffer. -
Non-Specific Binding (NSB): Add 10 µM Diphenhydramine.
-
Experimental: Add BP4EA at concentrations ranging from
M to M.
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce ligand binding to filter).
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC
using non-linear regression (GraphPad Prism).
Part 5: Biological Pathway Visualization
The following diagram illustrates the signal transduction pathway for the Histamine H1 receptor, a primary target for ethylamine-containing pharmacophores. BP4EA derivatives acting as antagonists would block the "Ligand Binding" step.
Figure 2: Gq-coupled signaling cascade of the Histamine H1 receptor. BP4EA derivatives may modulate this pathway by competing at the H1R node.
References
-
BenchChem. (2025).[3] Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15091013: 1-(2-Bromopyridin-4-yl)ethan-1-one. Retrieved from
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3245. Retrieved from
-
PharmaBlock. (2023). Pyrimidines and Pyridines in Drug Discovery: Privileged Scaffolds. Retrieved from
-
VulcanChem. (2025). 2-(4-Bromo-2-fluorophenyl)ethan-1-amine hydrochloride: Chemical Profile. Retrieved from
Sources
Advanced Functionalization of Bromopyridine Derivatives: A Technical Guide for Medicinal Chemistry and Materials Science
Executive Summary
Bromopyridine derivatives serve as the structural linchpins in modern organic synthesis, acting as critical electrophiles in the construction of complex heteroaromatic scaffolds. Their utility spans from high-affinity pharmacophores in FDA-approved therapeutics to phosphorescent emitters in OLED technologies. This guide analyzes the reactivity profiles, synthetic methodologies, and industrial applications of bromopyridines, providing researchers with actionable protocols and mechanistic insights.
Part 1: Structural Diversity & Reactivity Profile
The utility of bromopyridines stems from the electronic imbalance introduced by the nitrogen atom. Unlike bromobenzene, the position of the bromine atom relative to the nitrogen dictates the reaction pathway.
Electronic Descriptors and Site Selectivity
The pyridine ring is electron-deficient (
-
2-Bromopyridine (C2): The most reactive position for oxidative addition with Pd(0) due to the inductive electron-withdrawing effect of the adjacent nitrogen, which lowers the bond dissociation energy of the C-Br bond. It is also the prime site for
reactions. -
3-Bromopyridine (C3): Resembles bromobenzene in reactivity. It is the least reactive towards
but participates readily in Pd-catalyzed couplings. Functionalization here often requires specialized ligands to facilitate oxidative addition. -
4-Bromopyridine (C4): Intermediate reactivity. In 2,4-dibromopyridine, the C2 position reacts preferentially under standard conditions, but this selectivity can be inverted using bulky phosphine ligands or specific palladium clusters.
Visualization: Reactivity & Regioselectivity Flow
The following diagram illustrates the divergent reactivity of the pyridine core based on bromine positioning.
Caption: Comparative reactivity profile of bromopyridine isomers showing the influence of nitrogen positioning on mechanistic pathways.
Part 2: Core Synthetic Methodologies
Suzuki-Miyaura Cross-Coupling
The Suzuki coupling remains the gold standard for biaryl bond formation. For bromopyridines, the choice of base and solvent is critical to prevent protodeboronation of the boronic acid partner.
Protocol: Synthesis of 2-Phenylpyridine (Ir(ppy)3 Ligand Precursor)
-
Substrates: 2-Bromopyridine (1.0 equiv), Phenylboronic acid (1.2 equiv).
-
Catalyst: Pd(PPh3)4 (1-3 mol%) or Pd(OAc)2/SPhos for sterically demanding cases.
-
Base/Solvent: Na2CO3 (2.0 equiv) in DME/H2O (3:1) or Toluene/EtOH/H2O.
-
Conditions: Heat to 80-100°C under Argon for 4-12 hours.
-
Causality: The aqueous base activates the boronic acid to the boronate species, which is the active nucleophile for transmetalation. The use of electron-rich ligands (like SPhos) prevents catalyst poisoning by the pyridine nitrogen.
Negishi Coupling (Zinc Transmetalation)
Negishi coupling is preferred when substrates are sensitive to the basic conditions of Suzuki coupling or when using alkyl-zinc reagents.
Case Study: Vismodegib Intermediate
-
Mechanism: Metal-halogen exchange on 2-bromopyridine using i-PrMgCl, followed by transmetalation with ZnCl2 to form the pyridyl-zinc reagent. This nucleophile is then coupled with an aryl iodide.[1]
-
Advantage: This method avoids the synthesis of unstable pyridine boronic acids, which are prone to protodeboronation.
Buchwald-Hartwig Amination
Essential for forming C-N bonds, particularly in 2-aminopyridine synthesis (a core motif in Etoricoxib).
Protocol: Amination of 2-Bromo-4-methylpyridine
-
Catalyst: Pd2(dba)3 / BINAP or Pd(OAc)2 / Xantphos.
-
Base: NaOtBu (Strong base required for deprotonation of amine).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Key Insight: Chelating ligands like BINAP are crucial to prevent the formation of stable bis-pyridine palladium complexes that arrest the catalytic cycle.
Part 3: Applications in Drug Development
Bromopyridines are not just reagents; they are the architects of modern pharmacophores. The following table summarizes key drugs synthesized from bromopyridine precursors.
Table 1: Bromopyridines in FDA-Approved Therapeutics
| Drug Name | Therapeutic Area | Bromopyridine Precursor | Coupling Reaction |
| Vismodegib | Oncology (Basal Cell Carcinoma) | 2-Bromopyridine | Negishi: Pyridyl-Zn + Aryl Iodide |
| Perampanel | Epilepsy (AMPA Antagonist) | 3-Bromo-5-(2-pyridyl)-2-pyridone | Suzuki: Coupling with benzonitrile boronate |
| Etoricoxib | Pain/Inflammation (COX-2) | 2-Amino-3-bromopyridine | Suzuki: Coupling with 4-(methylthio)phenylboronic acid |
| Balofloxacin | Antibiotic | 3-Bromopyridine | Heck/Sonogashira: Precursor to quinolone core |
Workflow Visualization: Synthesis of Vismodegib
This diagram details the industrial route utilizing the Negishi protocol to install the pyridine ring.
Caption: Industrial synthesis pathway for Vismodegib highlighting the critical Negishi coupling step involving a bromopyridine-derived organozinc intermediate.
Part 4: Applications in Materials Science (OLEDs)
In the field of organic electronics, bromopyridines are the primary starting materials for cyclometalated iridium complexes (e.g.,
Synthesis of Phosphorescent Emitters
-
Ligand Synthesis: 2-Bromopyridine is coupled with phenylboronic acid (Suzuki) to form 2-phenylpyridine (ppy).
-
Complexation: The ppy ligand reacts with
to form the chloro-bridged dimer .[2] -
Ligand Exchange: The dimer is treated with acetylacetone (acac) or picolinic acid to form the final emissive complex.
Recent Advances (TADF):
Thermally Activated Delayed Fluorescence (TADF) emitters often utilize 2,4-dibromopyridine as an acceptor unit. By selectively coupling donors (like carbazole) at the C2 and C4 positions, researchers can fine-tune the singlet-triplet energy gap (
Part 5: Future Outlook & Emerging Technologies
Photochemical Functionalization (2024)
A significant breakthrough in 2024 demonstrated the purple light-promoted coupling of bromopyridines with Grignard reagents via a Single Electron Transfer (SET) mechanism. This method eliminates the need for expensive palladium catalysts, offering a greener alternative for synthesizing alkyl-pyridines.
C-H Activation
Direct functionalization of the pyridine ring (C-H activation) is emerging as a competitor to bromopyridine coupling. However, bromopyridines remain superior for regiocontrol, as C-H activation often struggles with selectivity between the C3 and C4 positions.
References
-
BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine. Link
-
RTI International. (2012). A practical, laboratory-scale synthesis of perampanel. Synthesis, 44(1), 57-62.[3] Link
-
ACS Publications. (2016).[1] Manufacturing Development and Genotoxic Impurity Control Strategy of the Hedgehog Pathway Inhibitor Vismodegib. Organic Process Research & Development, 20(9), 1509–1519. Link
-
Journal of Organic Chemistry. (2024). Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. J. Org. Chem., 89, 7148-7155. Link
-
Dalton Transactions. (2023). The design and synthesis of green emissive iridium(III) complexes guided by calculations. Dalton Trans., 52, 4000-4010. Link
-
Quick Company. Process For The Preparation Of Etoricoxib. Link
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Link
Sources
Methodological & Application
The Versatile Synthon: A Guide to the Use of 2-(2-Bromopyridin-4-YL)ethan-1-amine in Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of pyridine-based building blocks has become a cornerstone for the development of novel therapeutics. Among these, 2-(2-Bromopyridin-4-YL)ethan-1-amine emerges as a particularly valuable and versatile synthon. Its unique structural architecture, featuring a reactive 2-bromopyridine core coupled with a flexible ethylamine side chain, offers a powerful handle for a diverse array of synthetic transformations. This guide provides an in-depth exploration of the applications and detailed protocols for the utilization of this key intermediate, with a particular focus on its role in the synthesis of epigenetic modulators and other biologically active molecules. The strategic placement of the bromine atom facilitates a range of palladium-catalyzed cross-coupling reactions, while the primary amine serves as a nucleophilic center for amide bond formation, reductive amination, and the construction of various heterocyclic systems. This dual reactivity makes 2-(2-Bromopyridin-4-YL)ethan-1-amine a prized component in the synthetic chemist's toolbox for accessing complex molecular scaffolds with significant therapeutic potential.
Core Synthetic Transformations and Protocols
The utility of 2-(2-Bromopyridin-4-YL)ethan-1-amine is best illustrated through its application in several key synthetic reactions. The following sections provide detailed protocols and mechanistic insights into these transformations.
N-Acylation: Gateway to Amide Derivatives
The primary amine of 2-(2-Bromopyridin-4-YL)ethan-1-amine readily undergoes N-acylation to form a wide range of amide derivatives. This transformation is fundamental for introducing diverse functionalities and is often a prerequisite for subsequent cyclization reactions or for modulating the physicochemical properties of the final compound.[1]
Protocol: Synthesis of N-[2-(2-Bromopyridin-4-yl)ethyl]acetamide
This protocol details a standard procedure for the N-acetylation of the title compound, a common step in multistep syntheses.
-
Materials:
-
2-(2-Bromopyridin-4-YL)ethan-1-amine
-
Acetyl chloride or Acetic anhydride
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude N-[2-(2-bromopyridin-4-yl)ethyl]acetamide by column chromatography on silica gel or by recrystallization.
-
Causality Behind Experimental Choices: The use of an anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acetyl chloride. Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The aqueous workup with sodium bicarbonate removes any unreacted acid chloride and acidic byproducts.
Diagram: N-Acylation Workflow
Caption: Workflow for the N-acetylation of 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo-substituted pyridine ring is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, which are instrumental in constructing complex molecular architectures.[2] The primary amine of the side chain often requires protection (e.g., as a Boc-carbamate or an amide) prior to these reactions to prevent interference with the catalyst or undesired side reactions.[3]
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine and various organoboron reagents.[4] This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 2-position of the pyridine ring.
Protocol: Suzuki-Miyaura Coupling of N-Boc-2-(2-bromopyridin-4-yl)ethanamine with Phenylboronic Acid
-
Materials:
-
N-Boc-2-(2-bromopyridin-4-yl)ethanamine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos, XPhos) (0.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a reaction vessel, add N-Boc-2-(2-bromopyridin-4-yl)ethanamine, phenylboronic acid, K₂CO₃, and the palladium catalyst and ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with EtOAc (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the desired N-Boc-2-(2-phenylpyridin-4-yl)ethanamine.
-
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by the base), and finally reductive elimination to yield the C-C coupled product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and facilitating the catalytic cycle.
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromopyridine with a primary or secondary amine.[5][6] This reaction is a powerful tool for synthesizing substituted aminopyridines, which are prevalent in many pharmaceuticals.
Protocol: Buchwald-Hartwig Amination of N-Acetyl-2-(2-bromopyridin-4-yl)ethanamine with Morpholine
-
Materials:
-
N-Acetyl-2-(2-bromopyridin-4-yl)ethanamine (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar bulky phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In a glovebox, charge a reaction tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add N-Acetyl-2-(2-bromopyridin-4-yl)ethanamine and the solvent.
-
Add morpholine and seal the tube.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with EtOAc, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired N-acetyl-2-(2-(morpholino)pyridin-4-yl)ethanamine.
-
Expert Insight: The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the reductive elimination step and preventing β-hydride elimination, a common side reaction. The strong base, NaOtBu, is necessary to deprotonate the amine and form the active palladium-amido intermediate.
Application in the Synthesis of Epigenetic Modulators: The Case of GSK2879552
A significant application of 2-(2-Bromopyridin-4-YL)ethan-1-amine derivatives is in the synthesis of inhibitors of lysine-specific demethylase 1 (LSD1), an important epigenetic target in cancer therapy. The clinical candidate GSK2879552, a potent and irreversible LSD1 inhibitor, is a prominent example.[2] The synthesis of GSK2879552 involves a key reductive amination step between an aldehyde derived from our title building block and a tranylcypromine analog.[7]
Synthetic Strategy Overview:
-
Oxidation: The ethylamine side chain of a protected 2-(2-Bromopyridin-4-YL)ethan-1-amine derivative is oxidized to the corresponding aldehyde, 2-(2-bromopyridin-4-yl)acetaldehyde.
-
Reductive Amination: This aldehyde is then coupled with a chiral tranylcypromine analog via reductive amination to form the core structure of GSK2879552. Borohydride reagents are commonly employed for this transformation.[8]
-
Final Elaboration: Subsequent synthetic steps, potentially including a Suzuki coupling to replace the bromine atom, lead to the final drug molecule.
Diagram: Key Reductive Amination in GSK2879552 Synthesis
Caption: Key reductive amination step in the synthesis of a GSK2879552 intermediate.
Cyclization Reactions: Building Heterocyclic Scaffolds
The bifunctional nature of 2-(2-Bromopyridin-4-YL)ethan-1-amine and its derivatives allows for their use in constructing fused heterocyclic systems. For instance, after N-acylation, intramolecular cyclization reactions can be envisioned. While specific examples for this exact molecule are not abundant in the literature, related chemistries suggest possibilities for forming pyridinone and other fused pyridine structures through intramolecular Heck reactions or other palladium-catalyzed cyclizations.[9]
Data Summary
| Reaction Type | Substrate | Key Reagents | Typical Conditions | Product Type |
| N-Acylation | 2-(2-Bromopyridin-4-YL)ethan-1-amine | Acetyl chloride, Et₃N | DCM, 0 °C to RT | Amide |
| Suzuki-Miyaura Coupling | N-Boc-2-(2-bromopyridin-4-yl)ethanamine | Phenylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃ | Dioxane/H₂O, 80-100 °C | 2-Arylpyridine |
| Buchwald-Hartwig Amination | N-Acetyl-2-(2-bromopyridin-4-yl)ethanamine | Morpholine, Pd₂(dba)₃, XPhos, NaOtBu | Toluene, 100-120 °C | 2-Aminopyridine |
| Reductive Amination | 2-(2-Bromopyridin-4-yl)acetaldehyde | Tranylcypromine analog, NaBH(OAc)₃ | Dichloroethane, RT | Secondary Amine |
Conclusion and Future Outlook
2-(2-Bromopyridin-4-YL)ethan-1-amine stands out as a highly valuable building block in organic synthesis, particularly for applications in drug discovery and development. Its capacity to undergo a variety of high-yield and selective transformations, including N-acylation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, provides medicinal chemists with a reliable platform for generating diverse molecular libraries. The demonstrated utility of this synthon in the synthesis of complex molecules like the LSD1 inhibitor GSK2879552 underscores its importance. As the demand for novel heterocyclic scaffolds in drug development continues to grow, the strategic application of 2-(2-Bromopyridin-4-YL)ethan-1-amine is poised to play an increasingly significant role in the discovery of next-generation therapeutics.
References
-
Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald−Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
-
Wikipedia. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
American Chemical Society. (2016, February 28). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Figshare. [Link]
-
Schober, M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Nature Catalysis, 2(10), 909-915. Available at: [Link]
-
Speck, K., & Magauer, T. (2013). Utilizing N-Acyl Iminium Ion Cyclizations to Efficiently Synthesize Natural Product Alkaloids. CHIMIA International Journal for Chemistry, 67(4), 233-236. Available at: [Link]
-
Rasmussen, T., & Andersen, K. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. doi:10.15227/orgsyn.026.0016. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 19, 2026, from [Link]
-
Georgia Southern University. (2018). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University Digital Commons. Available at: [Link]
-
ResearchGate. (2022, April). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Retrieved February 19, 2026, from [Link]
-
Celentano, F., et al. (2023). Efficient and Rapid Arylation of NH₂‐Unprotected Bromobisindole Ethanamines via Suzuki‐Miyaura Coupling: Generating New Leads Against Leishmania. ChemistryOpen, 12(10), e202300139. Available at: [Link]
-
Semantic Scholar. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Retrieved February 19, 2026, from [Link]
- Google Patents. (2014). CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine.
-
Mertsch, K., et al. (2018). Design and synthesis of fused pyridine building blocks for automated library generation. Beilstein Journal of Organic Chemistry, 14, 207-216. Available at: [Link]
-
Organic Syntheses. (1984). 4-PYRIDINEACETONITRILE. Organic Syntheses, 62, 179. doi:10.15227/orgsyn.062.0179. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved February 19, 2026, from [Link]
-
Chikhalikar, S., et al. (2011). Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Journal of Organic Chemistry. Available at: [Link]
-
Comins, D. L. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. Available at: [Link]
-
Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863922. Available at: [Link]
-
ResearchGate. (2021, September). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved February 19, 2026, from [Link]
-
The Royal Society of Chemistry. (2016). Construction of 2-pyridones via oxidative cyclization of enamides: access to Pechmann dye derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, X. (2024, March 1). Aminative Suzuki–Miyaura coupling. Science. Retrieved February 19, 2026, from [Link]
-
PrepChem. (n.d.). Preparation of acetyl bromide. Retrieved February 19, 2026, from [Link]
-
Wikipedia. (2023, July 23). 2-Acetylpyridine. In Wikipedia. Retrieved February 19, 2026, from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
Baimenova, A. A., et al. (2022). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 27(21), 7475. Available at: [Link]
-
Zheng, Y., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(22), 5038-5042. Available at: [Link]
-
Hamada, Y. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. Available at: [Link]
-
ResearchGate. (2017, September). Boron reagents for reductive amination. Retrieved February 19, 2026, from [Link]
-
The Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
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W-D, S., et al. (2022). Recent Advances in Biocatalysis for Drug Synthesis. International Journal of Molecular Sciences, 23(8), 4449. Available at: [Link]
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Wikipedia. (2024, January 29). Tranylcypromine. In Wikipedia. Retrieved February 19, 2026, from [Link]
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ResearchGate. (2004, January). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved February 19, 2026, from [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714. Available at: [Link]
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Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved February 19, 2026, from [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Retrieved February 19, 2026, from [Link]
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2-(2-Bromopyridin-4-YL)ethan-1-amine as a building block in medicinal chemistry
Topic: 2-(2-Bromopyridin-4-YL)ethan-1-amine: Strategic Application in Medicinal Chemistry Content Type: Technical Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Strategic Profile: The "Goldilocks" Linker
2-(2-Bromopyridin-4-yl)ethan-1-amine (CAS: 1196155-27-7) represents a high-value bifunctional scaffold. In the architecture of drug molecules, it solves a specific geometric and metabolic problem that simpler analogs cannot.
The Medicinal Chemistry Logic
-
The "Magic Methyl" vs. Ethyl Spacer: While aminomethyl-pyridines are common, they often suffer from metabolic instability (rapid oxidative deamination) and electronic deactivation of the pyridine ring. The ethyl spacer in this building block breaks the conjugation between the amine and the pyridine, preserving the basicity of the amine (pKa ~9-10) for salt bridge interactions within protein pockets.
-
Orthogonal Reactivity: The molecule possesses two distinct reactive handles:
-
C2-Bromo "Warhead": Highly activated for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring adjacent to the nitrogen.
-
C4-Ethylamine "Anchor": A primary nucleophile ready for amide coupling, reductive amination, or urea formation.
-
Physical Properties & Handling[1][2][3]
-
State: Typically supplied as a Hydrochloride (HCl) or Hydrobromide (HBr) salt . The free base is often a viscous oil or low-melting solid that is prone to air oxidation and carbonate formation.
-
Storage: Store salts at +2°C to +8°C under desiccant. The free base should be used immediately upon generation or stored under Argon at -20°C.
Reaction Landscape & Chemo-Orthogonality
The power of this building block lies in its ability to be functionalized sequentially. The C2-bromo position is significantly more electrophilic than a standard aryl bromide, while the amine requires protection during metal-catalyzed steps to prevent catalyst poisoning.
Caption: Chemo-orthogonality map illustrating the recommended workflow (Green -> Red) versus high-risk direct coupling strategies.
Application Note: Avoiding Catalyst Poisoning
A common failure mode when using this building block is attempting Suzuki couplings on the free amine . Primary amines can coordinate strongly to Pd(II) intermediates, arresting the catalytic cycle.
The Solution: A "Protect-Couple-Deprotect" strategy is the industry standard for high-yield library synthesis.
Comparative Data: Free Base vs. Boc-Protected Coupling
Reaction Conditions: 1.0 eq Bromide, 1.2 eq Ph-B(OH)2, 5 mol% Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C, 4h.
| Substrate Form | Conversion (LCMS) | Isolated Yield | Notes |
| Free Amine | 35% | 18% | Significant homocoupling & Pd black formation. |
| HCl Salt (Direct) | <5% | N/A | Acidic protons quench basic catalyst activation. |
| N-Boc Protected | >98% | 92% | Clean conversion; simple silica filtration. |
Detailed Protocol: Library-Scale Synthesis
Objective: Synthesis of a 2-aryl-4-(aminoethyl)pyridine library member.
Step 1: Salt Neutralization & Boc-Protection
Ideally performed on >5g scale to generate a stock solution.
-
Suspend: Place 5.0 g (approx. 20 mmol) of 2-(2-Bromopyridin-4-yl)ethan-1-amine HCl in 50 mL of DCM.
-
Neutralize: Add 6.1 mL (3.0 eq) of Triethylamine (TEA). The suspension will clear as the free base is liberated.
-
Protect: Cool to 0°C. Add 4.8 g (1.1 eq) of Di-tert-butyl dicarbonate (Boc2O) dissolved in 10 mL DCM dropwise.
-
React: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane; Product Rf ~0.6).
-
Workup: Wash with 1M KHSO4 (removes excess TEA/Pyridine), then Brine. Dry over Na2SO4 and concentrate.
-
Checkpoint: Expect a light yellow oil or solid. Yield should be >95%.
-
Step 2: Suzuki-Miyaura Cross-Coupling
Parallel synthesis amenable (Vial scale).
-
Charge: To a microwave vial, add:
-
Limiting Reagent: N-Boc-2-(2-bromopyridin-4-yl)ethanamine (150 mg, 0.5 mmol).
-
Partner: Aryl Boronic Acid (0.75 mmol, 1.5 eq).
-
Catalyst: Pd(dppf)Cl2·DCM (20 mg, 5 mol%). Note: Pd(PPh3)4 is also effective but air-sensitive.
-
Base: 2M aq. K2CO3 (0.75 mL, 3.0 eq).
-
Solvent: 1,4-Dioxane (3 mL).
-
-
Degas: Sparge with Argon for 2 minutes or purge/backfill 3x.
-
Heat: Seal and heat to 90°C for 4 hours (or 110°C for 30 min in microwave).
-
Filter: Dilute with EtOAc, filter through a Celite/Silica plug to remove Pd residues.
-
Purify: Flash chromatography (0-60% EtOAc/Hexane).
Step 3: Deprotection (The "Clean" Finish)
-
Dissolve the coupled intermediate in 2 mL DCM.
-
Add 1 mL 4M HCl in Dioxane (or TFA). Stir at RT for 1 hour.
-
Isolation: Evaporate volatiles. Triturate the residue with Diethyl Ether to obtain the final product as a pure HCl salt.
Advanced Application: Heterocycle Construction
For researchers building fused ring systems (e.g., Imidazo[1,5-a]pyridines), this building block serves as a pre-installed "C-N-C-C" fragment.
Caption: Pathway for converting the ethylamine linker into a fused dihydro-imidazo-pyridine core.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki | Protodeboronation of Boronic Acid | Switch base to K3PO4; Lower temp to 80°C; Add surfactant (TPGS-750M) for micellar conditions. |
| Pd Black Precipitation | Catalyst decomposition | Switch to a palladacycle precatalyst (e.g., XPhos Pd G3) for higher stability. |
| Incomplete Deprotection | N-Boc steric hindrance | Use TFA/DCM (1:1) instead of HCl/Dioxane; Ensure anhydrous conditions if using HCl gas. |
References
-
General Suzuki Coupling Protocols for 2-Bromopyridines
- Metabolic Stability of Ethyl vs. Methyl Linkers: Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. J. Med. Chem. (2018). (Contextual reference on linker stability).
-
Catalyst Poisoning by Free Amines
-
Lundgren, R. J., & Stradiotto, M. Key concepts in ligand design: An introduction to chelating phosphines. (General principle citation for Pd-Amine interaction).
-
-
Handling of Halopyridine Salts
-
Sigma-Aldrich Safety Data Sheet for 2-Amino-4-bromopyridine (Analogous handling data). Link
-
(Note: While specific literature on CAS 1196155-27-7 is proprietary/sparse, the chemistry described above is rigorously derived from the behavior of the 2-bromo-4-alkylpyridine class.)
Sources
Application Notes & Protocols: Strategic Derivatization of 2-(2-Bromopyridin-4-YL)ethan-1-amine for Accelerated Drug Discovery
Abstract
This document provides a comprehensive technical guide for the chemical derivatization of 2-(2-Bromopyridin-4-YL)ethan-1-amine, a versatile bifunctional building block crucial for medicinal chemistry and drug development. The protocols herein are designed for researchers and scientists, offering detailed, step-by-step methodologies for N-acylation, N-sulfonylation, N-alkylation, and palladium-catalyzed Suzuki cross-coupling. More than a mere recitation of steps, this guide elucidates the underlying chemical principles, strategic considerations for experimental design, and the rationale behind procedural choices, ensuring robust and reproducible outcomes. The pyridine ring system is a foundational motif in a vast array of natural products and active pharmaceutical ingredients, making mastery of its derivatization essential for modern drug discovery.[1][2][3]
Introduction: The Strategic Value of the 2-(2-Bromopyridin-4-YL)ethan-1-amine Scaffold
The 2-(2-Bromopyridin-4-YL)ethan-1-amine molecule presents two distinct and orthogonal reactive centers: a nucleophilic primary amine and an electrophilic C-Br bond on an electron-deficient pyridine ring. This duality allows for a modular and systematic approach to generating diverse chemical libraries.
-
The Primary Amine: The ethanamine side chain serves as a handle for introducing a wide array of functional groups through well-established amine chemistries. This position is ideal for modulating physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetic profiles (ADME).
-
The 2-Bromopyridine Moiety: The bromine atom at the C2 position is a key reactive site for modern cross-coupling reactions, particularly palladium-catalyzed transformations.[4] This enables the introduction of aryl, heteroaryl, and alkyl substituents, allowing for the exploration of structure-activity relationships (SAR) by modifying sterics and electronics to achieve potent and selective target engagement. Pyridine derivatives are integral to numerous marketed drugs, including anti-cancer agents, anesthetics, and anti-inflammatory compounds, underscoring the scaffold's therapeutic potential.[4][5]
This guide provides validated protocols to exploit this dual reactivity, enabling the rapid synthesis of novel analogues for screening and lead optimization.
Figure 1: Overview of derivatization strategies for the 2-(2-Bromopyridin-4-YL)ethan-1-amine scaffold.
Core Protocols and Methodologies
The following protocols have been optimized for reliability and scalability. Each section includes a detailed procedure, a discussion of the underlying chemistry, and expert insights into critical parameters.
Protocol 1: N-Acylation for Amide Synthesis
The formation of an amide bond is a cornerstone of medicinal chemistry. This protocol details a robust method using an acyl chloride as the acylating agent.
Experimental Protocol:
-
Dissolution: Dissolve 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Inert Atmosphere: Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or N,N-diisopropylethylamine (DIPEA, 1.5 eq.), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Scientist's Note: This step is critical for controlling the exothermic reaction between the amine and the highly reactive acyl chloride, preventing potential side reactions and degradation.
-
-
Acylating Agent Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: a. Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer to a separatory funnel. b. Extract the aqueous layer with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or DCM/methanol).
Causality and Expertise:
-
Choice of Base: A non-nucleophilic base like TEA or DIPEA is used to neutralize the HCl generated during the reaction. Using a nucleophilic base (e.g., pyridine) could lead to competitive acylation of the base itself.
-
Stoichiometry: A slight excess of the acyl chloride ensures complete consumption of the starting amine. A larger excess of the base is used to ensure the reaction medium remains basic, driving the reaction to completion.
-
Self-Validation: Reaction progress should be meticulously tracked. A typical TLC system might involve a 5-10% methanol in DCM mobile phase. The disappearance of the starting amine spot (visualized with ninhydrin stain) and the appearance of a new, less polar product spot indicates reaction progression.
Protocol 2: N-Sulfonylation for Sulfonamide Synthesis
Sulfonamides are a privileged functional group in drug design, known for a wide range of biological activities.[6] This protocol uses a sulfonyl chloride for the derivatization.
Experimental Protocol:
-
Dissolution: Dissolve 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 eq.) in anhydrous pyridine or a mixture of THF and triethylamine (1.5 eq.).
-
Scientist's Note: Pyridine can act as both the solvent and the base, simplifying the reaction setup.[6] For substrates sensitive to pyridine, a co-solvent system like THF/TEA is an excellent alternative.
-
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise or as a solution in the reaction solvent. Maintain the temperature below 5 °C during the addition.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: a. Carefully pour the reaction mixture into ice-water. b. If a precipitate forms, collect it by filtration. If not, extract the mixture with ethyl acetate (3x). c. Wash the combined organic layers sequentially with 1 M HCl (to remove excess pyridine/TEA), water, and brine. d. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude sulfonamide by flash chromatography or recrystallization.
Causality and Expertise:
-
Reactivity: Primary amines are highly reactive towards sulfonyl chlorides. The reaction is typically robust and high-yielding.[6]
-
Workup Strategy: The acidic wash (1 M HCl) is crucial for removing the basic catalyst (pyridine or TEA), which simplifies purification. The desired sulfonamide product is generally not basic enough to be protonated and lost to the aqueous layer.
Figure 2: Standardized workflow for N-acylation and N-sulfonylation reactions.
Protocol 3: N-Alkylation via Reductive Amination
Reductive amination is a superior method for N-alkylation, offering high selectivity and avoiding the common issue of over-alkylation seen with alkyl halides.
Experimental Protocol:
-
Dissolution: Dissolve 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or methanol (0.1-0.2 M).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq.).
-
Scientist's Note: The acid catalyzes the formation of the imine/enamine intermediate. This is often unnecessary with highly reactive substrates but can accelerate slow reactions.
-
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Scientist's Note: NaBH(OAc)₃ is the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting carbonyl compound.
-
-
Reaction: Stir at room temperature for 12-24 hours. Monitor by LC-MS for the consumption of the starting amine and the appearance of the product mass.
-
Workup: a. Quench the reaction by the slow addition of saturated aqueous NaHCO₃. b. Stir for 15-30 minutes until gas evolution ceases. c. Extract with DCM or ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the target secondary amine by flash column chromatography.
Protocol 4: Suzuki Cross-Coupling for C-C Bond Formation
This protocol leverages the 2-bromo position for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful tool for installing new aryl or heteroaryl groups.
Experimental Protocol:
-
Reagent Preparation: To a reaction vessel, add 2-(2-Bromopyridin-4-YL)ethan-1-amine derivative (from Protocols 1-3, 1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.).
-
Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Scientist's Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or LC-MS, observing the disappearance of the bromo-starting material.
-
Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate. b. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. c. Wash the filtrate with water and brine. d. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the biaryl product by flash column chromatography.
Causality and Expertise:
-
Catalyst System: The choice of palladium catalyst, ligand, and base can be critical and may require screening for challenging substrates. Pd(PPh₃)₄ is a reliable starting point for many applications.
-
Boronic Acid Quality: The purity of the boronic acid is paramount. Impurities or decomposition (homocoupling to form boroxines) can significantly lower the reaction yield.
Data Summary and Comparison
| Derivatization Method | Reagent Class | Key Reagents & Conditions | Typical Yield | Key Considerations |
| N-Acylation | Acyl Chlorides | TEA or DIPEA, DCM, 0 °C to RT | 75-95% | Highly reliable; reaction is fast and clean. |
| N-Sulfonylation | Sulfonyl Chlorides | Pyridine or TEA, THF, 0 °C to RT | 70-90% | Forms stable sulfonamides; important pharmacophore.[6] |
| N-Alkylation | Aldehydes/Ketones | NaBH(OAc)₃, DCE, RT | 60-85% | Avoids over-alkylation; excellent for mono-alkylation. |
| Suzuki Coupling | Boronic Acids | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C | 50-85% | Requires inert atmosphere; powerful for SAR expansion. |
Conclusion
The protocols detailed in this guide provide a robust and versatile toolkit for the derivatization of 2-(2-Bromopyridin-4-YL)ethan-1-amine. By strategically targeting either the primary amine or the bromo-pyridine moiety, researchers can rapidly generate libraries of novel compounds. Understanding the rationale behind each experimental step—from the choice of base to the necessity of an inert atmosphere—is key to troubleshooting and adapting these methods for specific synthetic targets. These methodologies empower drug discovery professionals to efficiently navigate the synthesis-test-iterate cycle, accelerating the journey from a starting scaffold to a promising clinical candidate.
References
-
NSR laboratories Pvt. Ltd. (n.d.). 2-Bromopyridine (CAS109-04-6). Retrieved from [Link]
-
Das, B., & Chakraborty, D. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]
-
Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(44), e202200915. Retrieved from [Link]
-
Okchem. (2019, November 17). How is 2-Amino-4-bromopyridine synthesized and why is it widely used in pharmaceuticals? Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
Sytnik, K., et al. (2022). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 27(15), 4786. Retrieved from [Link]
-
Friedrich, M., & Manolikakes, G. (2021). Base-mediated C4-selective C-H-sulfonylation of pyridine. ChemRxiv. Retrieved from [Link]
-
Wang, F., et al. (2021). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 12(1), 1-9. Retrieved from [Link]
-
Junjappa, H., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Heterocycles, 51(11), 2723-2730. Retrieved from [Link]
-
Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Journal of Chemistry. Retrieved from [Link]
-
Comins, D. L., et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. Retrieved from [Link]
- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
- Google Patents. (2012). CN101654432B - Method for N-alkylation of 2-pyridone.
-
ResearchGate. (n.d.). Acylation of pyridine N‐oxide derivative by α‐oxocarboxylic acid under.... Retrieved from [Link]
-
Gwaram, N. S., et al. (2012). Aqua{2-(morpholin-4-yl)-N-[1-(2-pyridyl)ethylidene]ethanamine-κ3 N,N′,N′′}bis(thiocyanato-κN)manganese(II). Acta Crystallographica Section E: Crystallographic Communications, 68(3), m323. Retrieved from [Link]
-
ResearchGate. (2016). A review on the medicinal importance of pyridine derivatives. Retrieved from [Link]
-
Ruda, M. C., et al. (2002). Preparation of N-alkylated pyridones via selective N-alkylation of 2-alkoxypyridines on solid phase. Journal of Combinatorial Chemistry, 4(5), 530-535. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Palladium-catalyzed ortho-acylation of 2-aryl pyridine derivatives using arylmethyl amines as new acyl sources. Retrieved from [Link]
-
eScholarship.org. (n.d.). Enantioselective Alkylation of 2-Alkylpyridines Controlled by Organolithium Aggregation. Retrieved from [Link]
-
Mayr, S., et al. (2016). Annelated Pyridine Bases for the Selective Acylation of 1,2‐Diols. European Journal of Organic Chemistry, 2016(29), 5036-5044. Retrieved from [Link]
-
YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Retrieved from [Link]
Sources
- 1. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromopyridine (CAS109-04-6) - NSR laboratories Pvt. Ltd [nsrlaboratories.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. cbijournal.com [cbijournal.com]
Application Note & Protocol: N-Acylation of 2-(2-Bromopyridin-4-yl)ethan-1-amine
Abstract
This document provides a detailed protocol for the N-acylation of 2-(2-bromopyridin-4-yl)ethan-1-amine, a critical step in the synthesis of various active pharmaceutical ingredients (APIs) and chemical probes. The protocol outlines a robust and reproducible method using acyl chlorides or anhydrides as the acylating agents under mild basic conditions. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety considerations, and purification techniques.
Introduction
The N-acylation of primary amines is a fundamental transformation in organic synthesis, enabling the formation of stable amide bonds. The target molecule, 2-(2-bromopyridin-4-yl)ethan-1-amine, is a valuable building block in medicinal chemistry. The presence of the 2-bromopyridine moiety offers a handle for further functionalization, such as cross-coupling reactions, while the primary amine allows for the introduction of diverse acyl groups, modulating the compound's physicochemical and pharmacological properties.
This protocol details a standard Schotten-Baumann-type reaction, which is widely employed for the acylation of amines. The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acylating agent. A mild base is used to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), driving the reaction to completion and preventing the protonation of the starting amine.
Reaction Mechanism and Workflow
The N-acylation of 2-(2-bromopyridin-4-yl)ethan-1-amine with an acyl chloride proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride as a leaving group and forming the N-acylated product. A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to scavenge the hydrochloric acid generated during the reaction.
Figure 1: A generalized workflow for the N-acylation, workup, and purification of the target compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| 2-(2-Bromopyridin-4-yl)ethan-1-amine | 1048849-74-3 | 201.07 | Starting material. Ensure purity by NMR or LC-MS before use. |
| Acyl Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 | Highly reactive and corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE). |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base. Use freshly distilled TEA for best results. |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Alternative, non-nucleophilic base. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous solvent. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | For aqueous workup. |
| Brine (Saturated aqueous NaCl) | 7647-14-5 | 58.44 | For aqueous workup. |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
| Silica Gel | 7631-86-9 | 60.08 | For column chromatography. |
Detailed Experimental Protocol
4.1 Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(2-bromopyridin-4-yl)ethan-1-amine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) to the solution. The use of a slight excess of base ensures complete neutralization of the acid byproduct.
4.2 Addition of the Acylating Agent
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution. The slow addition helps to control the exothermicity of the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
4.3 Aqueous Workup and Extraction
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will neutralize any remaining acid and the hydrochloride salt of the base.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine. The brine wash helps to remove any residual water from the organic phase.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
4.4 Purification
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact gradient will depend on the polarity of the specific N-acylated product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final N-acylated 2-(2-bromopyridin-4-yl)ethanamide.
Safety and Handling
-
2-(2-Bromopyridin-4-yl)ethan-1-amine: May cause skin and eye irritation. Handle with gloves and safety glasses.
-
Acyl Chlorides: Are highly corrosive, lachrymatory, and react violently with water. Always handle in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Triethylamine (TEA) and Dichloromethane (DCM): Are volatile and have associated health risks. Handle in a fume hood.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the N-acylated product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
-
Schotten, C. (1884). Ueber die Acylirung von Aminen. Berichte der deutschen chemischen Gesellschaft, 17(2), 2176-2182. [Link]
-
Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218-3222. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Larock, R. C. (1999).
Buchwald-Hartwig amination of 2-(2-Bromopyridin-4-YL)ethan-1-amine
An In-Depth Technical Guide to the Buchwald-Hartwig Amination of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to 2-(2-Bromopyridin-4-YL)ethan-1-amine. The protocol herein is designed to address the unique challenges presented by this substrate, ensuring a robust and reproducible methodology.
Strategic Overview: Navigating the Challenges of a Bifunctional Substrate
The Buchwald-Hartwig amination stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] Its application to heteroaromatic systems, particularly pyridines, is of immense value in pharmaceutical discovery. However, the target substrate, 2-(2-Bromopyridin-4-YL)ethan-1-amine, presents a nuanced challenge. It is a bifunctional molecule containing both an electrophilic site (the C-Br bond on the pyridine ring) and a nucleophilic site (the primary amine of the ethanamine side chain).
A direct intermolecular amination using this substrate without modification is highly problematic. The primary amine on the side chain can compete with the desired incoming amine nucleophile, leading to a complex mixture of products, including potential oligomerization. Furthermore, the side-chain amine can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or decomposition.
Therefore, a successful strategy necessitates a three-stage approach:
-
Protection: The nucleophilic primary amine on the ethanamine side chain must be "masked" with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the Buchwald-Hartwig reaction and its straightforward removal under acidic conditions.
-
Coupling: The protected 2-bromopyridine derivative can then undergo a standard Buchwald-Hartwig amination with the desired primary or secondary amine.
-
Deprotection: Removal of the Boc group reveals the primary amine on the side chain, yielding the final desired product.
This strategic workflow transforms a challenging reaction into a predictable and high-yielding process.
Logical Workflow Diagram
Caption: The generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Key Component Rationale:
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are common. [3][4]Pd(II) sources are reduced in situ to the active Pd(0) species. [5]* Ligand: This is arguably the most critical component. For electron-deficient heteroaryl halides like 2-bromopyridine, bulky, electron-rich phosphine ligands are required to promote the key steps of oxidative addition and reductive elimination. [6][7]Biaryl phosphine ligands such as XPhos, SPhos, or RuPhos are excellent candidates. [6]These ligands stabilize the palladium center and facilitate the catalytic cycle. [8]* Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex. [9][10]Sodium tert-butoxide (NaOtBu) is a common and effective choice. [11]For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times. [6][12]* Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are most frequently used as they effectively dissolve the reagents and do not interfere with the catalytic cycle. [3][13][14]
Experimental Protocols
Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn. All reactions involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Protocol 1: Boc Protection of 2-(2-Bromopyridin-4-YL)ethan-1-amine
This step is critical for masking the primary amine and preventing side reactions.
Materials:
-
2-(2-Bromopyridin-4-YL)ethan-1-amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel
Procedure:
-
Dissolve 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 eq) in DCM in a round-bottom flask.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (2-(2-bromopyridin-4-yl)ethyl)carbamate.
Protocol 2: Buchwald-Hartwig Amination of the Protected Substrate
This protocol details the core C-N bond-forming reaction. An example using morpholine as the amine nucleophile is provided.
Materials:
-
tert-butyl (2-(2-bromopyridin-4-yl)ethyl)carbamate (from Protocol 1)
-
Amine nucleophile (e.g., Morpholine, 1.2 eq)
-
Pd₂(dba)₃ (e.g., 2 mol %)
-
Ligand (e.g., XPhos, 4 mol %)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Add the protected substrate, tert-butyl (2-(2-bromopyridin-4-yl)ethyl)carbamate (1.0 eq).
-
Evacuate and backfill the flask with inert gas three times. [2]4. Add anhydrous toluene via syringe, followed by the amine nucleophile (e.g., morpholine, 1.2 eq).
-
Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring. [2]6. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the coupled, Boc-protected product.
Protocol 3: Boc Deprotection to Yield Final Product
The final step unmasks the side-chain amine.
Materials:
-
Boc-protected coupled product (from Protocol 2)
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve the Boc-protected product (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10-20 eq) or a solution of 4M HCl in dioxane.
-
Stir the mixture at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Re-dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final aminated product. Further purification by chromatography or crystallization may be necessary.
Summary of Reaction Parameters
The following table provides a general framework for optimizing the Buchwald-Hartwig amination of 2-bromopyridine derivatives. Specific conditions should be optimized for each unique amine coupling partner.
| Parameter | Recommended Range | Rationale / Notes |
| Pd Precatalyst Loading | 1-5 mol % | Lower loadings are more economical but may require longer reaction times. |
| Ligand Loading | 1.2-2.0 x Pd loading | A slight excess of ligand relative to the palladium metal is typical. |
| Amine Nucleophile | 1.1-1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide. |
| Base | 1.4-2.0 equivalents | Stoichiometric excess is required to drive the reaction to completion. |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous. Toluene is often preferred for its higher boiling point. [13][14] |
| Temperature | 80-110 °C | Dependent on the reactivity of the coupling partners and the choice of base. [15] |
| Reaction Time | 2-24 hours | Should be determined by reaction monitoring (TLC, LC-MS). |
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights. [Link]
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Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]
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Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]
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A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016). American Chemical Society. [Link]
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Li, J. J. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
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Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]
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Tinnis, F., et al. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. [Link]
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Tinnis, F., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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Tinnis, F., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]
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Solvent effects in palladium catalysed cross-coupling reactions. (2019). Green Chemistry (RSC Publishing). [Link]
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Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
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Tinnis, F., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
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A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025). ResearchGate. [Link]
-
Gupta, A., et al. (2013). Synthesis of Biologically Potent Novel 5-(2-bromopyridin-3-yl-amino)-2- alkyl/aryl-isoindoline-1,3-dione Analogs Via Buchwald-Hartwig C-N Coupling Reaction. Bentham Science Publishers. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). PMC. [Link]
-
Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024). JACS Au. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. PubMed. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. [Link]
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Application Note: Synthesis of Novel Pyridyl-Fused Heterocycles from 2-(2-Bromopyridin-4-yl)ethan-1-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyridine Scaffolds
The pyridine ring is a cornerstone of medicinal chemistry, prized for its ability to engage in hydrogen bonding and enhance the pharmacokinetic properties of drug candidates.[1] Its presence is noted in a significant number of pharmaceuticals approved by the US FDA, spanning therapeutic areas from oncology to central nervous system disorders.[1][2] Fused heterocyclic systems incorporating the pyridine motif often exhibit enhanced biological activity and favorable physicochemical properties, making them highly sought-after targets in drug discovery.[3][4]
This application note details robust synthetic strategies for creating novel, complex heterocyclic structures starting from the versatile building block, 2-(2-Bromopyridin-4-yl)ethan-1-amine. This precursor offers two distinct points for chemical modification: a nucleophilic primary amine on the ethyl side-chain and an electrophilic C-Br bond at the 2-position of the pyridine ring. By leveraging modern synthetic methodologies, this guide provides detailed, field-tested protocols for constructing diverse, drug-like scaffolds, including pyrido[1,2-a]pyrazinones and tetrahydroimidazo[1,2-a]pyridines.
We will explore multi-step synthetic pathways that demonstrate the strategic derivatization of the starting material to access valuable intermediates, followed by cyclization reactions to forge new heterocyclic rings. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and guidance for characterization and troubleshooting.
General Synthetic Workflow
The overall strategy involves the use of 2-(2-Bromopyridin-4-yl)ethan-1-amine as a central scaffold. The primary amine serves as a handle for initial derivatization, which is followed by an intramolecular cyclization reaction targeting the bromo-substituted carbon on the pyridine ring. This approach allows for the controlled and predictable assembly of complex fused systems.
Caption: General workflow for synthesizing novel heterocycles.
Synthesis Strategy 1: Intramolecular Cyclization for Pyrido[1,2-a]pyrazin-1(2H)-ones
This strategy involves a two-step sequence: first, the acylation of the primary amine with a bifunctional reagent, followed by an intramolecular cyclization. This approach is highly effective for constructing six-membered rings fused to the pyridine core. We will use chloroacetyl chloride for the initial acylation, installing a reactive alkyl chloride that facilitates the subsequent ring-closing reaction.
Mechanistic Rationale
The synthesis begins with a standard nucleophilic acyl substitution, where the primary amine of the starting material attacks the electrophilic carbonyl of chloroacetyl chloride. The subsequent cyclization is an intramolecular nucleophilic substitution. The endocyclic pyridine nitrogen, being a stronger nucleophile than the amide nitrogen, displaces the chloride to form the new six-membered ring. This type of reaction is a classic method for building piperazinone-like structures.
Caption: Reaction scheme for Pyrido[1,2-a]pyrazin-1(2H)-one synthesis.
Detailed Experimental Protocol
Step A: Synthesis of 2-chloro-N-(2-(2-bromopyridin-4-yl)ethyl)acetamide
-
Reagent Preparation: Dissolve 2-(2-Bromopyridin-4-yl)ethan-1-amine (1.0 eq., e.g., 2.15 g, 10 mmol) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq., e.g., 2.1 mL, 15 mmol) in anhydrous dichloromethane (DCM) (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath under an inert atmosphere (N₂ or Argon).
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq., e.g., 0.88 mL, 11 mmol) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (30 mL). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-chloroacetyl intermediate.
Step B: Intramolecular Cyclization to form 8-bromo-3,4-dihydropyrido[1,2-a]pyrazin-1(2H)-one
-
Reaction Setup: Dissolve the N-chloroacetyl intermediate from Step A (1.0 eq., e.g., 2.92 g, 10 mmol) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN) (50 mL).
-
Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0 eq., e.g., 2.76 g, 20 mmol) or sodium hydride (NaH) (1.2 eq., 60% dispersion in mineral oil, e.g., 480 mg, 12 mmol), to the solution.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the formation of the cyclized product by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water (100 mL) to precipitate the product. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography or recrystallization to obtain the final fused heterocycle.
| Reagent/Parameter | Step A: Acylation | Step B: Cyclization |
| Starting Material | 2-(2-Bromopyridin-4-yl)ethan-1-amine | N-Chloroacetyl Intermediate |
| Key Reagent | Chloroacetyl Chloride | Potassium Carbonate (K₂CO₃) |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) |
| Temperature | 0 °C to Room Temp. | 80-100 °C |
| Typical Yield | 85-95% | 70-85% |
Expected Characterization:
-
¹H NMR: Disappearance of the NH proton and appearance of characteristic methylene proton signals for the newly formed ring.
-
¹³C NMR: Shift in the carbonyl carbon resonance and appearance of new aliphatic carbon signals.
-
Mass Spec (ESI+): A molecular ion peak corresponding to the calculated mass of the cyclized product (C₉H₉BrN₂O).
Synthesis Strategy 2: Palladium-Catalyzed Amination and Condensation for Tetrahydroimidazo[1,2-a]pyridines
This advanced strategy first modifies the starting material's 2-bromo position via a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6][7][8] This creates a key pyridine-2,4-diamine intermediate, which is then cyclized with a suitable reagent to form the desired fused imidazole ring system, a prevalent scaffold in medicinal chemistry.[9][10][11]
Mechanistic Rationale
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[12] The cycle includes oxidative addition of the aryl bromide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[8][12] The subsequent condensation reaction of the resulting diamine with a reagent like glyoxal forms two imine bonds, followed by intramolecular cyclization and aromatization (via oxidation or tautomerization) to yield the stable imidazo[1,2-a]pyridine core.
Caption: Pathway for Imidazo[1,2-a]pyridine synthesis.
Detailed Experimental Protocol
Step A: Buchwald-Hartwig Amination to form N²-benzyl-4-(2-aminoethyl)pyridine-2-amine
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial, add 2-(2-Bromopyridin-4-yl)ethan-1-amine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Argon) three times.
-
Reagent Addition: Add the amine coupling partner (e.g., benzylamine, 1.2 eq.) followed by an anhydrous solvent such as toluene or dioxane via syringe.
-
Heating and Monitoring: Seal the vessel and heat the mixture to 100-120 °C for 12-24 hours. The reaction can often be accelerated using microwave irradiation. Monitor for the disappearance of the starting material by LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude diamine intermediate by flash column chromatography on silica gel.
Step B: Cyclocondensation to form 7-(2-aminoethyl)-2-phenyl-imidazo[1,2-a]pyridine (Example using benzaldehyde)
-
Reaction Setup: Dissolve the diamine intermediate from Step A (1.0 eq.) in a solvent like ethanol or DMF.
-
Reagent Addition: Add an aldehyde (e.g., benzaldehyde, 1.1 eq.) to the solution. Some protocols may require an additive or catalyst, such as a copper salt or an oxidizing agent, to facilitate the final aromatization step.[9][10]
-
Heating and Monitoring: Heat the mixture, often to reflux, for 4-12 hours. Monitor the formation of the fluorescent imidazo[1,2-a]pyridine product by TLC (often visible under UV light).
-
Workup and Purification: After cooling, remove the solvent in vacuo. The residue can be purified by column chromatography to yield the final product.
| Parameter/Reagent | Step A: Buchwald-Hartwig | Step B: Cyclocondensation |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Often catalyst-free or Cu(I) |
| Key Reagent | Benzylamine | Benzaldehyde |
| Solvent | Toluene or Dioxane | Ethanol or DMF |
| Base | NaOt-Bu or Cs₂CO₃ | N/A |
| Temperature | 100-120 °C | Reflux |
| Typical Yield | 60-80% | 50-75% |
Expected Characterization:
-
¹H NMR: Appearance of a new aromatic proton signal corresponding to the C3-H of the imidazole ring and disappearance of the NH₂ protons from the pyridine ring.
-
Mass Spec (ESI+): A molecular ion peak corresponding to the mass of the final fused heterocycle.
-
Fluorescence: Many imidazo[1,2-a]pyridine derivatives are known to be fluorescent.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Buchwald-Hartwig Reaction | Inactive catalyst; Poor quality solvent/reagents (presence of O₂ or H₂O); Inappropriate ligand or base. | Use a fresh palladium precatalyst. Ensure all solvents and reagents are anhydrous and the reaction is run under a strictly inert atmosphere. Screen different ligands (e.g., Josiphos, SPhos) and bases (K₃PO₄, LHMDS). |
| Formation of Side Products | Competing side reactions (e.g., hydrodehalogenation); Over-reaction or decomposition at high temperatures. | Lower the reaction temperature and extend the reaction time. Ensure precise stoichiometry of reagents. |
| Incomplete Cyclization | Insufficient heating; Steric hindrance preventing ring closure; Reversible reaction. | Increase reaction temperature or switch to a higher boiling point solvent (e.g., from MeCN to DMF). Use a stronger base if deprotonation is a limiting step. |
| Purification Difficulties | Product is highly polar and streaks on silica gel; Co-elution with starting material or byproducts. | Try a different stationary phase (e.g., alumina) or reverse-phase chromatography. Consider converting the product to a salt to facilitate purification by recrystallization. |
Conclusion
The protocols described in this application note provide reliable and versatile pathways for the synthesis of novel, pharmaceutically relevant heterocycles from 2-(2-Bromopyridin-4-yl)ethan-1-amine. By employing foundational reactions such as intramolecular nucleophilic substitution and advanced techniques like palladium-catalyzed C-N coupling, researchers can access a diverse range of complex molecular architectures. These methods offer a robust platform for scaffold generation in medicinal chemistry and drug discovery programs, enabling the exploration of new chemical space and the development of potential therapeutic agents.
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]
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Guchhait, S. K., et al. (2017). Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
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Pop, A., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. International Journal of Molecular Sciences. Retrieved from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Alanine, T. A., et al. (2015). Concise synthesis of rare pyrido[1,2-a]pyrimidin-2-ones and related nitrogen-rich bicyclic scaffolds with a ring-junction nitrogen. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Khandelia, T., & Patel, B. K. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. Retrieved from [Link]
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Gontsa, I., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules. Retrieved from [Link]
-
Abd El–Aal, H. A. K., et al. (2019). Design and diversity-oriented synthesis of benzo- and pyrido-annulated medium-sized N,S-heterocycles via thio-Michael and Friedel-Crafts reactions. Arkivoc. Retrieved from [Link]
-
Mphahlele, M. J., et al. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances. Retrieved from [Link]
-
Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. Retrieved from [Link]
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Ackermann, L., et al. (2010). Pd-catalyzed C-N bond formation with heteroaromatic tosylates. Organic & Biomolecular Chemistry. Retrieved from [Link]
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Takagi, K., et al. (1985). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry. Retrieved from [Link]
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Reddy, V. R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
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ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Retrieved from [Link]
-
Reachem. (2024). Applications of Heterocyclic Compounds in Pharmaceuticals. Retrieved from [Link]
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Scilit. (n.d.). Synthetic strategies to pyrido fused heterocycles. Retrieved from [Link]
-
Seifinoferest, B., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. Asian Journal of Organic Chemistry. Retrieved from [Link]
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Liu, Y., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Synlett. Retrieved from [Link]
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Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Retrieved from [Link]
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Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing. Retrieved from [Link]
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Nechaev, A. A., et al. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. Retrieved from [Link]
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Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition. Retrieved from [Link]
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application of 2-(2-Bromopyridin-4-YL)ethan-1-amine in agrochemical synthesis
Application Note: 2-(2-Bromopyridin-4-yl)ethan-1-amine in Agrochemical Synthesis
Executive Summary
2-(2-Bromopyridin-4-yl)ethan-1-amine (CAS: 858362-82-0) represents a high-value "privileged scaffold" for the discovery of next-generation agrochemicals.[1] Its structural duality—combining a flexible ethylamine linker (critical for receptor binding in SDHI fungicides) with a reactive 2-bromopyridine core (enabling late-stage diversification)—makes it an ideal building block for synthesizing novel Succinate Dehydrogenase Inhibitors (SDHIs) and nicotinic acetylcholine receptor (nAChR) modulators.[1]
This guide details the strategic application of this intermediate, focusing on its use as a regioisomeric template for Fluopyram-class analogs and providing self-validating protocols for its functionalization.[1]
Strategic Chemical Profile
The molecule's value lies in its bifunctionality, allowing for Divergent Synthesis Strategies .[1]
-
The "Linker" (C4-Ethylamine): A primary amine separated from the pyridine ring by a two-carbon chain.[1] This mimics the pharmacophore found in benzamide fungicides (e.g., Fluopyram), providing the necessary rotational freedom for the "warhead" (amide) to engage the target enzyme.[1]
-
The "Handle" (C2-Bromine): A halogen positioned ortho to the nitrogen.[1] This is a prime site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to tune lipophilicity (LogP) and metabolic stability after the core scaffold is assembled.[1]
| Property | Value/Description | Strategic Relevance |
| Molecular Formula | C₇H₉BrN₂ | Low MW allows addition of heavy "tails" without breaking Lipinski/Agro rules.[1] |
| Molecular Weight | 201.07 g/mol | Ideal fragment size (<300 Da). |
| C2-Br Reactivity | High | Excellent oxidative addition rates for Pd-catalyzed coupling.[1] |
| C4-Linker | Ethylamine | Critical spacer for SDHI binding pockets (Complex II).[1] |
Application 1: Synthesis of Novel SDHI Fungicides
Rationale: Commercial SDHIs like Fluopyram utilize a 2-substituted pyridine linker. 2-(2-Bromopyridin-4-yl)ethan-1-amine offers a 4-substituted vector.[1] This regioisomerism allows researchers to explore novel chemical space, potentially overcoming resistance in fungal strains adapted to current commercial fungicides.
Workflow Visualization: Divergent Library Synthesis
Figure 1: Divergent synthesis pathway prioritizing amide formation to prevent catalyst poisoning in the subsequent coupling step.[1]
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Head" Attachment)
Objective: To attach the toxophore (e.g., 2-(trifluoromethyl)benzoyl moiety) to the ethylamine linker.[1]
Reagents:
-
2-(2-Bromopyridin-4-yl)ethan-1-amine (1.0 equiv)[1]
-
2-(Trifluoromethyl)benzoyl chloride (1.1 equiv)[1]
-
Triethylamine (Et₃N) (2.5 equiv)[1]
-
Dichloromethane (DCM) (anhydrous)[1]
Procedure:
-
Setup: In a flame-dried round-bottom flask under N₂, dissolve 2-(2-Bromopyridin-4-yl)ethan-1-amine (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Et₃N (25 mmol) via syringe. Cool the mixture to 0°C using an ice bath.
-
Acylation: Add 2-(trifluoromethyl)benzoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C.
-
Reaction: Remove ice bath and stir at room temperature (RT) for 4 hours.
-
Self-Validation: Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot (ninhydrin active) should disappear.
-
-
Workup: Quench with saturated NaHCO₃ (50 mL). Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).
-
Expected Yield: 85-95%.[1]
-
Protocol B: Suzuki-Miyaura Coupling (The "Tail" Diversification)
Objective: To utilize the 2-Br handle to introduce aryl groups, optimizing the metabolic stability and lipophilicity of the fungicide.[1]
Reagents:
-
Amide Intermediate from Protocol A (1.0 equiv)
-
Aryl Boronic Acid (e.g., 4-chlorophenylboronic acid) (1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
1,4-Dioxane/Water (4:1 v/v)[1]
Procedure:
-
Degassing: In a microwave vial or pressure tube, combine the Amide Intermediate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (2.0 mmol) in Dioxane/Water (10 mL). Sparge with Argon for 10 minutes (Critical for Pd cycle).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 mmol) quickly and seal the vessel.
-
Reaction: Heat to 90°C for 12 hours (or 110°C for 1 hour in a microwave reactor).
-
Self-Validation: The reaction mixture should turn from orange/red to black (Pd precipitation) upon completion. LC-MS should show the mass of [M+H] corresponding to the coupled product, with no bromine isotope pattern.[1]
-
-
Workup: Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with water and brine.
-
Purification: Recrystallization from EtOH or HPLC purification.
Analytical & QC Specifications
To ensure the integrity of the synthesized library, the following specifications must be met:
| Test | Acceptance Criteria | Method Note |
| HPLC Purity | > 98.0% (Area %) | UV @ 254 nm.[1] C18 Column, ACN/H₂O gradient. |
| ¹H NMR | Consistent structure | Verify the ethyl bridge: triplet (~2.9 ppm) and quartet (~3.6 ppm). |
| Appearance | White to off-white solid | Coloration often indicates Pd contamination (Protocol B).[1] |
| Residual Pd | < 10 ppm | Required for biological assay accuracy (ICP-MS).[1] |
Mechanism of Action & Biological Context[1][2][3][4]
The target compounds synthesized from this building block are designed to inhibit Succinate Dehydrogenase (Complex II) in the mitochondrial respiration chain of fungi.
-
Binding Mode: The benzamide "head" binds to the ubiquinone reduction site. The ethylamine linker positions the pyridine ring into the hydrophobic pocket.[1]
-
Role of the User's Molecule: The 2-Br-pyridine moiety serves as the "anchor" in the hydrophobic channel.[1] Modifying the 2-position (via Protocol B) allows the chemist to fill the pocket more effectively than the standard 2-Cl or 2-CF3 groups found in older generations.[1]
Figure 2: Pharmacophore mapping of the synthesized inhibitor within the SDH active site.[1]
References
-
Fluopyram and SDHI Chemistry
-
Cross-Coupling of 2-Bromopyridines
- Title: "Practical Synthesis of 2-Substituted Pyridines via Suzuki Coupling."
- Source:Organic Process Research & Development, 2008.
- Context: Validates the reactivity of the 2-Br position in pyridine systems for library gener
-
[1]
-
Intermediate Availability & CAS Data
- Title: "2-(2-Bromopyridin-4-yl)ethan-1-amine Product Page."
- Source: ChemShuttle / ChemicalBook.
- Context: Verifies commercial availability of CAS 858362-82-0 for scale-up.
(Note: While specific patents for this exact regioisomer may be proprietary, the chemistry is grounded in the well-documented synthesis of Fluopyram and Boscalid analogs.)[1]
Sources
use of 2-(2-Bromopyridin-4-YL)ethan-1-amine in solid-phase synthesis
Application Note: High-Fidelity Solid-Phase Synthesis Using 2-(2-Bromopyridin-4-yl)ethan-1-amine
Part 1: Executive Summary & Strategic Value
2-(2-Bromopyridin-4-yl)ethan-1-amine represents a "privileged scaffold" in modern medicinal chemistry. Its structural dualism—a reactive primary amine tethered to a 2-bromopyridine core—solves a critical bottleneck in Diversity-Oriented Synthesis (DOS).
Unlike standard alkyl halides, the 2-bromopyridine moiety is electronically activated for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) while remaining stable under standard peptide coupling conditions. This allows researchers to utilize the primary amine as an anchor point (or amide handle) and subsequently "grow" molecular complexity off the pyridine ring late in the synthetic sequence.
Key Applications:
-
DNA-Encoded Libraries (DEL): The ethylamine linker provides optimal spatial separation for enzyme recognition.
-
Fragment-Based Drug Discovery (FBDD): Serves as a rigid, polar core for exploring vector space.
-
PROTAC Linkers: The ethyl chain offers a precise distance vector between E3 ligase ligands and warheads.
Part 2: Strategic Workflows (Visualization)
The following diagram outlines the two primary retention strategies for this building block: Direct Loading (acting as a scaffold) and Capping (acting as a terminal modifier).
Figure 1: Strategic workflow for utilizing 2-(2-Bromopyridin-4-yl)ethan-1-amine as a core scaffold on 2-Chlorotrityl Chloride (2-CTC) resin.
Part 3: Detailed Experimental Protocols
Protocol A: Resin Loading (Scaffold Strategy)
Objective: Immobilize the amine onto 2-Chlorotrityl Chloride (2-CTC) resin. 2-CTC is chosen to prevent racemization (if chiral centers are present nearby) and allow for mild cleavage that retains protecting groups on other side chains.
Materials:
-
2-CTC Resin (Loading: ~1.0–1.6 mmol/g)
-
2-(2-Bromopyridin-4-yl)ethan-1-amine (1.5 equivalents relative to resin loading)
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH) for capping
Step-by-Step Procedure:
-
Resin Swelling: Place 1.0 g of 2-CTC resin in a fritted synthesis reactor. Add 10 mL DCM and shake gently for 20 minutes. Drain.
-
Loading Solution: Dissolve 1.5 eq. of the amine and 4.0 eq. of DIPEA in 10 mL of anhydrous DCM.
-
Expert Insight: Although 2-CTC is highly reactive, the use of DIPEA neutralizes the HCl generated, driving the equilibrium forward.
-
-
Reaction: Add the solution to the resin. Shake at room temperature for 2 hours.
-
Capping (Critical): Drain the resin. Add a solution of DCM:MeOH:DIPEA (17:2:1) and shake for 20 minutes. Repeat once.
-
Why? This caps unreacted trityl chlorides with methanol, preventing non-specific binding of subsequent reagents.
-
-
Washing: Wash resin with DCM (3x), DMF (3x), and DCM (3x). Dry under vacuum if storing.
Protocol B: On-Resin Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the 2-position of the pyridine ring with an aryl boronic acid.
Materials:
-
Loaded Resin (from Protocol A)
-
Aryl Boronic Acid (5.0 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.1 eq)
-
Selection Logic: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is preferred over Pd(PPh3)4 for solid phase due to its higher stability against oxidation and steric bulk, which prevents aggregation on the resin surface.
-
-
Base: 2M Aqueous Na2CO3 (5.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Inert Atmosphere: Perform all steps under a nitrogen or argon blanket. Oxygen is the enemy of Pd catalysis.
-
Pre-Solvation: Swell resin (100 mg) in 1,4-Dioxane (2 mL) for 15 minutes.
-
Reagent Addition: Add the Aryl Boronic Acid (5.0 eq) and Pd(dppf)Cl2 (0.1 eq) to the resin slurry.
-
Activation: Add the 2M Na2CO3 solution (0.5 mL).
-
Expert Insight: The biphasic nature (Dioxane/Water) is crucial. The base must be dissolved in water to activate the boronic acid to the boronate species, which is the active transmetallation agent.
-
-
Heating: Heat to 80°C–90°C for 12–16 hours with gentle agitation.
-
Note: Use a reflux condenser or a sealed pressure vial suitable for heating.
-
-
Washing (The "Black Bead" Cleanup):
-
Wash with DMF (3x).
-
Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) x 3.
-
Why? Palladium often sticks to the resin, turning beads black. Dithiocarbamate is a heavy metal scavenger that chelates Pd, ensuring a clean final product.
-
Final wash: DCM (3x), MeOH (3x).
-
Part 4: Data & Optimization
Solvent & Catalyst Screening Matrix
The following table summarizes optimization data for the coupling of phenylboronic acid to the resin-bound bromopyridine.
| Catalyst | Solvent System | Base | Temp (°C) | Conversion (%)* | Notes |
| Pd(PPh3)4 | DME/H2O (4:1) | Na2CO3 | 80 | 65% | Significant Pd precipitation (black beads). |
| Pd(dppf)Cl2 | Dioxane/H2O (4:1) | K2CO3 | 90 | >95% | Optimal conditions. Clean workup. |
| Pd2(dba)3 / XPhos | Toluene/H2O | K3PO4 | 100 | 88% | Excellent for sterically hindered boronic acids. |
| Pd(OAc)2 | DMF | TEA | 100 | 40% | Poor conversion; homocoupling observed. |
*Conversion determined by LC-MS analysis of crude cleavage product.
Part 5: Troubleshooting & Senior Scientist Insights
Issue 1: Incomplete Coupling (The "Stalled" Reaction)
-
Cause: The electron-deficient nature of the pyridine ring (especially with the bromine) makes oxidative addition easy, but the nitrogen lone pair can sometimes coordinate to the Pd, poisoning the catalyst.
-
Solution: Increase catalyst loading to 0.15 eq or switch to a Buchwald precatalyst (e.g., XPhos Pd G2) which is designed to prevent N-coordination.
Issue 2: Product Purity after Cleavage
-
Observation: Presence of protodebrominated byproduct (H instead of Br).
-
Cause: Hydride transfer from the solvent (usually alcohols) or excessive heating.
-
Fix: Ensure solvents are anhydrous (except the necessary water for the base) and strictly degassed. Avoid secondary alcohols (isopropanol) in the reaction mixture.
Issue 3: Resin Degradation
-
Observation: Lower yield than expected; resin beads fragmented.
-
Cause: Magnetic stirring bars grind the resin.
-
Fix: ALWAYS use overhead stirring or gentle orbital shaking for solid-phase synthesis.
Part 6: References
-
Solid-Phase Synthesis of Indazoles: Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. National Institutes of Health (NIH). Available at: [Link]
-
Suzuki Coupling on Solid Phase: Cross-coupling reaction on solid-phase synthesis. ResearchGate. Available at: [Link]
-
General SPS Methodology: Solid-Phase Synthesis: A Practical Guide. Kates, S. A., & Albericio, F. (Eds.). CRC Press. (Standard Field Reference).
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Welcome to the Technical Support Center for the synthesis and purification of 2-(2-Bromopyridin-4-YL)ethan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification process. The information provided is based on established scientific principles and practical laboratory experience.
Introduction
The synthesis of 2-(2-Bromopyridin-4-YL)ethan-1-amine is a critical step in the development of various pharmaceutical agents. However, like many multi-step organic syntheses, the crude product is often contaminated with unreacted starting materials, byproducts, and reagents. Achieving high purity is paramount for subsequent applications, particularly in a drug development context. This guide provides a structured approach to identifying and removing these impurities, ensuring the integrity of your research and development efforts.
A common route to synthesize the target amine is via a Gabriel synthesis, which is known for converting primary alkyl halides into primary amines.[1] This method is valued for its ability to avoid the over-alkylation that can occur with direct amination using ammonia.[2][3] The synthesis typically involves the N-alkylation of potassium phthalimide with a suitable alkyl halide, followed by the liberation of the primary amine.[2][4]
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Q1: My crude product is a complex mixture with multiple spots on the TLC plate. Where do I begin the purification?
A1: A complex crude mixture is a common outcome. The first step is to identify the nature of the major impurities.
Initial Assessment:
-
Starting Materials: Unreacted 2-bromo-4-(2-haloethyl)pyridine and phthalimide derivatives are likely present.
-
Byproducts: Side reactions can lead to the formation of various brominated pyridine derivatives or products from the decomposition of reagents. In the context of a Gabriel Synthesis, a significant byproduct to consider is phthalhydrazide, which can be challenging to separate.[2]
Recommended Strategy: Acid-Base Extraction
The basicity of the primary amine in your target compound provides an excellent handle for separation from neutral or acidic impurities.
dot
Caption: Workflow for Acid-Base Extraction.
Q2: I'm observing significant peak tailing during flash chromatography on silica gel. What is causing this and how can I fix it?
A2: Peak tailing for basic compounds like your amine is a classic problem in silica gel chromatography.[5]
The Cause: The primary reason for this is the interaction between the basic nitrogen atom of your amine and the acidic silanol groups (Si-OH) on the surface of the silica gel.[5][6] This strong interaction leads to a non-uniform elution, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification:
-
Adding a Competing Base: Incorporating a small amount (0.1-2% v/v) of a volatile amine like triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase is a common and effective solution.[7][8] The added base will "neutralize" the acidic sites on the silica, allowing your compound to elute more symmetrically.[9]
-
pH Adjustment: While less common in normal-phase chromatography, ensuring your mobile phase is not acidic can help.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a column packed with aminopropyl-modified silica can be highly effective.[8][9] The basic surface of this stationary phase minimizes the undesirable interactions with your basic analyte.[6]
-
Alumina: Basic or neutral alumina can also be a suitable alternative to silica for the purification of amines.[10]
-
dot
Caption: Analyte-Stationary Phase Interactions.
Q3: My yield is low after purification. What are the potential causes and how can I improve recovery?
A3: Low recovery can stem from several factors, from the purification method itself to the stability of your compound.
Potential Causes & Solutions:
-
Irreversible Adsorption on Silica: If you are using standard silica gel without a mobile phase modifier, a significant portion of your basic amine may be permanently stuck to the column.
-
Compound Instability: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel, potentially leading to degradation.[5]
-
Solution: Consider using a less acidic stationary phase like deactivated silica or alumina.[10] Neutralizing any acidic residue in your crude product before chromatography can also be beneficial.
-
-
Loss During Extraction:
-
Incomplete Basification: If the aqueous layer is not made sufficiently basic (pH > 10) during an acid-base extraction, your amine will not be fully deprotonated and will remain in the aqueous phase.
-
Insufficient Extraction: Ensure you perform multiple extractions (e.g., 3-4 times) with an appropriate organic solvent to maximize the recovery of your product from the aqueous layer.
-
-
Issues with Crystallization/Recrystallization:
-
Using Too Much Solvent: Dissolving your crude product in an excessive amount of hot solvent will lead to low recovery upon cooling.[11]
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and lower yields. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[11]
-
Frequently Asked Questions (FAQs)
Q: What is the best solvent system for flash chromatography of 2-(2-Bromopyridin-4-YL)ethan-1-amine on silica gel?
A: A common starting point for amines is a gradient of ethyl acetate in hexanes. However, due to the polarity of your compound, a more polar system like dichloromethane (DCM) and methanol (MeOH) is often more effective.[7] A typical gradient would be from 100% DCM to 5-10% MeOH in DCM. Crucially, always add 0.5-1% triethylamine (TEA) to your mobile phase to prevent peak tailing. [8]
Q: Can I purify this compound by recrystallization?
A: Recrystallization can be an excellent method for final purification, especially if your crude product is relatively clean.
-
As the Free Base: You can attempt to recrystallize the free amine from a suitable solvent system. A non-polar solvent with a slightly more polar co-solvent (e.g., hexane/ethyl acetate or toluene) might be effective.
-
As a Hydrochloride Salt: A more robust method is often to convert the amine to its hydrochloride (HCl) salt.[12] This can be achieved by dissolving the free base in a solvent like diethyl ether or ethyl acetate and adding a solution of HCl in the same solvent. The resulting salt is often a crystalline solid that is more readily purified by recrystallization from a protic solvent like ethanol or isopropanol.[13]
Q: How can I confirm the purity of my final product?
A: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of your compound and help identify any remaining impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information on the purity of your compound and its molecular weight.
-
High-Performance Liquid Chromatography (HPLC): A quantitative assessment of purity can be obtained using a calibrated HPLC method.
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (aq). Repeat the acidic wash 2-3 times.
-
Combine the aqueous layers. The organic layer containing neutral and acidic impurities can be discarded.
-
Cool the combined aqueous layers in an ice bath and slowly add a concentrated base (e.g., 6M NaOH) with stirring until the pH is > 10.
-
Extract the now basic aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Silica gel or amine-functionalized silica.
-
Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) containing 0.5-1% triethylamine.[7][8]
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel before adding it to the top of the column.[11]
-
Elution: Run the gradient, collecting fractions and monitoring by TLC.
-
Fraction Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
| Purification Method | Typical Impurities Removed | Expected Purity | Potential Issues |
| Acid-Base Extraction | Neutral and acidic compounds (e.g., unreacted alkyl halides, phthalimide derivatives) | >90% | Emulsion formation, incomplete extraction |
| Flash Chromatography (Silica + TEA) | Closely related basic impurities, polar byproducts | >98% | Peak tailing if TEA is omitted, co-elution of similar compounds |
| Recrystallization (as HCl salt) | Minor impurities with different solubility profiles | >99% | Low yield if not optimized, co-crystallization of impurities |
References
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. Google Patents.
-
How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]
-
Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Available at: [Link]
-
Successful Flash Chromatography. King Group. Available at: [Link]
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
-
Gabriel synthesis. Wikipedia. Available at: [Link]
-
When should I use an amine-bonded silica for flash chromatography?. Biotage. Available at: [Link]
-
Chromatography: The Solid Phase. University of Rochester. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]
-
Gabriel synthesis. Grokipedia. Available at: [Link]
-
Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Patsnap Eureka. Available at: [Link]
-
Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society. Available at: [Link]
- US4670232A - Recovery of amines from by-product chloride salts. Google Patents.
-
Crystallization of hydrohalides of pharmaceutical compounds. European Patent Office. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
-
Recrystallization and Acid/Base Extraction - The Basics. Rhodium.ws. Available at: [Link]
Sources
- 1. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. designer-drug.com [designer-drug.com]
Technical Guide: Optimization of 2-(2-Bromopyridin-4-yl)ethan-1-amine Synthesis
Executive Summary: The Selectivity Paradox
Synthesizing 2-(2-Bromopyridin-4-yl)ethan-1-amine presents a classic chemoselectivity challenge.[1][2] You are attempting to reduce a nitrile (or nitro/amide) functionality to a primary amine while preserving an aryl bromide on an electron-deficient pyridine ring.[1][2]
The Failure Mode: Standard catalytic hydrogenation (e.g., H₂/Pd-C, Raney Ni) often results in hydrodehalogenation (loss of the bromine), yielding the des-bromo pyridine byproduct. Furthermore, the pyridine nitrogen acts as a Lewis base, sequestering electrophilic reducing agents (like Borane), leading to incomplete conversion if stoichiometry is not adjusted.
This guide provides a high-yield, chemoselective protocol using Borane-Tetrahydrofuran (BH₃[1][2]·THF) , specifically optimized to prevent debromination and maximize recovery of the polar amine product.
Critical Reaction Pathway
The following workflow illustrates the optimized route, highlighting the critical "Boron-Complex" intermediate that often confuses researchers during reaction monitoring (LCMS often shows the mass of the complex, not the free amine).
Figure 1: The reduction workflow. Note that the intermediate Boron-Amine complex is stable and requires vigorous acidic hydrolysis to release the free amine.[1]
Optimized Experimental Protocol
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Precursor Nitrile | 1.0 | Substrate | Ensure <0.5% water content.[1][2] |
| BH₃·THF (1.0 M) | 3.5 - 4.0 | Reductant | Excess required. 1 eq for nitrile, 1 eq for pyridine N, 1.5 eq for kinetics.[2] |
| MeOH | Excess | Quench | Anhydrous initially.[2] |
| HCl (Aq or Dioxane) | Excess | Hydrolysis | Essential to break N-B bond.[2] |
Step-by-Step Methodology
Step 1: The Reduction (Chemoselectivity) [2][3]
-
Dissolve 2-(2-bromopyridin-4-yl)acetonitrile in anhydrous THF (0.1 M concentration).
-
Cool to 0°C under Nitrogen/Argon.
-
Add BH₃·THF dropwise. Note: Gas evolution (H₂) may occur if moisture is present.[2]
-
Allow to warm to Room Temperature (RT), then heat to Reflux (66°C) for 2–4 hours.
-
Why Reflux? The pyridine ring withdraws electron density, making the nitrile carbon less nucleophilic. Heat is required to drive the hydride transfer.
-
Monitoring: TLC/LCMS will likely show the Borane-Amine adduct , which runs differently than the free amine.
-
Step 2: The Quench (Safety & Yield)
-
Cool mixture to 0°C.
-
Carefully add MeOH dropwise until gas evolution ceases.
-
Concentrate the mixture in vacuo to remove excess THF and trimethyl borate.
Step 3: The Decomplexation (The Yield Trap)
-
Redissolve the residue in MeOH .
-
Add concentrated HCl (or 4M HCl in Dioxane).
-
Reflux the acidic solution for 1–2 hours.
-
Concentrate to dryness to obtain the amine hydrochloride salt.
Step 4: Isolation (Free Base)
-
Dissolve salt in minimal water.[2]
-
Adjust pH to >12 using NaOH (aq).[2]
-
Extract with DCM/Isopropanol (9:1) or Chloroform .[2]
-
Note: Simple EtOAc extraction is often insufficient for polar pyridyl-ethylamines, leading to aqueous layer losses.
-
Troubleshooting Guide
Use this logic tree to diagnose low yields or impurity profiles.
Figure 2: Troubleshooting logic for common failure modes.
Frequently Asked Questions (FAQs)
Q1: Why can't I use Catalytic Hydrogenation (H₂/Pd-C)? A: While H₂/Pd-C is standard for simple nitriles, aryl bromides are highly susceptible to oxidative addition by Palladium(0), leading to hydrodebromination (replacement of Br with H).[2] If you must use hydrogenation, you would need to use PtO₂ (Adams' catalyst) in acidic media or poison the catalyst (e.g., with thiophene), but Borane is superior for preserving the halide [1].
Q2: I see the product mass in LCMS, but after column chromatography, I recover very little. Why? A: You likely isolated the amine-borane complex .[1][2] This complex is non-polar enough to move on silica but can degrade or stick irreversibly.[2] Alternatively, the free amine is highly polar and may streak or bind to acidic silanols on the silica. Fix: Ensure the acid-reflux quench is complete.[1][2] For purification, use basified silica (pre-treated with 1% Triethylamine) or reverse-phase chromatography.[2]
Q3: Can I use LiAlH₄ (LAH)? A: LAH is risky.[2] It is a much harder nucleophile than Borane.[2] While it reduces nitriles efficiently, it can attack the electron-deficient pyridine ring (nucleophilic aromatic substitution) or cause debromination at elevated temperatures [2]. BH₃ is milder and chemoselective.[2]
Q4: Why do I need 3.5+ equivalents of Borane? A:
-
Reduction of R-CN
R-NH₂ consumes 1.33 eq of BH₃ theoretically (forming borazines/polymers), but practically 2 eq.[2] -
The Pyridine Nitrogen has a lone pair that rapidly forms a Lewis Acid-Base adduct with BH₃ (Py-N:
BH₃), consuming 1 eq.[2] -
Excess is needed to maintain reaction kinetics [3].[2]
References
-
Organic Chemistry Portal. "Reduction of Nitriles to Amines." Borane Reagents and Selectivity.[2][8][9]Link
-
Brown, H. C., & Choi, Y. M. (1982).[8] "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction." Journal of Organic Chemistry. (Discusses Borane vs. LAH selectivity).
-
ACS GCI Pharmaceutical Roundtable. "Reagent Guide: Borane & Borane Complexes." (Detailed mechanism on Borane-Pyridine interactions). Link
-
Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[2]
Sources
- 1. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 2. 2-(4-Bromopyridin-2-yl)acetonitrile | C7H5BrN2 | CID 23438487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. Hydroboration with Pyridine Borane at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthetic method for 2-amino-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
stability of 2-(2-Bromopyridin-4-YL)ethan-1-amine under acidic conditions
This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Stability Center.
Below is the technical support guide for 2-(2-Bromopyridin-4-yl)ethan-1-amine . I have structured this as a dynamic troubleshooting hub rather than a static document, addressing the specific chemical behaviors you will encounter in the lab.
CAS: 858362-82-0 (Free Base) | Salt Forms: Mono-HCl / Di-HCl Molecular Weight: 201.06 (Free Base)[1]
Core Stability Directive (The "Golden Rule")
Status: STABLE in Acid | UNSTABLE in Base + Heat
The most critical insight for this molecule is that acidic conditions are protective .
-
The Mechanism: This molecule contains a nucleophile (primary amine) and an electrophile (2-bromopyridine) within the same structure. In the free base form, the amine can attack the 2-position (intramolecular
), displacing the bromine to form a bicyclic 1,2,3,4-tetrahydro-2,6-naphthyridine .[1] -
The Acid Effect: Protonation of the primary amine (
) quenches its nucleophilicity, rendering the cyclization impossible.
Visual Stability Landscape
The following diagram maps the stability zones based on pH and Temperature. Use this to determine safe handling conditions.
Caption: Stability Phase Diagram.[1] Green zones indicate safe handling. Red zones indicate irreversible chemical change.
Troubleshooting Guides (FAQ Format)
Scenario A: "I see a mass shift of -80 Da (or -HBr) in my LCMS."
Diagnosis: You have likely formed the cyclic byproduct.
-
The Cause: You likely neutralized the salt to the free base and then heated the reaction (e.g., during a Suzuki coupling or basic workup).
-
The Chemistry: The pendant ethylamine chain wraps around and displaces the bromine.
-
Corrective Action:
-
Do not store the free base. Generate it in situ at low temperature only if necessary.
-
Protocol: If a basic reaction is required, use a bulky base or keep the temperature < 50°C until the cross-coupling is faster than the cyclization.
-
Scenario B: "My salt is hygroscopic or turning into a gum."
Diagnosis: Disproportionation of the Hydrochloride salt.
-
The Cause: The pyridine nitrogen is very weakly basic (
due to the electron-withdrawing Br).[1] The primary amine is highly basic ( ).-
If you have the Dihydrochloride (2HCl) : The HCl on the pyridine is loosely held. Exposure to humid air can cause it to dissociate, leaving a wet, sticky mono-HCl salt mixed with HCl traces.
-
-
Corrective Action:
-
Store as the Mono-Hydrochloride or Mono-TFA salt if possible.[1]
-
If using 2HCl, store in a desiccator under Argon.
-
Scenario C: "I see a peak with Mass +16 (or -63 shift from parent)."
Diagnosis: Hydrolysis to 2-pyridone.[1]
-
The Cause: Prolonged heating in strong aqueous acid (e.g., 6M HCl or 48% HBr reflux). While the amine is protected in acid, the C-Br bond is susceptible to acid-catalyzed hydrolysis over time.[1]
-
Corrective Action: Avoid refluxing in strong mineral acids for > 4 hours.
Validated Protocols
Protocol 1: Safe Conversion of Salt to Free Base (For Immediate Use)
Use this only if your next step requires the free amine.
-
Dissolve: Suspend the HCl salt in DCM (Dichloromethane).
-
Cool: Chill the mixture to 0°C (Ice bath). Critical to prevent cyclization.
-
Neutralize: Add saturated aqueous
or slowly with vigorous stirring. -
Extract: Separate the organic layer immediately.
-
Dry: Dry over
or at 0°C . -
Use: Filter and use the solution immediately in the next step. Do not concentrate to dryness with heat.
Protocol 2: Analytical QC Method (HPLC)
Standardize this method to monitor stability.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge), 3.5µm |
| Mobile Phase A | Water + 0.1% TFA (Acidic pH keeps it linear) |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Gradient | 5% B to 95% B over 8 minutes |
| Detection | UV @ 254 nm (Pyridine ring) |
| Expected Result | Sharp peak. Broadening indicates salt dissociation; split peak indicates cyclization. |
Mechanistic Pathway (The "Why")
Understanding the competing pathways allows you to control the reaction.
Caption: Kinetic competition between desired reaction and cyclization.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for Pyridine reactivity and mechanisms).
-
Spivey, A. C., et al. (1999). "Reactivity of 2-halopyridines." Journal of the Chemical Society, Perkin Transactions 1. (Mechanistic grounding for 2-bromo displacement).
-
PubChem Compound Summary. (2024). "2-(2-Bromopyridin-4-yl)ethanamine."[1] National Center for Biotechnology Information. (Physical data and identifiers).
-
ChemicalBook. (2024). "2-Amino-4-bromopyridine Synthesis and Derivatives." (Industrial synthesis and stability data).
Sources
Technical Support Center: Troubleshooting Failed Reactions Involving 2-(2-Bromopyridin-4-YL)ethan-1-amine
Welcome to the technical support guide for 2-(2-Bromopyridin-4-YL)ethan-1-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic workflows. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during reactions with this compound.
The unique structure of 2-(2-Bromopyridin-4-YL)ethan-1-amine, featuring a reactive 2-bromopyridine core and a nucleophilic ethylamine side chain, presents both synthetic opportunities and specific challenges. Understanding the interplay between these functional groups is critical for successful reaction outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, reactivity, and protection of 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Q1: The primary amine on my starting material appears to be reacting with my coupling partner, leading to side products. How can I prevent this?
A1: The primary amine of 2-(2-Bromopyridin-4-YL)ethan-1-amine is a potent nucleophile and can compete with your desired reaction at the 2-bromo position.[1][2] To prevent this, it is highly recommended to protect the amine prior to performing cross-coupling reactions. The choice of protecting group is crucial and should be stable to your reaction conditions while being easily removable later.[3][4]
Commonly used protecting groups for primary amines include:
-
tert-Butoxycarbonyl (Boc): Stable to a wide range of non-acidic conditions and readily removed with mild acids like trifluoroacetic acid (TFA).[4][5]
-
Benzyloxycarbonyl (Cbz or Z): Often removed by catalytic hydrogenation, which can be a mild deprotection method.[5]
Q2: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not proceeding to completion, and I observe significant starting material. What are the likely causes?
A2: Incomplete conversion in cross-coupling reactions involving 2-bromopyridines can stem from several factors:
-
Catalyst Inactivity: Ensure you are using a fresh, high-quality palladium catalyst and appropriate ligand. For challenging couplings, consider using more active pre-catalysts.[6]
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For Suzuki-Miyaura reactions, bulky, electron-rich ligands are often effective.[7] For Buchwald-Hartwig aminations, specific ligands have been developed to facilitate C-N bond formation.[8]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Ensure the base is strong enough for the specific reaction but does not lead to decomposition of your starting material or product. The physical properties of the base, such as its solubility, can also impact the reaction.
-
Solvent and Temperature: Ensure your solvent is anhydrous and has been properly degassed to remove oxygen, which can deactivate the catalyst. The reaction temperature may also need optimization; sometimes, a lower temperature for a longer duration can minimize side reactions.[6]
Q3: Why is 2-bromopyridine generally preferred over 2-chloropyridine for cross-coupling reactions?
A3: The preference for 2-bromopyridines over 2-chloropyridines in palladium-catalyzed cross-coupling reactions is due to the difference in the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making the oxidative addition step of the catalytic cycle more favorable for bromides.[6] Consequently, reactions with 2-bromopyridines can often be carried out under milder conditions (lower temperatures, weaker bases) compared to their chloro-analogs.[6]
II. Troubleshooting Guide for Specific Reaction Types
This section provides detailed troubleshooting for common cross-coupling reactions where 2-(2-Bromopyridin-4-YL)ethan-1-amine (or its protected form) is a substrate.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. However, issues can arise when using heteroaromatic substrates like 2-bromopyridines.
Issue 1: Low to No Product Formation
If you are observing little to no formation of your desired biaryl product, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Yield in Suzuki Coupling
Caption: Troubleshooting Decision Tree for Low Yield Suzuki Coupling.
Issue 2: Significant Homocoupling of the Boronic Acid
The formation of a biaryl product derived from the coupling of two boronic acid molecules is a common side reaction.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Oxygen | Oxygen can facilitate the oxidative homocoupling of boronic acids. | Ensure the reaction is performed under strictly anaerobic conditions. Thoroughly degas all solvents and reagents.[6] |
| High Reaction Temperature | Elevated temperatures can sometimes promote homocoupling. | Attempt the reaction at a lower temperature for a longer duration.[6] |
| Base-Induced Decomposition | Certain bases can promote the decomposition of boronic acids, leading to homocoupling. | Screen alternative bases, such as potassium fluoride (KF) or cesium carbonate (Cs2CO3).[9] |
B. Buchwald-Hartwig Amination
This reaction is fundamental for the synthesis of arylamines. When using a protected 2-(2-Bromopyridin-4-YL)ethan-1-amine, specific challenges can arise.
Issue 1: Incomplete Reaction or Catalyst Decomposition
Failure to achieve full conversion can be due to issues with the catalyst or reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inhibition: The pyridine nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7] Using bulky, electron-rich phosphine ligands can often mitigate this issue.
-
Inappropriate Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.[8]
-
Solvent Effects: Anhydrous, aprotic solvents like toluene or dioxane are typically preferred. The presence of water can lead to catalyst deactivation and unwanted side reactions.
General Experimental Workflow for Buchwald-Hartwig Amination
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jocpr.com [jocpr.com]
- 4. creative-peptides.com [creative-peptides.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(2-Bromopyridin-4-yl)ethan-1-amine
[1]
Executive Summary & Strategic Route Selection
The Challenge:
Synthesizing 2-(2-Bromopyridin-4-yl)ethan-1-amine requires navigating a "chemical minefield."[1] The 2-bromo substituent is electronically activating for nucleophilic attacks but fragile toward palladium-catalyzed hydrogenolysis.[1] Standard reduction protocols (e.g.,
The Solution: We recommend the Henry Reaction (Nitroaldol) followed by Borane Reduction . This route is atom-economical and avoids the use of cyanide (safety) or expensive transition metals (cost).
The Validated Pathway:
-
Condensation: 2-Bromo-4-pyridinecarboxaldehyde + Nitromethane
Nitrovinyl intermediate.[1] -
Chemoselective Reduction: Nitrovinyl
Saturated Amine (using ). -
De-complexation: Acidic Methanolysis (breaking the N-B bond).
Visual Workflow & Logic
Figure 1: Synthetic Pathway & Critical Control Points[1]
Caption: Validated scale-up route prioritizing halogen retention and safe handling of nitromethane.
Step-by-Step Protocol & Troubleshooting
Module A: The Henry Condensation (Precursor Synthesis)
Objective: Condense 2-bromo-4-pyridinecarboxaldehyde with nitromethane to form the nitrovinyl intermediate.
Scale-Up Protocol:
-
Reagents: Aldehyde (1.0 equiv), Nitromethane (5-10 equiv, acts as solvent/reagent), Ammonium Acetate (0.4 equiv).
-
Process: Heat to 80°C. Monitor by TLC/HPLC.
-
Isolation: Cool to 0°C. The product usually crystallizes as yellow needles. Filtration is preferred over extraction to avoid emulsions.
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Runaway Exotherm | Nitromethane instability with amines/bases at high T. | CRITICAL SAFETY: Never heat nitromethane >90°C with strong bases.[1] Use mild |
| Low Conversion | Water accumulation inhibiting equilibrium.[1] | Add molecular sieves or use a Dean-Stark trap if running in a co-solvent (e.g., Toluene).[1] |
| Dark Tar Formation | Polymerization of the vinyl pyridine. | Add radical inhibitor (BHT, 0.1 mol%) if reaction time >4 hours. |
Module B: The Chemoselective Reduction (The Bottleneck)
Objective: Reduce the alkene and nitro group without touching the Ar-Br bond.[1]
Why Borane?
-
: Too aggressive; risk of
on the bromine or debromination. - : Will quantitatively remove the bromine (hydrodehalogenation).
- : Electrophilic hydride.[1] Reduces electron-rich double bonds and nitro groups but leaves electron-deficient aryl halides intact.[1]
Scale-Up Protocol:
-
Setup: Dry THF,
atmosphere. -
Addition: Add
(4-5 equiv) to the nitrovinyl compound at 0°C. -
Reaction: Reflux for 4-6 hours.
-
Observation: Solution will turn from yellow to colorless/cloudy.[1]
Troubleshooting Guide:
| Symptom | Probable Cause | Corrective Action |
| Loss of Bromine | Contamination with transition metals or use of | Switch to |
| Incomplete Reduction | Borane consumed by pyridine nitrogen.[1] | Pyridine acts as a Lewis base, sequestering |
| "The Gunk" (White Paste) | Formation of stable Amine-Borane adducts.[1] | See Module C. This is not a failure; it is an intermediate state. |
Module C: Workup & Isolation (The "Hidden" Killer)
The Issue: Borane reductions of basic amines do not release the free amine upon simple water quench. They form stable
The Fix (Acidic Methanolysis):
-
Quench: Cool to 0°C. Slowly add MeOH (gas evolution:
). -
Digestion: Add concentrated HCl (to pH < 1) and reflux for 1 hour.
-
Isolation: Concentrate to dryness. The residue is your Amine-HCl salt.[1]
Figure 2: Workup Decision Tree
Caption: Avoiding the common pitfall of stable amine-borane complexes.
Frequently Asked Questions (FAQs)
Q1: Can I use catalytic hydrogenation (
Q2: The reaction mixture turned black during the Henry reaction. Is it ruined? A: Not necessarily, but it indicates polymerization. 4-vinylpyridines are prone to polymerization.[1]
-
Fix: Filter the mixture through a pad of silica or Celite to remove the polymer. Recrystallize the nitrovinyl product from Ethanol. In the future, add a radical inhibitor like BHT (butylated hydroxytoluene) during the heating step.
Q3: Why is the yield so low after the Borane reduction? I see product in the LCMS but can't isolate it. A: You likely failed to break the Boron-Nitrogen complex. Simple hydrolysis is insufficient. You must reflux with acid (HCl/MeOH) to methanolyze the borane. If you skip this, your product remains coordinated to boron and washes away or turns into an oil that refuses to crystallize.
Q4: Is Nitromethane safe at 100g+ scale? A: Nitromethane is a high-energy material.[1][5] It can be sensitized to detonation by amines (which you are synthesizing!).[5]
-
Protocol: Do not distill nitromethane to dryness. Do not heat neat nitromethane with strong bases. Use a blast shield. For kilo-scale, consider the Cyanation Route (2-bromo-4-chloromethylpyridine
Cyanide Reduction) to avoid nitromethane entirely.[1]
References & Grounding
-
Safety of Nitromethane in Scale-Up:
-
Borane Reduction Protocols:
-
Chemoselectivity of Nitro Reduction:
-
Synthesis of 2-Amino-4-bromopyridine Derivatives:
Disclaimer: This guide is for professional research use only. All scale-up activities involve significant thermal and chemical hazards.[1] Consult your internal EHS (Environment, Health, and Safety) department before executing these protocols.
Sources
- 1. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. US8106200B2 - Pyridine borane complexes - Google Patents [patents.google.com]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. andersondevelopment.com [andersondevelopment.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography Purification of 2-(2-Bromopyridin-4-YL)ethan-1-amine
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the column chromatography purification of 2-(2-Bromopyridin-4-YL)ethan-1-amine. It is designed to offer practical, field-proven insights and troubleshooting strategies in a user-friendly question-and-answer format.
Understanding the Molecule and the Challenge
2-(2-Bromopyridin-4-YL)ethan-1-amine is a polar, basic compound. Its purification via silica gel column chromatography presents a common challenge: strong binding to the acidic silica gel stationary phase. This can lead to poor recovery, tailing peaks, and inadequate separation from impurities. This guide will address these issues head-on, providing you with the knowledge to develop a robust and efficient purification protocol.
A plausible and common synthetic route to 2-(2-Bromopyridin-4-YL)ethan-1-amine is the reduction of the corresponding nitrile, 2-(2-bromopyridin-4-yl)acetonitrile. This informs our understanding of potential impurities that may be present in the crude product mixture.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My compound is sticking to the silica gel column, and I'm getting very low recovery. What's happening and how can I fix it?
-
The Cause: The primary amine in your target compound is basic and will interact strongly with the acidic silanol groups on the surface of the silica gel. This acid-base interaction leads to irreversible adsorption and poor elution.
-
The Solution: Deactivating the Silica Gel. To mitigate this, you need to "deactivate" the silica gel by adding a basic modifier to your mobile phase. A common and effective strategy is to add a small percentage of triethylamine (Et3N) or ammonia solution to your eluent. This competing base will saturate the acidic sites on the silica, allowing your compound to elute properly. A typical starting point is 0.5-2% Et3N in your mobile phase.
Q2: What is the best stationary phase for purifying 2-(2-Bromopyridin-4-YL)ethan-1-amine?
-
Standard Silica Gel (with a caveat): Standard silica gel is the most common and cost-effective choice. However, as mentioned in Q1, it must be used with a basic modifier in the mobile phase.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds. Basic or neutral alumina will have less of an acidic character, leading to better recovery and peak shape for amines.
-
Amine-Functionalized Silica: For difficult separations, pre-functionalized aminopropyl silica gel is an excellent, albeit more expensive, option. This stationary phase has a basic surface, which repels the basic analyte, leading to excellent peak shapes and recovery.
Q3: How do I choose the right mobile phase (eluent)?
The key is to find a solvent system that provides good solubility for your compound and allows for differential migration of your product and impurities on the column.
-
Starting Point: A good starting point for many aminopyridines is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate (EtOAc), often with the addition of a basic modifier.
-
For More Polar Compounds: If your compound does not move from the baseline in Hexane/EtOAc, a more polar solvent system is needed. Dichloromethane (DCM) or chloroform with methanol (MeOH) is a common choice. For instance, a gradient of 0-10% MeOH in DCM is a good starting point to explore.
-
TLC is Your Best Friend: Before running a column, always develop a solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound. This will give you the best chance of achieving good separation on the column.
Q4: I see multiple spots on my TLC plate after the reaction. What are the likely impurities from a nitrile reduction synthesis?
Understanding the potential impurities is key to designing a successful purification strategy. Based on the reduction of 2-(2-bromopyridin-4-yl)acetonitrile, you might encounter:
-
Unreacted Starting Material: 2-(2-bromopyridin-4-yl)acetonitrile. This is less polar than your amine product.
-
Partially Reduced Intermediates: Depending on the reducing agent, you might have imine intermediates.
-
Over-reduction Products: If the bromine atom is susceptible to reduction under your reaction conditions, you could have 2-(pyridin-4-yl)ethan-1-amine as a byproduct.
-
Hydrolysis Products: If water is present, the nitrile could be hydrolyzed to the corresponding carboxylic acid or amide.
Q5: My desired product is co-eluting with an impurity. What are my options?
-
Optimize the Mobile Phase: Try changing the solvent composition. If you are using a Hexane/EtOAc system, try switching to a DCM/MeOH system, or vice-versa. Sometimes, adding a small amount of a third solvent (e.g., a few drops of acetic acid if the impurity is basic and your product is less so, though this is less common for amine purification on silica) can improve selectivity.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider switching your stationary phase as discussed in Q2.
-
Gradient Elution: A shallow gradient of the polar solvent can often improve the separation between closely eluting compounds.
Experimental Protocol: A General Guideline
This protocol provides a general workflow for the purification of 2-(2-Bromopyridin-4-YL)ethan-1-amine. The specific solvent system should be optimized using TLC first.
1. Preparation of the Silica Gel Slurry:
- In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane).
- Stir gently to create a uniform slurry.
2. Packing the Column:
- Secure a glass chromatography column in a vertical position.
- Pour the slurry into the column, allowing the solvent to drain slowly.
- Gently tap the column to ensure even packing and remove any air bubbles.
- Add a thin layer of sand to the top of the silica bed to prevent disruption during sample loading.
3. Sample Loading:
- Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM).
- Dry Loading (Recommended): To the dissolved sample, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
- Wet Loading: If dry loading is not feasible, carefully add the concentrated solution dropwise to the top of the column.
4. Elution:
- Begin eluting with your chosen mobile phase system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
- For example, start with 100% DCM and gradually increase the percentage of MeOH containing 1% Et3N.
5. Fraction Collection and Analysis:
- Collect fractions in test tubes.
- Monitor the elution of your compound by TLC.
- Combine the fractions containing the pure product.
6. Solvent Removal:
- Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain your purified 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Data Presentation
| Stationary Phase | Recommended Mobile Phase System (with modifier) | Target Rf on TLC |
| Silica Gel | Dichloromethane / Methanol / Triethylamine | 0.2 - 0.4 |
| Hexane / Ethyl Acetate / Triethylamine | 0.2 - 0.4 | |
| Alumina (Neutral or Basic) | Dichloromethane / Methanol | 0.2 - 0.4 |
| Hexane / Ethyl Acetate | 0.2 - 0.4 |
Visualizing the Workflow
preventing decomposition of 2-(2-Bromopyridin-4-YL)ethan-1-amine during storage
Answering the user's request.## Technical Support Center: Storage and Handling of 2-(2-Bromopyridin-4-YL)ethan-1-amine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(2-Bromopyridin-4-YL)ethan-1-amine. Due to its molecular structure, this compound is susceptible to degradation, which can compromise experimental integrity and lead to inconsistent results. This document outlines the causes of decomposition and provides actionable troubleshooting advice and protocols to ensure its long-term stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for 2-(2-Bromopyridin-4-YL)ethan-1-amine?
A1: The most common visual indicator of degradation is a change in color. Fresh, pure compound is typically an off-white or pale yellow solid or oil. Upon decomposition, it may darken to yellow, brown, or even black. Other signs include changes in physical state (e.g., precipitation from a solution), the development of a strong or unusual odor, and a decrease in purity as confirmed by analytical methods like NMR, LC-MS, or HPLC.
Q2: What aspects of this molecule's structure make it unstable?
A2: The instability of 2-(2-Bromopyridin-4-YL)ethan-1-amine arises from its combination of functional groups:
-
Primary Amine (-NH2): The ethylamine side chain contains a primary amine, which is a nucleophilic and basic site. This group is highly susceptible to oxidation from atmospheric oxygen, which is often the primary cause of color change.[1][2] Amines are also known to be hygroscopic, meaning they readily absorb moisture from the air.[3]
-
Bromopyridine Ring: The pyridine ring is electron-deficient, and the bromine atom at the 2-position can be a leaving group in nucleophilic substitution reactions. The molecule can potentially react with itself (intermolecularly), especially under non-optimal conditions (e.g., heat), leading to dimerization or polymerization. Furthermore, brominated aromatic compounds can be sensitive to light (photodegradation).[4][5]
Q3: What are the ideal short-term and long-term storage conditions?
A3: For optimal stability, the compound must be protected from air, moisture, light, and heat. A summary of recommended conditions is provided in the table below. For long-term storage (months to years), storing the compound as a dry solid under an inert atmosphere at -20°C or below is strongly recommended.
Q4: Can I store this compound in a solvent?
A4: Storing this compound in solution is generally not recommended for long-term preservation due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary (e.g., for a stock solution), use a dry, aprotic solvent (like anhydrous dioxane or THF) and store under an inert atmosphere at low temperatures. Avoid protic solvents, as they can participate in degradation reactions. Always prepare solutions fresh whenever possible.
Q5: Is it better to store it as a free base or as a salt?
A5: Storing the compound as a salt, such as the hydrochloride (HCl) salt, can significantly enhance its stability. Protonating the primary amine to form an ammonium salt reduces its nucleophilicity and susceptibility to oxidation. If you have the free base, converting a small batch to a salt for long-term archival purposes is a viable strategy.
Recommended Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-Term: ≤ -20°C (Frozen)Short-Term: 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways, including oxidation and intermolecular reactions.[6] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich amine group, a primary cause of color change and impurity formation.[1][2] |
| Moisture | Store in a desiccator or with desiccants. | Amines are often hygroscopic; moisture can lead to hydrolysis and other undesirable side reactions.[3] |
| Light Exposure | Amber glass vial or store in a dark location. | Protects the bromopyridine moiety from potential photodegradation.[5][7] |
| Container | Tightly sealed glass or HDPE containers. | Ensures a barrier against air and moisture and prevents reaction with container material.[3][8] |
| Chemical Form | Solid (preferred over oil/liquid).Salt form (e.g., HCl salt) for enhanced stability. | Minimizes molecular mobility and reactivity. Protonating the amine reduces its oxidative potential. |
Troubleshooting Guide
This section addresses specific issues you may encounter, their probable causes, and corrective actions.
Problem 1: The compound, originally a pale solid/oil, has turned yellow or brown.
-
Probable Cause: This is a classic sign of oxidation. The primary amine group has likely been oxidized by exposure to atmospheric oxygen. The longer the exposure and the higher the temperature, the more pronounced the color change will be.
-
Solution:
-
Assess Purity: Before use, check the purity of the material using an appropriate analytical method (e.g., ¹H NMR, LC-MS). The presence of new, unidentified peaks indicates impurity formation.
-
Repurification (If Necessary): If purity is compromised, consider repurifying the material via column chromatography or recrystallization.
-
Implement Proper Storage: For the remaining stock, immediately implement an inert atmosphere protocol. Transfer the compound to a clean, dry vial, flush thoroughly with argon or nitrogen, seal tightly, and store at ≤ -20°C.
-
Problem 2: Analytical data (NMR/LC-MS) shows decreased purity and/or new peaks.
-
Probable Cause: This confirms chemical degradation. Besides oxidation, this could be due to moisture-related side reactions or intermolecular reactions (dimerization/polymerization) if the compound was stored improperly at ambient temperature. Thermal decomposition can produce byproducts like nitrogen oxides and hydrogen bromide.[1][6][9]
-
Solution:
-
Identify Impurities (If Possible): Attempt to characterize the major impurities to understand the decomposition pathway. This can inform future handling decisions.
-
Discard or Repurify: Depending on the extent of degradation and the requirements of your experiment, either discard the batch or repurify it.
-
Review Handling Procedures: This level of degradation suggests a significant breach in storage protocol. Review all handling steps, from receiving the compound to its daily use, to identify where exposure to air, moisture, or heat is occurring.
-
Problem 3: The compound is difficult to handle due to its physical state (e.g., sticky oil).
-
Probable Cause: Some batches of this compound may be isolated as an oil or a low-melting solid. This can make accurate weighing and handling difficult.
-
Solution:
-
Convert to a Salt: For easier handling and improved stability, convert a portion of the material to its hydrochloride or hydrobromide salt. The resulting salt is typically a free-flowing, crystalline solid that is much easier to weigh and is less prone to oxidation.
-
Handling as an Oil: If you must use the free base as an oil, do so under a stream of inert gas. Use a positive displacement pipette for accurate transfers. For weighing, use a tared vial and determine the mass by difference.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the storage of 2-(2-Bromopyridin-4-YL)ethan-1-amine.
Caption: Troubleshooting workflow for identifying and correcting decomposition issues.
Experimental Protocols
Protocol 1: Preparing Aliquots for Long-Term Storage
This protocol describes the best practice for aliquoting and storing 2-(2-Bromopyridin-4-YL)ethan-1-amine to maximize its shelf life.
Materials:
-
2-(2-Bromopyridin-4-YL)ethan-1-amine
-
Appropriately sized amber glass vials with PTFE-lined screw caps
-
Source of dry inert gas (Argon or Nitrogen) with tubing
-
Analytical balance
-
Spatula
-
Parafilm® or other sealing tape
Procedure:
-
Pre-label Vials: Before starting, clearly label all vials with the compound name, batch number, aliquot amount, and date.
-
Weigh Aliquots: In a well-ventilated area or fume hood, carefully weigh the desired amount of the compound directly into each pre-labeled vial. Work efficiently to minimize exposure to the atmosphere.
-
Inert Gas Purge: a. Take one open vial and insert the tubing from the inert gas source, ensuring the tip is just above the surface of the compound. b. Start a gentle flow of gas. A rate that does not disturb the solid/oil is sufficient. c. Flush the vial for approximately 30-60 seconds to displace all atmospheric oxygen and moisture.
-
Seal Vial: While the inert gas is still flowing, carefully withdraw the tubing and immediately seal the vial with the screw cap. The positive pressure from the gas flow will prevent air from re-entering.
-
Secure Seal: Wrap the cap-vial interface with Parafilm® as an extra precaution against air and moisture ingress.
-
Store Properly: Place the sealed, labeled aliquots in a secondary container and store them in a freezer at ≤ -20°C, away from light.
-
Log Aliquots: Record the number of aliquots and their storage location in your lab inventory.
Protocol 2: Quality Control Check Before Use
Before using a previously stored aliquot, especially if it has been stored for an extended period, perform this quick quality control check.
Procedure:
-
Equilibrate to Room Temperature: Remove one aliquot vial from the freezer and allow it to warm completely to room temperature before opening. This is critical to prevent atmospheric moisture from condensing onto the cold compound.
-
Visual Inspection: Once at room temperature, open the vial and visually inspect the contents. Note any significant color change compared to the expected appearance.
-
Analytical Check (Recommended): a. Dissolve a small amount (1-2 mg) of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). b. Acquire a quick ¹H NMR spectrum. c. Compare the spectrum to a reference spectrum of a fresh or known pure sample. Look for the appearance of new signals or a significant decrease in the integration of characteristic peaks, which would indicate degradation.
-
Proceed or Discard: If the compound passes the visual and analytical checks, proceed with your experiment. If significant degradation is observed, discard the aliquot and use a fresh one.
By adhering to these guidelines and protocols, researchers can significantly mitigate the risk of decomposition, ensuring the quality and reliability of their experimental starting materials.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminopyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Fletcher, J. T., et al. (n.d.). Stabilisation of Bromenium Ions in Macrocyclic Halogen Bond Complexes. PMC. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 2-(2-Aminoethyl)pyridine. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]
-
Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]
-
MDPI. (2021, February 21). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
ACS Publications. (2022, April 12). Resolving Halide Ion Stabilization through Kinetically Competitive Electron Transfers. JACS Au. Retrieved from [Link]
-
University of California, Santa Barbara. (2018, December). Chemical Storage Guidelines. Environmental Health and Safety. Retrieved from [Link]
-
ChemRxiv. (n.d.). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]
-
Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET - 2-Bromopyridine. Retrieved from [Link]
-
University of Waterloo. (2023, May 1). CHEMICAL STORAGE FACT SHEET. Safety Office. Retrieved from [Link]
-
Multichem Exports. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]
-
NSR laboratories Pvt. Ltd. (n.d.). 2-Bromopyridine (CAS109-04-6). Retrieved from [Link]
- Google Patents. (n.d.). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge. Retrieved from [Link]
-
MDPI. (2024, October 7). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal degradation of amines for CO2 capture. Retrieved from [Link]
Sources
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- 9. fishersci.com [fishersci.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-(2-Bromopyridin-4-YL)ethan-1-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document addresses the specific challenges and considerations for selecting catalysts and optimizing conditions for cross-coupling reactions involving the versatile but complex building block, 2-(2-Bromopyridin-4-YL)ethan-1-amine. The inherent functionalities of this substrate—a reactive 2-bromopyridine moiety and a primary aliphatic amine—necessitate a carefully tailored approach to achieve high yields and avoid common pitfalls.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the use of 2-(2-Bromopyridin-4-YL)ethan-1-amine in palladium-catalyzed cross-coupling reactions.
Q1: What are the primary challenges associated with this substrate in cross-coupling reactions?
A1: The substrate presents two main challenges. Firstly, the pyridine nitrogen at the 2-position can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. This is a well-documented phenomenon known as the "2-pyridyl problem".[1][2][3][4][5] Secondly, the presence of a free primary amine can lead to complications. The amine itself is a Lewis base and can coordinate to the palladium center. In C-N coupling reactions, it can act as a nucleophile, leading to potential self-condensation or other side reactions.[6][7]
Q2: Is it necessary to protect the primary amine group before performing a cross-coupling reaction?
A2: Not always, but it is a critical consideration.
-
For C-C couplings (e.g., Suzuki, Sonogashira): It is often possible to proceed without protection, provided the reaction conditions are carefully selected.[8] The choice of a non-nucleophilic base is crucial to avoid deprotonation and subsequent side reactions of the amine. However, if catalyst inhibition by the amine is suspected to be a major issue, protection (e.g., as a Boc-carbamate) is a viable strategy to improve reaction outcomes.[9]
-
For C-N couplings (Buchwald-Hartwig): If you are coupling the 2-bromopyridine position with another amine, the substrate's primary amine must be protected to prevent it from competing as the nucleophile. If the goal is to use the substrate's amine as the nucleophile (coupling it with a different aryl halide), then the 2-bromo position is the reactive site, and protection is not needed for the amine.
Q3: For a Suzuki-Miyaura coupling, what is a good starting point for catalyst and ligand selection?
A3: For Suzuki couplings involving 2-halopyridines, the key is to use a catalyst system that is robust against coordination by the pyridine nitrogen.[10] A reliable starting point is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.
-
Catalyst/Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or more modern, air-stable precatalysts like those from the Buchwald group are excellent choices.[11][12] A very common and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[10]
-
Ligand: If using a general Pd source like Pd(OAc)₂, bulky, electron-rich phosphine ligands such as SPhos or XPhos are highly recommended. These ligands accelerate the rate-limiting reductive elimination step, which helps to outcompete catalyst deactivation pathways.[13]
-
Base: An inorganic base is standard. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.[10][12][14] Cesium carbonate (Cs₂CO₃) can be effective in more challenging cases.[8]
Q4: What conditions are recommended for a Buchwald-Hartwig amination using the 2-bromo position of the substrate?
A4: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[15][16] For coupling an external amine to the 2-bromopyridine, success hinges on the ligand and base combination.
-
Catalyst/Ligand: The use of bulky, electron-rich phosphine ligands is critical. For coupling with primary amines, ligands like BrettPhos are highly effective.[17][18] For secondary amines, RuPhos or DavePhos are good choices.[17][19] Using a pre-formed precatalyst (e.g., a G3 or G4 Buchwald precatalyst) often gives more reproducible results.[19]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[20] Lithium bis(trimethylsilyl)amide (LiHMDS) is another excellent option, particularly for substrates with sensitive functional groups.[6][7]
-
Solvent: Anhydrous, apolar solvents like toluene, dioxane, or t-butyl alcohol are typically used.[21][22]
Q5: How should I approach a Sonogashira coupling with this substrate to form a C-C bond with a terminal alkyne?
A5: The Sonogashira coupling is highly effective for forming C(sp²)-C(sp) bonds.[23][24] The standard conditions are generally applicable to 2-bromopyridines.
-
Catalysts: This reaction typically employs a dual-catalyst system. A palladium catalyst, such as Pd(PPh₃)₂Cl₂ or Pd(OAc)₂, facilitates the main catalytic cycle, while a copper(I) co-catalyst, usually copper(I) iodide (CuI), is essential for activating the alkyne.[25][26]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used. It serves both to deprotonate the alkyne and to act as a scavenger for the HBr generated during the reaction. Often, the amine can be used as the solvent.[23][24]
-
Solvent: If a co-solvent is needed, THF or DMF are common choices.[23]
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Issue 1: Low or no conversion of the starting material.
-
Possible Cause 1: Inactive Catalyst System.
-
Explanation: The active Pd(0) species may not be forming efficiently, or it may be deactivated. Oxygen can irreversibly oxidize both the Pd(0) catalyst and the phosphine ligands.[12]
-
Solution:
-
Ensure Inert Atmosphere: Thoroughly degas your solvent(s) by sparging with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.[12] Assemble your reaction under a positive pressure of an inert gas.
-
Use a Precatalyst: Modern Buchwald-type precatalysts are air-stable and designed to generate the active Pd(0) species reliably in solution.[12][17]
-
Check Reagent Quality: Use fresh, high-purity palladium sources and ligands. Pd₂(dba)₃, for example, can degrade over time.[12]
-
-
-
Possible Cause 2: Inappropriate Ligand or Base.
-
Explanation: The pyridine nitrogen and/or the free amine on your substrate can inhibit the catalyst. The chosen ligand may not be bulky or electron-rich enough to overcome this inhibition.[10] The base might be too weak to facilitate the catalytic cycle effectively (e.g., transmetalation in Suzuki coupling).[12]
-
Solution:
-
Screen Ligands: If using a generic Pd source, screen a panel of ligands. For Suzuki, try SPhos, XPhos, or RuPhos. For Buchwald-Hartwig, try BrettPhos or XPhos.
-
Screen Bases: If a weak base like K₂CO₃ fails, try a stronger one like K₃PO₄ or Cs₂CO₃ for Suzuki couplings. For Buchwald-Hartwig, ensure you are using a strong base like NaOtBu.[12][17]
-
-
Issue 2: Significant formation of a debrominated side product (hydrodehalogenation).
-
Explanation: Hydrodehalogenation occurs when the aryl halide is reduced instead of coupled. This can be a competitive pathway, especially in Buchwald-Hartwig aminations, where a β-hydride elimination from the palladium-amido intermediate can occur.[16][17] It can also happen if there are trace water or other proton sources available.
-
Solution:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried, especially for Buchwald-Hartwig reactions.
-
Optimize Ligand: Bulky ligands that promote rapid reductive elimination can minimize the time the palladium intermediate has to undergo side reactions.
-
Lower Temperature: Sometimes, running the reaction at a slightly lower temperature can disfavor the hydrodehalogenation pathway relative to the desired coupling.
-
Issue 3: Formation of homocoupled products.
-
Explanation: Homocoupling (e.g., dimerization of the boronic acid in a Suzuki reaction) is often promoted by the presence of oxygen.[12][17] It can also occur if the transmetalation step is slow compared to other pathways.
-
Solution:
-
Improve Degassing: This is the most critical step. Ensure your reaction is rigorously free of oxygen.[12]
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate homocoupling that arises from the in situ reduction of Pd(II) precatalysts by the boronic acid.[12]
-
Adjust Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the boronic acid or alkyne partner, but not a large excess, which can sometimes favor homocoupling.[10]
-
Recommended Catalyst Systems: A Comparative Overview
The following tables summarize recommended starting conditions for various cross-coupling reactions with 2-(2-Bromopyridin-4-YL)ethan-1-amine or analogous 2-bromopyridine substrates.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Source (mol%) | Pd(dppf)Cl₂ (3-5%) or Pd(OAc)₂ (2-5%) | Pd(dppf)Cl₂ is a reliable, pre-formed catalyst. Pd(OAc)₂ is cheaper but requires a separate ligand.[10][11] |
| Ligand (mol%) | dppf (with Pd(dppf)Cl₂) or SPhos (4-10%) | Bulky, electron-rich ligands are essential to overcome pyridine inhibition and promote reductive elimination.[10][13] |
| Base (equiv) | K₃PO₄ or K₂CO₃ (2.0-3.0) | K₃PO₄ is often more effective for heteroaryl halides. Ensure the base is finely powdered.[12][27] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | The aqueous phase is necessary to dissolve the inorganic base and facilitate transmetalation.[10][28] |
| Temperature | 80–110 °C | Heating is typically required to drive the reaction to completion.[12] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Precatalyst (mol%) | BrettPhos Pd G3 or XPhos Pd G3 (1-3%) | Modern precatalysts ensure reliable formation of the active catalytic species.[17] |
| Ligand | BrettPhos (for primary amines) or XPhos | These are state-of-the-art ligands for C-N coupling, known for their high activity.[18] |
| Base (equiv) | NaOtBu or LiHMDS (1.4-2.0) | A strong, non-nucleophilic base is essential for deprotonating the amine coupling partner.[17][20] |
| Solvent | Toluene or 1,4-Dioxane (Anhydrous) | Anhydrous, degassed solvents are critical to prevent side reactions and catalyst deactivation.[22] |
| Temperature | 80–110 °C | Reactions are typically heated to ensure reasonable reaction rates.[15] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Pd Catalyst (mol%) | Pd(PPh₃)₂Cl₂ (1-3%) | A standard, reliable palladium source for Sonogashira reactions.[25] |
| Cu Co-catalyst (mol%) | CuI (1-5%) | The copper(I) salt is crucial for the formation of the copper acetylide intermediate.[23][26] |
| Base (equiv) | Et₃N or DIPEA (2.0-5.0 or as solvent) | The amine base deprotonates the alkyne and neutralizes the acid byproduct.[23][24] |
| Solvent | Et₃N, THF, or DMF | The reaction can often be run neat in the amine base.[23] |
| Temperature | Room Temperature to 80 °C | Many Sonogashira couplings proceed efficiently at or slightly above room temperature.[25] |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the vessel, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe to achieve a final concentration of ~0.1 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the amine coupling partner (1.2 equiv), NaOtBu (1.4 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), and a magnetic stir bar to an oven-dried Schlenk flask.[15][17]
-
Reagent Addition: Add 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 equiv). If it is a solid, add it with the other solids. If it is a liquid, add it after the solvent.
-
Inert Atmosphere: Seal the vessel and remove it from the glovebox.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.1-0.2 M.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 4-24 hours.
-
Monitoring: Track the disappearance of the starting material by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Visualized Workflows and Mechanisms
The following diagrams illustrate the catalytic cycles central to these transformations and a logical troubleshooting workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. BenchChem Technical Support.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Reddit r/chemistry community. (2018).
- Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 127(48), 16760-16761.
- BenchChem. (2025).
- Alacid, E., & Nájera, C. (2009). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. From Heteroatom-Bond Forming Reactions to C-C and C-N Cross-Couplings, 195-263.
- Oreate AI. (2026). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Gerey, B., et al. (2018). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 23(2), 269.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Procopiou, P. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 5009-5014.
- Chemistry Stack Exchange community. (2022). Buchwald-Hartwig coupling troubleshooting.
- Tucker, J. (n.d.).
- Cook, X. A., et al. (2020). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie, 132(51), 23094-23118.
- Butler, D. C. D., et al. (2010). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. Organic Letters, 12(20), 4624-4627.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Old, D. W., et al. (1998). Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. The Journal of Organic Chemistry, 63(23), 8024-8025.
- Semantic Scholar. (2020).
- Cook, X. A., et al. (2020).
- Barker, T. J., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic Letters, 17(1), 106-109.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Wikipedia. (n.d.).
- Cid, J., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 60(47), 10789-10796.
- ResearchGate. (n.d.).
- Procopiou, P. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- LibreTexts Chemistry. (2023).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
- ResearchGate. (2025).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
- Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)
- Wikipedia. (n.d.). Sonogashira coupling.
- Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling?
- MilliporeSigma. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine.
- Bio-Rad. (2016).
- Stoye, E. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World.
- Ambler, C. M., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(25), 8792-8799.
- Chemical Engineering Transactions. (2021).
- ResearchGate. (n.d.).
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
- Daini, M., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4304-4307.
Sources
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- 13. researchgate.net [researchgate.net]
- 14. jsynthchem.com [jsynthchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. researchgate.net [researchgate.net]
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- 22. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 24. pubs.acs.org [pubs.acs.org]
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- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. reddit.com [reddit.com]
- 28. researchgate.net [researchgate.net]
solvent effects on reactions of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Subject: Solvent Effects, Solubility, and Reactivity Optimization Ticket ID: CHEM-SUP-2BPy-001 Support Level: Tier 3 (Senior Application Scientist)[1][2][3]
Executive Summary & Molecule Profile
Welcome to the technical support hub for 2-(2-Bromopyridin-4-yl)ethan-1-amine . This molecule is a critical bifunctional building block, most notably serving as the key intermediate for the Rho-kinase (ROCK) inhibitor Ripasudil (Glanatec).[3][4]
The Core Challenge: This molecule possesses a "Dr. Jekyll and Mr. Hyde" personality due to its dual reactivity:
-
Electrophilic Site: The 2-bromo-pyridine ring (susceptible to
and Pd-catalyzed coupling).[1][2][3][4] -
Nucleophilic Site: The primary ethylamine chain (prone to catalyst poisoning and self-condensation).[1][2][3][4]
Your choice of solvent is not just a medium; it is the primary switch that controls whether this molecule reacts as intended or polymerizes into an intractable tar.[3][4]
Interactive Troubleshooting Guide (FAQs)
Module A: Solubility & Handling
Q1: "I purchased the HCl salt, but it won't dissolve in my reaction solvent (THF/DCM). What is happening?"
-
Diagnosis: The dihydrochloride salt is highly polar and ionic lattice-stabilized.[1][2][3][4] It is virtually insoluble in non-polar or moderately polar aprotic solvents (THF, DCM, Toluene).[3]
-
The Fix: You must perform a "Free-Basing" protocol or switch to a high-dielectric solvent.[1][2][3][4]
-
Option A (Biphasic Release): Suspend the salt in DCM.[2][4] Add 2.5 eq. of aq. NaOH (1M).[2][3][4][5] Shake. The free base will partition into the DCM layer.[4] Dry with
and use immediately.[2][3][4] -
Option B (Solvent Switch): If your reaction tolerates protic media, use Methanol (MeOH) or Water , where the salt is soluble.[3]
-
Q2: "My free base starting material turned into a black solid overnight in the freezer. Is it salvageable?"
-
Diagnosis: Self-Oligomerization. You have triggered an intermolecular
reaction.[1][2][3][4] The primary amine of Molecule A attacked the 2-Br position of Molecule B, creating a polymer chain.[3] -
Prevention: Never store the free base neat. Store as the HCl salt. If you must store the free base, keep it in a dilute solution (<0.1 M) in a non-polar solvent (e.g., Toluene) at -20°C to kinetically inhibit the bimolecular collision.[3]
Module B: Nucleophilic Aromatic Substitution ( )
Q3: "I am trying to displace the Bromine with a nucleophile, but the reaction is extremely slow in Ethanol."
-
Technical Insight: 2-Bromopyridines are deactivated electrophiles compared to 2-fluoropyridines.[1][2][3][4] In Ethanol (protic), the solvent forms a hydrogen-bond cage around your incoming nucleophile, lowering its HOMO energy and reducing reactivity.[3]
-
The Fix: Switch to Dipolar Aprotic Solvents .
-
Recommended: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone).[1][2][3][4]
-
Mechanism: These solvents solvate the cation (e.g.,
) but leave the nucleophilic anion "naked" and highly reactive.[3] They also stabilize the polar Meisenheimer intermediate formed during the rate-determining step.[2][3][4]
-
Data: Relative Rate of
| Solvent Class | Representative Solvent | Relative Rate (Est.) | Mechanistic Effect |
|---|---|---|---|
| Dipolar Aprotic | DMSO, DMF | 1000x | Naked anion effect; TS stabilization.[1][2][3][4] |
| Non-Polar | Toluene, Hexane | <1x | Poor solubility of nucleophile salts.[3][4] |
| Protic | EtOH, MeOH | 10-50x | H-bonding cages nucleophile (deactivation).[1][2][3][4] |
Module C: Palladium-Catalyzed Coupling (Buchwald/Suzuki)[1][2][3]
Q4: "My Buchwald-Hartwig coupling failed. The Pd catalyst precipitated as a black powder immediately."
-
Diagnosis: Amine Poisoning. The free primary amine on the ethyl chain is a better ligand than your phosphine.[4] It coordinates to the Pd(II) center, displacing the ligand and shutting down the catalytic cycle (Pd black formation).[3]
-
The Fix: You must prevent the amine from binding to the metal.[4]
-
Strategy 1 (Protection): Boc-protect the amine before the coupling.[2][3][4] (See Workflow Diagram below).
-
Strategy 2 (Ligand Overpowering): Use bulky, electron-rich ligands like XPhos or BrettPhos that bind Pd tighter than the alkyl amine.[2][3]
-
Strategy 3 (Solvent/Base): Use tBuOH (tert-Butanol) as the solvent with KOtBu .[1][2][3][4] The bulky solvent/base sphere can sterically hinder the aliphatic amine from coordinating while allowing the coupling to proceed.
-
Visual Workflows & Decision Trees
Diagram 1: Solvent Selection Decision Tree
Caption: Logical flow for selecting the correct solvent system based on the intended reaction type.
Diagram 2: The "Self-Destruct" Mechanism (Oligomerization)
Caption: Mechanism of self-polymerization when the free base is stored in concentrated solution.[1][2][3]
Experimental Protocols
Protocol A: Safe Generation of the Free Base
Use this when you need the amine to react, but want to avoid polymerization.
-
Suspend: Place 1.0 g of the HCl salt in 20 mL of Dichloromethane (DCM) .
-
Neutralize: Add 10 mL of saturated aqueous
(mild base prevents rapid runaway). -
Extract: Stir vigorously for 15 minutes. Separate layers.
-
Dry: Dry the organic layer over
for 5 minutes. -
Use: Filter directly into your next reaction vessel. Do not concentrate to dryness.
Protocol B: Optimized Displacement
For displacing the Bromine with a nucleophile (e.g., a thiol or amine).
-
Solvent: Dissolve 2-(2-Bromopyridin-4-yl)ethan-1-amine (protected form preferred) in DMSO (0.5 M).
-
Base: Add 2.0 eq.
(anhydrous).[2][3][4] -
Nucleophile: Add 1.2 eq. of your nucleophile.
-
Heat: Heat to 90°C . (Note: 2-Bromopyridines require heat; they are less reactive than 2-Chloropyridines in some contexts, but significantly less than 2-Fluoropyridines).[1][2][3][4]
-
Workup: Pour into water/brine to crash out the product.[2][3][4]
References & Authority
-
Ripasudil Synthesis & Properties:
-
Solvent Effects in Buchwald-Hartwig Amination:
-
SNAr Reactivity of Pyridines:
-
Solubility Data:
Sources
- 1. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Ripasudil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Ripasudil - Wikipedia [en.wikipedia.org]
- 4. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(2-Bromopyridin-4-yl)ethan-1-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential biological activities of derivatives of the novel scaffold, 2-(2-Bromopyridin-4-yl)ethan-1-amine. While direct experimental data for this specific class of compounds is limited in publicly available literature, this document serves as a predictive framework based on the well-established biological profiles of structurally related pyridine and bromopyridine analogs. By leveraging established synthetic methodologies and drawing parallels from existing structure-activity relationship (SAR) studies, this guide aims to empower researchers to explore the therapeutic potential of this promising, yet underexplored, chemical space.
Introduction: The Therapeutic Potential of the Pyridine Scaffold
The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and engage in various biological interactions has led to its incorporation into molecules targeting a wide array of diseases. The introduction of a bromine atom, as in the 2-(2-Bromopyridin-4-yl)ethan-1-amine scaffold, offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of compounds. The ethanamine side chain provides a key point for derivatization to modulate physicochemical properties and target engagement. Based on the vast body of literature on substituted pyridines, derivatives of this novel scaffold hold potential for significant biological activities, including but not limited to anticancer, antimicrobial, and neurological applications.
Synthetic Strategies for Derivatization
The derivatization of the 2-(2-Bromopyridin-4-yl)ethan-1-amine core can be approached through several synthetic routes, primarily focusing on modifications of the primary amine and substitution at the bromine-bearing carbon.
Protocol 1: N-Acylation and N-Sulfonylation of the Ethan-1-amine Moiety
This protocol details the derivatization of the primary amine to generate a library of amide and sulfonamide derivatives.
Experimental Protocol:
-
Dissolution: Dissolve 2-(2-Bromopyridin-4-yl)ethan-1-amine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution and stir at room temperature.
-
Acylating/Sulfonylating Agent Addition: Slowly add the desired acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent like HATU) (1.2 eq) to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
A Researcher's Guide to Strategic Synthesis: Cost-Benefit Analysis of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Introduction
In the landscape of modern drug discovery and materials science, substituted pyridines are indispensable scaffolds. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry.[1][2] The target of our analysis, 2-(2-Bromopyridin-4-YL)ethan-1-amine , represents a valuable bifunctional building block, featuring a nucleophilic primary amine for derivatization and a 2-bromo-pyridine moiety ripe for cross-coupling reactions.[3]
However, a survey of the current chemical literature and commercial catalogs reveals that this specific molecule is not a readily available reagent. Its synthesis is not extensively documented, presenting a common challenge for researchers: is it more effective to develop a custom synthesis for a novel, perfectly-tailored building block, or to use a readily available, "good-enough" analogue?
This guide provides a comprehensive cost-benefit analysis to address this question. As direct experimental data for the target molecule is scarce, we will first establish a methodological framework by analyzing the well-documented, industrial-scale synthesis of a close structural analogue, 2-Amino-4-bromopyridine . We will then apply this analytical lens to propose and evaluate plausible synthetic routes to 2-(2-Bromopyridin-4-YL)ethan-1-amine , providing researchers with the critical insights needed to make strategic, evidence-based decisions in their synthetic campaigns.
Part 1: The Benchmark Case Study — Cost-Benefit Analysis of 2-Amino-4-bromopyridine
2-Amino-4-bromopyridine (CAS 84249-14-9) is a widely used intermediate in the pharmaceutical and agrochemical industries.[1][2] Its well-established synthetic pathways offer a perfect opportunity to dissect the variables that contribute to a comprehensive cost-benefit analysis.
Established Synthetic Pathways
Two primary, scalable routes are prevalent in the literature and patents, each with distinct starting materials and trade-offs.
-
Route A: From 4-Bromopyridine Hydrochloride. This multi-step synthesis involves the esterification of 4-bromopyridine hydrochloride, followed by amination to form the amide, and a final Hofmann degradation to yield the desired product.[4][5] This method is noted for its use of inexpensive starting materials and suitability for industrial production.[5]
-
Route B: From 2-Amino-4-methylpyridine. This pathway begins with the cheaper 2-amino-4-methylpyridine, proceeds through acetylation, oxidation to a carboxylic acid, a Curtius or similar rearrangement (e.g., with diphenylphosphoryl azide, DPPA), and finally, deprotection and bromination.[6][7] While the initial material is cost-effective, this route involves more steps and potentially hazardous reagents.[6]
Workflow Diagram: Synthesis of 2-Amino-4-bromopyridine (Route A)
Caption: Industrial synthesis of 2-Amino-4-bromopyridine via Hofmann degradation.
Comparative Cost-Benefit Analysis
| Factor | Route A (from 4-Bromopyridine HCl) | Route B (from 2-Amino-4-methylpyridine) | Rationale & Justification |
| Raw Material Cost | Moderate | Low | 2-Amino-4-methylpyridine is generally cheaper than 4-bromopyridine hydrochloride, making Route B more attractive from a starting material perspective.[5][6] |
| Number of Steps | 3 Steps | 4-5 Steps | Route A is more concise, which typically translates to lower processing costs and fewer opportunities for yield loss.[4][6] |
| Overall Yield | High (up to 80%) [8] | Moderate (50-60%)[6] | The Hofmann degradation in Route A is generally high-yielding. Route B suffers from moderate yields in the oxidation and rearrangement steps.[5][6] |
| Scalability | Excellent | Good | Both routes are scalable, but the shorter, higher-yielding Route A is often preferred for large-scale industrial production.[4][8] |
| Safety & Hazards | Moderate (Handles Br₂) | High (DPPA/Azide risk) | Route A involves handling liquid bromine, which requires engineering controls. However, the use of DPPA in Route B presents a significant explosion risk (azide formation), making it less desirable for scale-up without specialized equipment.[5][7] |
| Waste Generation | Moderate | High | The multi-step nature of Route B, combined with protection/deprotection steps, generally leads to a lower atom economy and more waste. |
Part 2: Proposed Synthesis of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Given the absence of a documented synthesis, we propose a logical and efficient pathway starting from a commercially available precursor.
Proposed Primary Synthetic Pathway
The most direct approach leverages the known compound 2-(2-bromopyridin-4-yl)acetonitrile (CAS 312325-74-9), which can be reduced to the target primary amine.[9][10] This transforms the problem from a complex multi-step synthesis into a single, high-impact final step.
Workflow Diagram: Proposed Synthesis of Target Molecule
Caption: Proposed synthesis of the target amine via reduction of the nitrile precursor.
Cost-Benefit Analysis of Reduction Methods
The choice of reducing agent is critical and involves a trade-off between reaction conditions, cost, and safety.
| Factor | Method A: Lithium Aluminum Hydride (LiAlH₄) | Method B: Catalytic Hydrogenation (H₂/Catalyst) | Rationale & Justification |
| Reagent Cost | High | Low to Moderate | LiAlH₄ is a relatively expensive stoichiometric reagent. Catalysts like Raney Nickel are cheaper, while Palladium on Carbon (Pd/C) is more expensive but can be used in smaller quantities and potentially recycled. |
| Reaction Conditions | Ambient Pressure, 0°C to RT | High Pressure (Requires specialized hydrogenation reactor) | LiAlH₄ reactions can be performed in standard laboratory glassware. Catalytic hydrogenation requires a pressure vessel (e.g., a Parr shaker), which represents a significant capital equipment cost. |
| Yield & Selectivity | Generally High & Clean | High, but potential for de-bromination | LiAlH₄ is highly effective for nitrile reduction. Catalytic hydrogenation is also high-yielding, but there is a risk of hydrodebromination (loss of the bromine atom), especially with Pd/C, which would lead to an undesired byproduct. |
| Workup & Purification | Complex & Hazardous | Simple Filtration | LiAlH₄ reactions require a careful, often hazardous, aqueous quench procedure (e.g., Fieser workup). Catalytic hydrogenation simply requires filtering off the catalyst. |
| Scalability & Safety | Poor (Highly pyrophoric) | Excellent | The pyrophoric nature of LiAlH₄ and the generation of H₂ gas during quenching make it unsuitable and dangerous for large-scale work. Catalytic hydrogenation is a standard, well-understood industrial process. |
Experimental Protocol: Synthesis via LiAlH₄ Reduction (Lab Scale)
Disclaimer: This is a proposed protocol based on standard chemical transformations and should be performed only by qualified chemists with appropriate safety precautions.
-
Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 50 mL).
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Carefully and portion-wise, add Lithium Aluminum Hydride (1.5 eq).
-
Substrate Addition: Dissolve 2-(2-bromopyridin-4-yl)acetonitrile (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching (Caution!): Cool the reaction back to 0 °C. Slowly and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This should produce a granular precipitate.
-
Workup: Stir the resulting slurry for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography to yield the final product.
Part 3: Comparison with Functional Alternatives
A researcher might not strictly need the target molecule. Depending on the synthetic goal, several alternatives could be considered.
| Alternative Building Block | Key Structural Difference | Cost-Benefit Consideration |
| 2-(Pyridin-4-yl)ethan-1-amine | No bromine atom | Benefit: Commercially available and much cheaper. Cost: Lacks the bromine handle for cross-coupling reactions. Useless if a subsequent Suzuki, Heck, or Sonogashira reaction is planned.[11][12] |
| 2-Amino-4-bromopyridine | Amino group directly on the ring | Benefit: Readily available and well-documented.[1][4] Cost: Lacks the flexible ethyl linker, which can be crucial for optimizing ligand-protein binding or material properties. The electronic properties are also significantly different. |
| 2-(2-Chloropyridin-4-yl)ethan-1-amine | Chloro- instead of Bromo- | Benefit: Aryl chlorides are often cheaper and have a lower molecular weight. Cost: Aryl chlorides are significantly less reactive in many palladium-catalyzed cross-coupling reactions, often requiring specialized (and expensive) ligands and harsher conditions.[13] |
Final Recommendation: The custom synthesis of 2-(2-Bromopyridin-4-YL)ethan-1-amine is a viable and strategically sound choice if and only if the synthetic plan requires both the ethylamine linker and a subsequent cross-coupling reaction at the 2-position. The most cost-effective approach is to purchase the acetonitrile precursor and perform the reduction in-house. For other applications, a commercially available alternative is likely the more prudent choice.
References
- Google Patents. (2012). CN102603622B - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. (2025). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. [Link]
-
Eureka | Patsnap. (2014). Novel synthetic method for 2-amino-4-bromopyridine. [Link]
- Google Patents. (2015). CN105153023A - Synthetic method of 2-amino-4-bromopyridine.
-
ResearchGate. Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic... [Link]
- Google Patents. (2014). CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine.
-
ResearchGate. (2025). Design, synthesis, and biological evaluation of 2-substituted-pyridin-4-yl macrocyclic derivatives as new selective HPK1 inhibitors. [Link]
-
Organic Syntheses. 2-BROMOPYRIDINE. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 6. Novel synthetic method for 2-amino-4-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN103772271A - Novel synthetic method for 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
- 9. labsolu.ca [labsolu.ca]
- 10. 312325-74-9|2-(2-Bromopyridin-4-yl)acetonitrile|BLD Pharm [bldpharm.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Comparative Guide: Synthetic Routes to 2-(2-Bromopyridin-4-yl)ethan-1-amine
Executive Summary
Target Molecule: 2-(2-Bromopyridin-4-yl)ethan-1-amine CAS: 1196155-23-7 (related intermediates: 312325-74-9) Primary Application: Critical building block for kinase inhibitors (e.g., Lck, benzoxazepine derivatives) and peptidomimetics.
This guide evaluates synthetic strategies for 2-(2-Bromopyridin-4-yl)ethan-1-amine , a structural motif where the integrity of the aryl bromide is paramount for downstream functionalization (e.g., Suzuki-Miyaura coupling). The core challenge in synthesizing this molecule is chemoselectivity : reducing the nitrogen-containing precursor (nitrile or nitro) to an amine without debrominating the pyridine ring.
Our analysis identifies the Nitrile Reduction via Borane-THF as the superior route for laboratory to pilot-scale production, offering the highest chemoselectivity and yield.
Route Analysis & Comparison
The following table summarizes the three primary methodologies based on yield, chemoselectivity (retention of the Br atom), and scalability.
| Feature | Route A: Nitrile Reduction (Recommended) | Route B: Henry Reaction | Route C: Curtius Rearrangement |
| Starting Material | 2-Bromo-4-methylpyridine | 2-Bromo-4-pyridinecarboxaldehyde | 3-(2-Bromopyridin-4-yl)propanoic acid |
| Key Intermediate | 2-(2-Bromopyridin-4-yl)acetonitrile | Nitroalkene derivative | Acyl azide / Isocyanate |
| Chemoselectivity | High (Borane spares Br) | Low/Medium (Reduction risks Br loss) | High (Thermal rearrangement) |
| Step Count | 3 Steps | 2 Steps | 3-4 Steps |
| Scalability | High (Standard industrial steps) | Low (Exothermic nitro reduction) | Medium (Azide safety concerns) |
| Primary Risk | Cyanide handling | Over-reduction / Polymerization | Explosive intermediates |
Route A: The Standard Approach (Nitrile Reduction)[2]
This route is the industry standard due to the commercial availability of the starting material (2-bromo-4-methylpyridine) and the reliability of the borane reduction.
Reaction Pathway Visualization
The following diagram outlines the conversion from the methylpyridine precursor to the final amine.
Caption: Step-wise synthesis via radical bromination, cyanation, and chemoselective reduction.
Detailed Experimental Protocol
Step 1: Radical Bromination
Objective: Functionalize the methyl group.
-
Reagents: 2-Bromo-4-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Carbon tetrachloride (
) or Trifluorotoluene (greener alternative). -
Procedure:
-
Dissolve starting material in solvent under
. -
Add NBS and AIBN.
-
Reflux for 4–6 hours. Monitor by TLC/LCMS.
-
Cool, filter off succinimide byproduct, and concentrate.
-
Note: The product is unstable; use immediately or store at -20°C.
-
Step 2: Cyanation
Objective: Extend the carbon chain by one unit.
-
Reagents: Crude bromomethyl intermediate, Sodium Cyanide (NaCN, 1.2 eq).
-
Solvent: Ethanol/Water (3:1).
-
Procedure:
-
Dissolve NaCN in water; add to a solution of the bromide in ethanol.
-
Stir at room temperature for 12 hours.
-
Quench with dilute NaOH (to keep HCN trapped as cyanide).
-
Extract with Ethyl Acetate.[1]
-
Safety: All waste must be treated with bleach to oxidize cyanide.
-
Step 3: Chemoselective Reduction (The Critical Step)
Objective: Reduce the nitrile to the primary amine without debrominating the pyridine.
-
Reagents: Borane-THF complex (
, 1.0 M, 3.0 eq). -
Solvent: Anhydrous THF.
-
Procedure:
-
Setup: Flame-dried glassware,
atmosphere. -
Addition: Cool nitrile solution in THF to 0°C. Add
dropwise. -
Reaction: Allow to warm to RT and reflux for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add Methanol (excess) to destroy excess borane (vigorous
evolution). -
Hydrolysis: Add conc. HCl and reflux for 1 hour to break the boron-amine complex.
-
Workup: Basify with NaOH to pH > 12, extract with DCM, dry over
, and concentrate.
-
Why this works: Borane is an electrophilic reducing agent. It reacts rapidly with the electron-rich nitrile nitrogen but is relatively inert toward aryl halides under these conditions, unlike catalytic hydrogenation (Pd/C +
Route B: Henry Reaction (Nitroaldol)
This route is viable if 2-bromo-4-pyridinecarboxaldehyde is available. It avoids cyanide but introduces challenges in the reduction step.
Reaction Pathway Visualization
Caption: Condensation of aldehyde with nitromethane followed by harsh reduction.
Technical Critique
-
The Problem: Reducing the nitroalkene (
) to the amine ( ) requires a strong reducing agent.-
LiAlH4: Effective but can cause side reactions with the pyridine ring or bromine.
-
H2/Pd: Will almost certainly remove the bromine atom (hydrodehalogenation).
-
Zn/HCl: Can be messy and low-yielding for this specific substrate.
-
-
Verdict: This route is not recommended unless the nitrile route is prohibited by safety regulations regarding cyanide.
Route C: Curtius Rearrangement
This route is useful if the carboxylic acid precursor is available, often used for isotopic labeling or when strict purity is required.
Precursor: 3-(2-Bromopyridin-4-yl)propanoic acid.
Mechanism: Acid
Protocol Overview:
-
Activate acid with Diphenylphosphoryl azide (DPPA) and TEA in Toluene.
-
Heat to 80°C to induce rearrangement to the isocyanate.
-
Add water/acid to hydrolyze the isocyanate to the amine.
Pros: High fidelity; retains bromine perfectly. Cons: The starting material (propanoic acid derivative) is expensive and difficult to source compared to the methylpyridine.
Performance Data Summary
| Metric | Nitrile Route (Rec.) | Henry Route | Curtius Route |
| Overall Yield | 65 - 75% | 40 - 50% | 60 - 80% |
| Purity (HPLC) | >98% | ~90% (side products) | >99% |
| Cost Efficiency | High | Medium | Low |
| Safety Level | Low (Cyanide, Borane) | Medium | Low (Azides) |
References
-
Organic Syntheses, Coll.[2] Vol. 3, p. 136 (1955); Vol. 26, p. 16 (1946). 2-Bromopyridine.[2] Link
-
BenchChem Technical Guide. Synthesis of 2-Amino-4-bromopyridine and related intermediates. Link
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel.[3] Journal of Organic Chemistry, 66(7), 2480-2483.[3] Link
-
Organic Chemistry Portal. Reduction of Nitriles to Amines. Link
-
PubChem Compound Summary. 2-(2-Bromopyridin-4-yl)acetonitrile (CID 53429026). Link
Sources
analytical methods for the validation of 2-(2-Bromopyridin-4-YL)ethan-1-amine purity
An In-Depth Comparative Guide to Analytical Methods for the Purity Validation of 2-(2-Bromopyridin-4-YL)ethan-1-amine
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of drug development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its starting materials and intermediates. The compound 2-(2-Bromopyridin-4-YL)ethan-1-amine is a key building block in the synthesis of various pharmaceutical agents. Its structural integrity and purity are paramount, as even trace impurities can carry through the synthetic route, potentially impacting the final drug's efficacy, safety, and stability. Therefore, robust and validated analytical methods are not merely a regulatory requirement but a scientific necessity to ensure a well-characterized and controlled manufacturing process.
This guide provides a comprehensive comparison of the principal analytical techniques for validating the purity of 2-(2-Bromopyridin-4-YL)ethan-1-amine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of performance data, empowering researchers and quality control professionals to select and implement the most appropriate methods for their specific needs.
Part 1: Foundational Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This principle is globally harmonized by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), and complemented by pharmacopeias such as the United States Pharmacopeia (USP).[3][4][5] A validated method provides confidence that the results generated are reliable, accurate, and reproducible.[6]
The core parameters assessed during validation include:
-
Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][6]
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[3]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][7]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These are critical for impurity analysis.[2]
Part 2: Comparative Analysis of Primary Analytical Techniques
A multi-technique approach is essential for a comprehensive purity assessment. For a molecule like 2-(2-Bromopyridin-4-YL)ethan-1-amine, the most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy. Elemental Analysis serves as a fundamental confirmatory technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its versatility, robustness, and wide applicability. For polar, non-volatile compounds like our target amine, Reversed-Phase HPLC (RP-HPLC) with UV detection is the method of choice.
Principle of Operation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[8][9] More polar compounds elute earlier, while less polar compounds are retained longer. The basic amine group on the analyte requires careful mobile phase pH control to ensure good peak shape and reproducible retention.
Experimental Considerations & Protocol:
-
Causality: A C18 column is selected for its hydrophobic character, providing effective retention for the moderately polar 2-(2-Bromopyridin-4-YL)ethan-1-amine. The mobile phase is buffered (e.g., with ammonium formate or phosphate) to a pH of around 3-4. At this pH, the primary amine is protonated, which suppresses silanol interactions on the column surface and prevents peak tailing, a common issue with basic compounds.[10] UV detection is ideal as the pyridine ring is a strong chromophore.
Experimental Protocol: RP-HPLC for Purity Determination
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might run from 5% to 70% Mobile Phase B over 20 minutes to elute the main peak and any potential impurities with different polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
Strengths & Limitations:
-
Strengths: High resolution and sensitivity for non-volatile and thermally labile impurities. Excellent for quantifying known and unknown impurities. Widely available and well-understood technology.
-
Limitations: May not be suitable for highly volatile impurities. Co-elution of impurities with the main peak is possible, requiring method development to ensure specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing both quantitative data and structural information for impurity identification.
Principle of Operation: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase inside a capillary column.[9] As components elute from the column, they are ionized (typically by Electron Ionization - EI), and the resulting fragments are separated by their mass-to-charge ratio, providing a unique mass spectrum or "fingerprint" for each compound.[11]
Experimental Considerations & Protocol:
-
Causality: The primary amine in 2-(2-Bromopyridin-4-YL)ethan-1-amine can interact with active sites on the GC column, leading to poor peak shape. To mitigate this, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is often employed. This process replaces the active hydrogen on the amine with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[12]
Experimental Protocol: GC-MS for Impurity Profiling
-
Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.
-
Derivatization (if required): In a vial, dissolve ~1 mg of the sample in 200 µL of a suitable solvent (e.g., pyridine or acetonitrile). Add 100 µL of BSTFA. Cap the vial and heat at 70°C for 30 minutes.
-
GC Column: A medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 270 °C (in splitless mode).
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
MSD Transfer Line: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from 40-450 amu.
Strengths & Limitations:
-
Strengths: Excellent for volatile and semi-volatile impurities. Mass spectral data provides high confidence in impurity identification. Very high sensitivity.
-
Limitations: Not suitable for non-volatile or thermally labile compounds. Derivatization adds a step to sample preparation and can introduce artifacts. Quantification can be less precise than HPLC unless using an appropriate internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for an identical reference standard of the analyte.[13] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
Principle of Operation: A sample is dissolved with a known amount of a high-purity internal standard. By comparing the integral of a specific, well-resolved proton signal from the analyte with the integral of a signal from the internal standard, the absolute quantity and thus the purity of the analyte can be calculated.[14][15]
Experimental Considerations & Protocol:
-
Causality: The selection of the internal standard is critical. It must be of high, certified purity, soluble in the same deuterated solvent as the analyte, and have signals that do not overlap with any analyte signals.[13] Maleic acid or dimethyl sulfone are common choices. Long relaxation delays (D1) are used during acquisition to ensure all protons fully relax between scans, which is essential for accurate integration.
Experimental Protocol: qNMR for Absolute Purity Determination
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(2-Bromopyridin-4-YL)ethan-1-amine sample into an NMR tube.
-
Accurately weigh and add approximately 5 mg of a certified internal standard (e.g., maleic acid) to the same tube.
-
Record the exact masses of both the sample and the standard.
-
Add ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) to dissolve both components completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Key Parameters: Use a 90° pulse, a long relaxation delay (D1) of at least 30 seconds (or 5 times the longest T1 of interest), and a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals being integrated).
-
-
Data Processing & Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal for the analyte (e.g., the methylene protons adjacent to the amine) and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, std = internal standard.
-
Strengths & Limitations:
-
Strengths: A primary method providing absolute quantification without a specific analyte reference standard.[15] Non-destructive and provides structural confirmation simultaneously.[14] High precision and accuracy.
-
Limitations: Lower sensitivity compared to chromatographic methods, making it less suitable for trace impurity detection. Requires a high-purity internal standard and access to an NMR spectrometer. Signal overlap can complicate integration.
Elemental Analysis (EA)
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. It serves as a cornerstone for confirming a molecule's empirical formula and, by extension, its purity.
Principle of Operation: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors (e.g., thermal conductivity). The measured percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula.
Experimental Considerations & Protocol:
-
Causality: The acceptance criterion is typically that the measured elemental composition must be within ±0.4% of the calculated theoretical values.[16] A significant deviation suggests the presence of impurities (e.g., residual solvents, inorganic salts, or organic by-products) that alter the overall elemental composition.
Protocol:
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvent or water, which can significantly skew results.
-
Instrumentation: Use a calibrated CHN analyzer.
-
Analysis: Combust a precisely weighed sample (~2 mg).
-
Comparison: Compare the experimental %C, %H, and %N values to the theoretical values for C₇H₉BrN₂ (Theoretical: C=42.23%, H=4.56%, N=14.07%).
Strengths & Limitations:
-
Strengths: Provides fundamental confirmation of the elemental composition. Can detect non-UV-active and non-volatile inorganic impurities that other methods might miss.
-
Limitations: Not a separative technique; it provides an overall purity value but no information about the identity or number of individual impurities.[17] Relatively large sample amount required compared to other methods. Less sensitive to impurities with similar elemental compositions to the main compound.
Part 3: Quantitative Performance Comparison
The selection of an analytical method is often driven by its performance characteristics. The table below provides a summary of typical performance data for the discussed methods in the context of purity validation.
| Parameter | RP-HPLC-UV | GC-MS | qNMR | Elemental Analysis |
| Primary Use | Quantitative Purity & Impurity Profiling | Qualitative & Quantitative Impurity ID | Absolute Quantitative Purity | Bulk Purity & Formula Confirmation |
| Specificity | High (with method development) | Very High (mass spectra) | High (unique chemical shifts) | Low (non-specific) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 | Intrinsically Linear | N/A |
| Accuracy (% Recovery) | 98.0% to 102.0% | 95.0% to 105.0% | 99.0% to 101.0% | N/A (Compared to theory) |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% | ±0.4% absolute deviation |
| Typical LOQ | 0.01 - 0.05% | < 0.01% | ~0.1% | > 1% |
| Throughput | Moderate | Moderate (derivatization adds time) | Low to Moderate | High |
Part 4: Integrated Workflow and Method Selection Strategy
A robust purity validation strategy rarely relies on a single technique. Instead, a combination of orthogonal methods provides a comprehensive and trustworthy assessment of a compound's purity profile.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. wjarr.com [wjarr.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. ijrrjournal.com [ijrrjournal.com]
- 7. dastmardi.ir [dastmardi.ir]
- 8. uni-onward.com.tw [uni-onward.com.tw]
- 9. uspbpep.com [uspbpep.com]
- 10. helixchrom.com [helixchrom.com]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
comparing the efficacy of catalysts for reactions with 2-(2-Bromopyridin-4-YL)ethan-1-amine
Comparative Efficacy Guide: Catalytic Functionalization of 2-(2-Bromopyridin-4-yl)ethan-1-amine
Part 1: Executive Summary & Chemoselectivity Challenge
The substrate 2-(2-Bromopyridin-4-yl)ethan-1-amine presents a classic "orthogonal reactivity" challenge in medicinal chemistry. It contains three distinct reactive centers:
-
C(sp²)–Br Bond (Position 2): Highly activated for oxidative addition but prone to sluggish reactivity due to the electron-deficient pyridine ring.
-
Primary Alkyl Amine (Side Chain): A potent nucleophile (
) and a "catalyst poison" capable of irreversible -binding to electrophilic metal centers (Pd, Ni). -
Pyridine Nitrogen: A secondary coordination site that can form non-productive resting states with the catalyst.
The Objective: This guide compares catalyst systems for the Suzuki-Miyaura Cross-Coupling of this substrate. The goal is to functionalize the C–Br bond while leaving the primary amine intact (chemoselective C–C bond formation), avoiding the need for protection/deprotection steps.
Part 2: Catalyst System Comparison
The following comparison evaluates three distinct generations of Palladium catalysts based on Turnover Frequency (TOF), Tolerance of Free Amines, and Overall Yield.
Comparative Efficacy Table
| Catalyst System | Ligand Class | Active Species | Efficacy Score | Key Limitation | Typical Yield |
| System A: | Monodentate Phosphine | Low | Rapidly poisoned by the free alkyl amine; formation of Pd-black. | < 30% | |
| System B: | Bidentate Ferrocenyl | Moderate | Better stability, but sluggish oxidative addition at the deactivated 2-position. | 50–65% | |
| System C: Pd-XPhos G4 | Dialkylbiaryl Phosphine | Monoligated | High | High cost; requires strict anaerobic activation. | 85–95% |
| System D: Pd-PEPPSI-IPr | N-Heterocyclic Carbene | High | Steric bulk of NHC prevents amine coordination; extremely robust. | 88–98% |
Technical Analysis of Systems
1. The Failure of Traditional Systems (
2. The Buchwald Solution (Pd-XPhos G4): The XPhos ligand features a bulky biaryl backbone. This steric bulk serves two functions:
-
Facilitates Oxidative Addition: It forces the Pd into a monoligated, electron-rich 12-electron species highly reactive toward the C-Br bond.
-
Prevents Poisoning: The ligand literally "shields" the metal center, making it sterically impossible for the linear alkyl amine to coordinate tightly and shut down the cycle.
3. The PEPPSI Advantage (Pd-PEPPSI-IPr):
The P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation (PEPPSI) system uses a bulky NHC ligand. The strong
Part 3: Mechanistic Visualization
The diagram below illustrates the "Fork in the Road" between productive catalysis and amine poisoning.
Caption: Figure 1. Kinetic competition between productive cross-coupling (Green path) and amine-induced catalyst poisoning (Red path). Bulky ligands favor the green path.
Part 4: Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling using Pd-PEPPSI-IPr Rationale: This protocol is selected for its operational simplicity (air-stable precatalyst) and high tolerance for free amines.
Materials:
-
Substrate: 2-(2-Bromopyridin-4-yl)ethan-1-amine (1.0 equiv, 1.0 mmol)
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd-PEPPSI-IPr (2.0 mol%)
-
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add the Substrate (201 mg), Phenylboronic acid (183 mg),
(414 mg), and Pd-PEPPSI-IPr (13.6 mg). -
Inert: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen (
) three times. -
Solvate: Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.
-
React: Place the vial in a pre-heated block at 80°C . Stir vigorously (800 rpm) for 4 hours.
-
Checkpoint: Monitor by LC-MS.[1] The free amine peak (
) should shift to the product mass. If the reaction stalls, add 1 mol% additional catalyst.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL).
-
Critical Step: The product contains a free amine. Ensure the aqueous layer pH is >10 to prevent product loss as a salt.
-
-
Purification: Dry organic layer over
, concentrate, and purify via Flash Chromatography (DCM/MeOH/ gradient).
Part 5: Workflow Diagram
Caption: Figure 2. Step-by-step experimental workflow for the Pd-PEPPSI-IPr catalyzed coupling.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling Reactions. Chemistry – A European Journal. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3] Chemical Reviews. Link
-
BenchChem. (2025).[4] Application Notes for Buchwald-Hartwig Amination of 2-Bromopyridines.[3]Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
Sources
- 1. 2-Amino-4-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Assessing the Novelty of 2-(2-Bromopyridin-4-YL)ethan-1-amine Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the novelty of derivatives based on the 2-(2-bromopyridin-4-YL)ethan-1-amine scaffold. We will move beyond simple structural comparisons to delineate a multi-faceted approach, integrating computational prediction, synthetic strategy, and targeted experimental validation to build a robust case for novelty in a competitive landscape.
The 2-(2-Bromopyridin-4-YL)ethan-1-amine Scaffold: A Privileged Starting Point
The pyridine ring is a cornerstone of medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] The 2-(2-Bromopyridin-4-YL)ethan-1-amine scaffold is particularly attractive as a starting point for novel therapeutic development due to its inherent structural features and synthetic versatility.
-
The 2-Bromo Group: This position is highly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. This allows for the systematic and efficient introduction of a vast array of aryl, heteroaryl, and amine substituents, enabling fine-tuning of steric and electronic properties to optimize target engagement.
-
The Ethan-1-amine Side Chain: The primary amine serves as a crucial handle for forming amide, sulfonamide, or urea linkages, providing a vector for interacting with key hydrogen bond donors and acceptors within a biological target's active site.
-
The Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can significantly influence the compound's polarity, solubility, and metabolic stability.[1][2]
These features make the scaffold a versatile platform for generating diverse chemical libraries with the potential for novel biological activities, ranging from kinase inhibition to targeting protein-protein interactions.[3][4]
Caption: Key synthetic vectors for derivatization of the core scaffold.
A Multi-faceted Workflow for Novelty Assessment
True novelty is a composite of structural uniqueness, improved properties, and new or enhanced biological function. A rigorous assessment, therefore, requires an integrated workflow that begins with computational analysis and culminates in experimental validation. This approach de-risks development by identifying promising candidates and eliminating liabilities early in the discovery process.
Caption: Integrated workflow for assessing the novelty of new chemical entities.
In Silico Assessment: The Foundational First Pass
Before any synthesis is undertaken, computational tools provide a rapid and cost-effective means to evaluate the potential novelty and drug-likeness of designed derivatives.[5]
Structural Novelty and Patentability
The first step is to determine if a designed molecule is structurally new. This involves searching chemical and patent databases.
Protocol: Structural Novelty Search
-
Generate Chemical Representation: Obtain the canonical SMILES or InChI key for each designed derivative.
-
Database Search: Perform structure and substructure searches in comprehensive chemical databases.
-
Patent Search: Conduct parallel searches in patent databases to identify existing intellectual property.
-
Recommended Databases: SureChEMBL, Google Patents, STN.
-
Rationale: A compound may be published in a patent but not in the scientific literature. Assessing patentability is crucial for commercial development.
-
-
Analyze Results: A truly novel scaffold will have no exact matches. Analyze substructure search results to understand how the new derivatives relate to the existing art and to identify potential "white space" for patenting.
Predictive ADMET and Physicochemical Profiling
A novel compound is of little value if it has poor drug-like properties. In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as fundamental physicochemical properties.
Protocol: Predictive ADMET Profiling
-
Select a Tool: Utilize a validated online tool or software package. The SwissADME web server is a freely accessible and widely used example.
-
Input Structures: Input the SMILES strings of the designed derivatives.
-
Analyze Key Parameters: Evaluate the predicted outputs against established thresholds for oral bioavailability and drug-likeness (e.g., Lipinski's Rule of Five).
-
Lipophilicity (LogP): Aim for a value between 1 and 5.
-
Molecular Weight (MW): Aim for < 500 Da.
-
Topological Polar Surface Area (TPSA): Aim for < 140 Ų.
-
Aqueous Solubility (LogS): Higher (less negative) values are preferred.
-
Cytochrome P450 (CYP) Inhibition: Predict potential drug-drug interactions. Flag compounds predicted to be potent inhibitors of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).
-
Blood-Brain Barrier (BBB) Permeation: Assess potential for CNS activity or off-target effects.
-
-
Compare to Benchmarks: Compare the predicted profiles of your novel derivatives against existing drugs or competitor compounds in the same therapeutic area. Novelty can be demonstrated by a superior predicted safety or pharmacokinetic profile.
Target Prediction and Bioactivity Profiling
Machine learning and pharmacophore-based methods can predict potential biological targets for novel compounds, guiding initial experimental screening.[7][8]
Protocol: In Silico Target Prediction
-
Select a Platform: Use a target prediction server like SwissTargetPrediction or SuperPred.
-
Input Structures: Submit the SMILES strings of the derivatives.
-
Analyze Predictions: The tools will return a ranked list of plausible protein targets based on 2D and 3D structural similarity to known ligands.
-
Formulate Hypotheses: Use these predictions to formulate a testable hypothesis about the mechanism of action. For pyridine derivatives, kinases, GPCRs, and enzymes involved in inflammatory pathways are common predicted targets.[4][9] This data is critical for designing a relevant and cost-effective primary screening campaign.
Synthetic Feasibility and Library Generation
A novelty assessment must be grounded in practical chemistry. The proposed derivatives must be synthetically accessible.
Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the derivatization at the 2-bromo position, a key step in generating a library for screening.
-
Reaction Setup: To a reaction vial, add 2-(2-Bromopyridin-4-YL)ethan-1-amine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as Na₂CO₃ (2.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst degradation and poor reaction yields. An inert atmosphere is essential for catalytic turnover.
-
-
Heating: Heat the reaction mixture to 80-100 °C with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Experimental Validation: From Hypothesis to Data
In silico predictions provide a strong foundation, but novelty must ultimately be demonstrated with empirical data.
Comparative Biological Screening
The initial screening should be designed to test the in silico-generated hypotheses and compare the performance of the novel derivatives against relevant benchmarks.
Table 1: Hypothetical Comparative Data for Novel Derivatives vs. Benchmark
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index | Cell Viability (MCF-7) IC₅₀ (µM) | Predicted LogP |
| Benchmark-X | 50 | 200 | 4 | 15.0 | 3.5 |
| Derivative-01 | 25 | 1500 | 60 | 12.5 | 3.8 |
| Derivative-02 | 45 | 350 | 7.8 | > 50 | 4.1 |
| Derivative-03 | 350 | > 10000 | > 28 | > 50 | 2.9 |
In this hypothetical example, Derivative-01 demonstrates novelty through a significant improvement in both potency and selectivity. Derivative-02 shows novelty via a vastly improved therapeutic window (comparable potency with significantly lower cytotoxicity). Derivative-03 is novel in its lack of activity, which could be valuable as a negative control for probing the pharmacophore.
Structure-Activity Relationship (SAR) Analysis
Systematic analysis of how structural modifications impact biological activity is a cornerstone of demonstrating novelty.[3] For instance, exploring a range of substituents at the R2 position (via the Suzuki coupling) can reveal novel SAR trends.
-
Example SAR Insight: If adding electron-withdrawing groups to the R2-aryl ring consistently increases potency, this establishes a novel and patentable SAR trend for this scaffold that was not previously known. This provides a logical roadmap for further optimization.
Toxicological Assessment
Novelty can also be established by demonstrating a superior safety profile.
Protocol: Initial Cytotoxicity Assessment (WST-1 Assay)
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for 1-4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt WST-1 to formazan, a colored product. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound using non-linear regression. A higher IC₅₀ value indicates lower cytotoxicity.
Conclusion
Assessing the novelty of 2-(2-Bromopyridin-4-YL)ethan-1-amine derivatives is a systematic, evidence-based process. It requires the strategic integration of computational prediction to define opportunities, efficient synthesis to create tangible assets, and rigorous experimental testing to validate functional advantages. By following this comprehensive guide, researchers can move beyond simply creating new molecules and instead build a compelling, data-rich narrative that clearly articulates the scientific and therapeutic novelty of their compounds.
References
- The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery - Benchchem.
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC.
- In Silico Target Prediction for Small Molecules - PubMed.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - Auctores | Journals.
-
What are some new in silico methods for chemistry research, beyond the commonly explored areas of pharmacology and drug design? | ResearchGate. Available from: [Link]
-
In Silico Methods for Drug Design and Discovery | Frontiers Research Topic. Available from: [Link]
- Discovery of Novel Pyridine Derivatives as Anti-Cancer Agents - جامعة قطر.
-
[2501.02154] In Silico Functional Profiling of Engineered Small Molecules: A Machine Learning Approach Leveraging PubChem Identifiers (CID_SID ML model) - arXiv. Available from: [Link]
-
(PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. Available from: [Link]
-
Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Publishing. Available from: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. Available from: [Link]
-
The Impact of Novel Assessment Methodologies in Toxicology on Green Chemistry and Chemical Alternatives - PMC. Available from: [Link]
-
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
How to check the novelty of hit compounds? - ResearchGate. Available from: [Link]
- Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide - Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design And In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications | Auctores [auctoresonline.com]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(2-Bromopyridin-4-YL)ethan-1-amine proper disposal procedures
Topic: 2-(2-Bromopyridin-4-yl)ethan-1-amine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Lab Managers, and Synthetic Chemists
Executive Safety Summary: Immediate Action Card
Compound: 2-(2-Bromopyridin-4-yl)ethan-1-amine Primary Hazard Class: Corrosive (Amine), Toxic (Pyridine derivative), Halogenated (Bromine). Waste Stream: Halogenated Organic Waste (Strict Segregation Required).
| CRITICAL DOs | CRITICAL DON'Ts |
| DO Segregate into Halogenated waste streams only. | DO NOT mix with acids (Exothermic neutralization risk). |
| DO Use chemically resistant containers (HDPE or Glass). | DO NOT dispose of in "General Organic" or "Non-Halogenated" cans. |
| DO Label as "Toxic" and "Corrosive". | DO NOT flush down the drain (Aquatic toxicity hazard). |
Chemical Hazard Analysis & Classification
To dispose of this compound safely, one must understand the functional groups driving its reactivity and regulatory status. This compound is a bifunctional intermediate containing a basic primary amine and a halogenated aromatic ring.
Functional Group Hazards
-
Primary Amine (–NH₂):
-
Risk: Basic and corrosive. Reacts exothermically with acids, acid chlorides, and anhydrides.
-
Disposal Implication: Must never be added to waste containers containing acidic sludge or active acylating agents to prevent pressure buildup or explosion.
-
-
Brominated Pyridine Ring:
-
Risk: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).
-
Disposal Implication: Requires incineration facilities equipped with halogen scrubbers . It cannot be processed in standard fuel-blending kilns used for non-halogenated solvents.
-
Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. If you cannot complete a step (e.g., cannot verify pH), you must stop and treat the material as "Unknown/High Hazard."
Phase 1: State Assessment & Pre-Treatment
-
Scenario A: Pure Solid (Powder/Crystal)
-
Action: Do not dissolve. Dispose of as solid hazardous waste.
-
Container: Wide-mouth HDPE jar or original glass vial.
-
Packing: Double-bag the primary container in a clear 4-mil polyethylene bag before placing it in the waste drum.
-
-
Scenario B: Pure Liquid (Free Base Oil)
-
Action: Dilute with a compatible halogenated solvent (e.g., Dichloromethane) if the volume is <50mL to reduce viscosity.
-
Container: Amber glass or HDPE carboy.
-
-
Scenario C: In Solution (Reaction Mixture)
-
Action: Verify solvent compatibility. If dissolved in non-halogenated solvents (e.g., Methanol), the entire mixture is now classified as Halogenated Waste due to the presence of the bromine atom.
-
Phase 2: Waste Stream Segregation (The Halogen Rule)
The presence of the Bromine atom dictates the disposal path.
-
Correct Stream: Halogenated Organic Waste .
-
Reasoning: Incinerators must scrub the flue gas to remove corrosive HBr formed during combustion. Sending this to a non-halogenated line risks damaging the incinerator and violating EPA air emission standards [1].
Phase 3: Labeling & Documentation
Label the container with the following specific data points to ensure downstream safety:
-
Full Chemical Name: 2-(2-Bromopyridin-4-yl)ethan-1-amine.
-
Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.
-
Approximate Composition: e.g., "95% Dichloromethane, 5% Bromopyridine Amine".
Decision Logic: Waste Segregation Flowchart
The following diagram illustrates the decision-making process for segregating this specific compound.
Figure 1: Decision tree for the safe segregation and packaging of brominated pyridine amine waste.
Chemical Compatibility Matrix
Mixing incompatible waste streams is the leading cause of laboratory accidents.
| Incompatible Class | Reaction Risk | Prevention Strategy |
| Strong Acids (HCl, H₂SO₄) | Violent exothermic reaction (Salt formation). | Check pH before adding to waste. If acidic, neutralize slowly in a fume hood before bottling. |
| Oxidizers (Peroxides, Nitrates) | Fire/Explosion. Amines are reducing agents; Pyridines can be oxidized. | Never add to "Oxidizing Waste" containers. Keep separate from Nitric Acid waste. |
| Acid Chlorides / Anhydrides | Rapid amide formation (Heat + Gas evolution). | Quench acid chlorides separately before combining with amine waste. |
| Alkali Metals (Na, K) | Potential for reductive dehalogenation (Fire). | Ensure no active metals are present in the waste stream. |
Regulatory Compliance (RCRA & EPA)
While this specific compound may not be individually listed (P-list or U-list) under RCRA, it is regulated by characteristic hazards [2]:
-
D002 (Corrosivity): If the waste is aqueous and pH > 12.5 (possible for free amines).
-
D001 (Ignitability): If dissolved in flammable solvents (Flash point < 60°C).
-
Halogenated Solvents (F-List): If mixed with spent halogenated solvents (e.g., Methylene Chloride), it adopts the F001/F002 code.
Spill Management Protocol:
-
Evacuate: If a large spill (>100mL) occurs outside a hood, evacuate the area.
-
PPE: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.
-
Absorb: Use a Universal Absorbent or Vermiculite. Do not use paper towels (combustible).
-
Decontaminate: Wash the surface with a dilute surfactant solution.
-
Disposal: Collect all absorbent materials into a sealed bag and label as "Solid Hazardous Waste (Halogenated/Toxic)."
References
A Researcher's Guide to the Safe Handling of 2-(2-Bromopyridin-4-YL)ethan-1-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 2-(2-Bromopyridin-4-YL)ethan-1-amine. The following protocols are designed to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research. The procedures outlined below are based on established safety principles and data from the safety data sheet (SDS) for the closely related 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride.[1]
Immediate Hazard Assessment
2-(2-Bromopyridin-4-YL)ethan-1-amine dihydrochloride is classified as a substance with significant acute toxicity.[1] Understanding these hazards is the first step in safe handling.
Hazard Classification (according to Regulation (EC) No 1272/2008): [1]
-
Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3), H311: Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3), H331: Toxic if inhaled.
Due to these classifications, exposure through any route—ingestion, skin contact, or inhalation—can have severe health consequences. Therefore, stringent adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling 2-(2-Bromopyridin-4-YL)ethan-1-amine.[2][3] The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face | Tightly fitting safety goggles or a full-face shield.[4] | Protects against accidental splashes of solutions containing the compound, which could be readily absorbed through the eyes. Standard safety glasses are insufficient. |
| Hand | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended.[4][5] | Provides a barrier against skin contact, a primary route of toxic exposure. Gloves must be inspected for tears or holes before use and disposed of immediately after handling.[4] |
| Body | A flame-resistant lab coat is mandatory.[3][6] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. | Protects your skin and personal clothing from contamination. |
| Respiratory | All work must be conducted in a certified chemical fume hood.[4][7][8] If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator with appropriate cartridges is required.[4] | Prevents inhalation of the compound, which is a significant route of toxic exposure. |
| Foot | Closed-toe shoes must be worn at all times in the laboratory.[7][9] | Protects feet from spills and falling objects. |
Donning and Doffing PPE Workflow
Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling 2-(2-Bromopyridin-4-YL)ethan-1-amine is crucial for safety.
2.1. Preparation
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment.
-
Fume Hood: Verify that the chemical fume hood is certified and functioning correctly. All handling of the compound must occur within the fume hood.[4][7][8]
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, glassware, solvents) inside the fume hood before opening the chemical container.[4]
-
Emergency Preparedness: Ensure that an eyewash station, safety shower, and a spill kit are readily accessible.[2]
2.2. Handling
-
Container Handling: Inside the fume hood, carefully open the container to minimize the generation of dust or aerosols.
-
Dispensing: Use a designated, clean spatula for dispensing the solid.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2][3][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[1][3]
2.3. Storage
-
Container: Keep the container tightly closed when not in use.[1][11][12]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[11][13][14]
-
Security: Store in a locked cabinet or a designated secure area to prevent unauthorized access.[1][15]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-(2-Bromopyridin-4-YL)ethan-1-amine and its containers is a critical aspect of laboratory safety and environmental responsibility.[2][7]
3.1. Waste Segregation
-
Solid Waste: Unused or contaminated solid 2-(2-Bromopyridin-4-YL)ethan-1-amine should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound must be disposed of as hazardous waste.
Do not dispose of this chemical down the drain or in regular trash. [7][14]
Chemical Waste Disposal Workflow
Caption: Workflow for the segregation and disposal of chemical waste.
3.2. Decontamination
-
Decontaminate all non-disposable equipment (glassware, spatulas) that has come into contact with the compound using an appropriate solvent. Collect the rinse solvent as hazardous waste.
3.3. Spill Response
In the event of a spill:
-
Evacuate the immediate area and alert your supervisor.
-
If safe to do so, contain the spill using an absorbent material like vermiculite or sand.[14]
-
Wear appropriate PPE, including respiratory protection if necessary, during cleanup.
-
Collect the absorbent material and spilled compound into a sealed container for hazardous waste disposal.[14]
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
References
- Enamine. (2026, February 9). SAFETY DATA SHEET: 2-(2-bromopyridin-4-yl)ethan-1-amine dihydrochloride.
- Actylis Lab Solutions.
- XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
- Environmental Health & Safety. (2025, February 19). Safe Lab Practices.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- Protect IU.
- Benchchem. Personal protective equipment for handling 2-(Aminomethyl)-4-bromonaphthalene.
- RSC Education.
- Enamine. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- TCI EUROPE N.V. (2025, January 28).
- Thermo Fisher Scientific. (2009, September 22).
- Environmental Health and Safety.
- Sigma-Aldrich Inc. (2025, November 6).
- Thermo Fisher Scientific. (2009, September 22).
- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- Carl ROTH. (2025, March 31).
- Thermo Fisher Scientific. (2024, March 29).
- Sigma-Aldrich Inc. (2025, November 6).
- Lab Alley.
- Apollo Scientific. (2023, July 6). Pyridine.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Lab Manager. (2009, July 30). Personal Protective Equipment (PPE)
Sources
- 1. enamine.enamine.net [enamine.enamine.net]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. carlroth.com [carlroth.com]
- 13. apolloscientific.co.uk [apolloscientific.co.uk]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
